What is the chemical structure of D-Mannose-5-C-d?
Technical Monograph: Structural Elucidation and Applications of D-Mannose-5- H Part 1: Executive Summary & Structural Definition Compound Identity: D-Mannose-5- H (also designated as [5- H]-D-Mannose or D-Mannose-5-C-d)....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Structural Elucidation and Applications of D-Mannose-5-
H
Part 1: Executive Summary & Structural Definition
Compound Identity: D-Mannose-5-
H (also designated as [5-H]-D-Mannose or D-Mannose-5-C-d).
Molecular Formula: CHDOMolecular Weight: ~181.16 g/mol (based on single deuterium incorporation).
Structural Core:
D-Mannose-5-
H is a stable, non-radioactive isotopologue of D-mannose where the protium (H) at the Carbon-5 (C5) position is replaced by deuterium (H). This specific position is critical because C5 serves as the chiral reference center for the D-series configuration and acts as the pivot point for pyranose ring closure.
Stereochemical Configuration:
Fisher Projection: 2S, 3S, 4R, 5R.
Pyranose Form: In solution, D-mannose exists predominantly as
-D-mannopyranose (~67%) and -D-mannopyranose (~33%). The C5 position retains the R configuration, but the deuterium substitution renders the C5-H bond chemically distinct due to the Kinetic Isotope Effect (KIE).
DOT Diagram: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium of D-Mannose-5-
H in aqueous solution, highlighting the C5 position as the anchor for ring closure.
Caption: Mutarotation of D-Mannose-5-
H. The C5-deuterium label is retained across all tautomeric forms, serving as a stable NMR probe.
Part 2: Spectroscopic Characterization (NMR)
The primary utility of D-Mannose-5-
H lies in Nuclear Magnetic Resonance (NMR) studies. The substitution of H for D at C5 simplifies the spin system, removing scalar couplings ( and ) that typically complicate the proton spectrum.
Predicted NMR Observable Data
Nucleus
Parameter
Observation in Unlabeled D-Mannose
Observation in D-Mannose-5-H
Mechanistic Cause
H
H5 Signal
Multiplet (ddd) at ~3.3-3.6 ppm
Silent / Absent
Replacement of H with NMR-silent H (in H channel).
H
H4 Signal
Complex dd/ddd (coupled to H3, H5)
Simplified Doublet
Loss of coupling.
H
H6a/H6b
Multiplets (coupled to H5)
Sharpened Signals
Loss of coupling.
C
C5 Signal
Singlet at ~76.7 ppm (-anomer)
Triplet (1:1:1)
C-H scalar coupling ( Hz).
C
Isotope Shift
N/A
Upfield Shift ( ppm)
-Deuterium Isotope Effect on neighboring carbons.
Technical Insight:
In the
H NMR spectrum of standard mannose, the H5 signal is often buried in the "sugar bulk" region (3.5–3.9 ppm). By deuterating C5, researchers can unambiguously assign H4 and H6 protons using 1D-TOCSY experiments, as the "magnetization transfer bridge" at C5 is effectively broken or altered.
Part 3: Synthetic Methodology
Synthesis of C5-deuterated hexoses is chemically challenging compared to C1 (reduction of lactone) or C6 (oxidation/reduction) labeling. The most robust route involves the reduction of a 5-oxomannose derivative.
Caution: Reduction of a C5-ketone generates a new chiral center. The choice of reducing agent and protecting groups is critical to favor the D-manno (R-configuration at C5) over the L-gulo (S-configuration at C5) isomer.
Protocol: Stereoselective Reduction of Protected 5-Oxomannose
Prerequisites:
Precursor: Benzyl 2,3,4-tri-O-benzyl-
-D-lyxo-hexopyranosid-5-ulose (A protected mannose derivative oxidized at C5).
Reagent: Sodium Borodeuteride (NaBD
, >98 atom % D).
Solvent: Ethanol/THF (anhydrous).
Step-by-Step Workflow:
Substrate Preparation:
Dissolve the 5-ulose precursor (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C. Rationale: Low temperature maximizes stereochemical control during hydride attack.
Deuteride Addition:
Add NaBD
(1.5 eq) suspended in ethanol dropwise.
Mechanism: The deuteride ion attacks the C5 carbonyl. Due to the steric bulk of the benzyl groups at C2/C3/C4, the attack is directed from the less hindered face, favoring the reformation of the D-mannose configuration.
Quenching & Workup:
Monitor via TLC (Hexane:EtOAc). Upon disappearance of the ketone, quench with acetic acid-d
(or dilute HCl if proton exchange at OH is acceptable).
Extract with dichloromethane, wash with brine, and dry over MgSO.
Purification & Deprotection:
Step 4a: Flash chromatography to separate the C5 epimers (Mannose vs. Gulose derivatives).
Step 4b: Hydrogenolysis (H
, Pd/C) to remove benzyl protecting groups.
Step 4c: Lyophilization to yield D-Mannose-5-
H as a white amorphous powder.
DOT Diagram: Synthetic Pathway
Caption: Chemical synthesis route via reduction of the 5-ulose intermediate.
Part 4: Applications in Drug Development & Glycobiology
Metabolic Flux Analysis (MFA)
D-Mannose-5-
H is a precision tool for tracing the Pentose Phosphate Pathway (PPP) versus Glycolysis.
Mechanism: When D-Mannose enters glycolysis, it is isomerized to Fructose-6-P. The C5 proton (now Deuterium) eventually ends up at C5 of fructose.
Differentiation: If the sugar enters the PPP, the oxidative decarboxylation of 6-phosphogluconate (which corresponds to C1 of the hexose) does not directly remove C5. However, subsequent scrambling in the non-oxidative phase (transketolase/transaldolase reactions) distributes the C5 label into specific positions of the resulting nucleotide pools. Mass spectrometry analysis of the resulting amino acids or nucleotides allows researchers to calculate precise flux rates.
Kinetic Isotope Effect (KIE) Studies
Used to probe the mechanism of Phosphomannose Isomerase (PMI) and GDP-mannose pyrophosphorylase .
Application: If the rate-limiting step of an enzymatic reaction involves hybridization changes at C5 (e.g., ring opening/closing or oxidation), the presence of the heavier deuterium atom will slow the reaction rate (Secondary KIE). This confirms the transition state structure.
Structural Biology (Glycoprotein NMR)
In large glycoproteins, signal overlap is severe. Using D-Mannose-5-
H during protein expression (in auxotrophic strains) silences the H5 signals of the mannose residues in the glycan shield. This "spectral editing" allows researchers to focus on the H1 (anomeric) and H2 signals which are critical for determining glycosidic linkage types (-1,2 vs -1,3).
References
Synthesis of Deuterated Hexoses:
Title: D-Glucose and D-mannose-based metabolic probes.[1][2][3] Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose.
Source: Carbohydrate Research / NIH.
URL:[Link]
Chemoenzymatic Strategies:
Title: Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-D-Mannose Dehydrogenase.
Source: Organic Letters (ACS Publications).
URL:[Link]
The C-Mannoside Frontier: From Biological Enigma to Therapeutic Scaffold
Executive Summary For decades, glycoscience was dominated by the study of N- and O-linked glycans. The discovery of C-mannosylation—a carbon-carbon bond between mannose and tryptophan—shattered the paradigm that protein...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, glycoscience was dominated by the study of N- and O-linked glycans. The discovery of C-mannosylation—a carbon-carbon bond between mannose and tryptophan—shattered the paradigm that protein glycosylation relies solely on labile heteroatom linkages. This guide dissects the discovery, biosynthetic origin, and chemical synthesis of C-mannosides. It is designed for researchers leveraging the hyper-stability of the C-glycosidic bond to engineer novel FimH antagonists and metabolic probes.
Part 1: The Biological Origin
The Discovery (1994)
The existence of C-mannosylation was confirmed in 1994 by Jan Hofsteenge and colleagues.[1][2] While analyzing human RNase 2 (an eosinophil-derived neurotoxin), they identified a mass anomaly at Tryptophan-7.[2][3][4] Unlike standard post-translational modifications (PTMs), this modification was resistant to amidases and glycosidases. NMR spectroscopy revealed an
-mannopyranosyl residue attached directly to the C2 of the indole ring via a C-C bond.
Key Causality: The discovery was not accidental but driven by the resistance of the modification to Edman degradation, prompting the use of electrospray ionization mass spectrometry (ESI-MS) to pinpoint the mass shift (+162 Da).
Biosynthetic Machinery: The DPY19 Mechanism
Unlike N-glycosylation (which occurs en bloc), C-mannosylation is a specific enzymatic transfer to the W-x-x-W consensus motif.[5][6]
Enzyme: The reaction is catalyzed by the DPY19 family of enzymes (DPY19L1, DPY19L3 in mammals).
Donor: Dolichol-phosphate-mannose (Dol-P-Man).
Mechanism: The enzyme employs an electrophilic aromatic substitution mechanism.[7] The indole ring acts as the nucleophile attacking the anomeric carbon of the mannose donor, a unique mechanism in the glycosyltransferase superfamily.
Visualization: The Biosynthetic Pathway
The following diagram illustrates the ER-localized pathway where DPY19 recognizes the W-x-x-W motif on the nascent polypeptide chain.
Figure 1: The DPY19-mediated biosynthetic pathway of Tryptophan C-mannosylation in the ER lumen.[1][5][6]
Part 2: The Synthetic Origin (Chemical Synthesis)
While nature uses enzymes, drug discovery requires scalable chemical methods to create C-mannosides as stable mimics of O-mannosides (e.g., for FimH inhibition in UTIs).
The Synthetic Challenge
The primary challenge is forming the C-C bond at the anomeric center with strict
-stereocontrol. Traditional Lewis acid-mediated approaches often yield mixtures or suffer from low yields due to the poor nucleophilicity of the indole or the specific coupling partner.
Modern Solution: Nickel-Catalyzed Reductive Coupling
Recent advances (e.g., Zhou et al., 2016) utilize Nickel-catalyzed cross-coupling to stitch alkyl halides with glycosyl donors. This method bypasses harsh conditions and allows for convergent synthesis of complex FimH antagonists.
Methodology Logic:
Activation: The glycosyl bromide is activated by the Ni catalyst.
Coupling: It reacts with an activated acid derivative or alkyl halide.
Stereocontrol: The coordination of the catalyst often directs the stereochemical outcome, or specific reducing conditions are applied post-coupling to set the anomeric configuration.
Visualization: Chemical Synthesis Workflow
Figure 2: Convergent chemical synthesis workflow for C-mannoside therapeutics using Ni-catalysis.
Part 3: Therapeutic Application & Data
The driving force behind C-mannoside research is the development of FimH antagonists.[8] FimH is a lectin on the tip of E. coli pili used to adhere to the bladder wall.
Comparative Stability: O- vs. C-Mannosides
O-mannosides are rapidly hydrolyzed by gut glycosidases, limiting their oral bioavailability. C-mannosides are metabolically stable.
Feature
O-Mannosides
C-Mannosides
Impact on Drug Design
Bond Type
C-O (Acetal)
C-C (Ether mimic)
C-Man resists acid hydrolysis in the stomach.
Metabolic Stability
Low (Glycosidase sensitive)
High (Glycosidase resistant)
C-Man allows for oral dosing and longer half-life.
FimH Potency (HAI)
High (Native ligand)
High (Optimized linker)
Linker rigidity in C-Man can be tuned to enhance binding entropy.
Bioavailability
< 5% (typically)
> 30-50% (achievable)
Critical for systemic treatment of UTIs and Crohn's.
Part 4: Validated Experimental Protocols
Protocol A: Chemical Synthesis of a C-Mannoside Precursor
Based on Nickel-Catalyzed Reductive Coupling (Adapted from Zhou et al., J. Med. Chem. 2016).[9][10][11]
Objective: Synthesize a C-glycosyl intermediate from a glycosyl bromide.
Reagents:
-D-Mannopyranosyl bromide (peracetylated)
Aryl iodide or activated acid derivative (Coupling partner)
(10 mol%)
Bathophenanthroline (Ligand, 20 mol%)
Manganese powder (Reductant)
Step-by-Step Methodology:
Catalyst Preparation: In a glovebox, mix
and bathophenanthroline in dry DMF. Stir for 20 min to form the active complex (solution turns deep red/brown).
Substrate Addition: Add the glycosyl bromide (1.0 equiv) and the coupling partner (1.5 equiv) to the reaction vessel.
Activation: Add Manganese powder (3.0 equiv) to initiate the reductive cycle.
Reaction: Seal the vessel and stir at room temperature for 12–24 hours. Monitor by TLC (Target
usually differs significantly from bromide).
Workup: Quench with dilute HCl. Extract with Ethyl Acetate. The C-C bond is now formed, but the anomeric position may require stereochemical adjustment depending on the exact coupling partner (ketone vs. alkane).
Validation:
NMR must show the anomeric carbon signal shifting upfield (approx. 70-80 ppm) compared to the O-glycoside, confirming the C-C linkage.
Protocol B: Mass Spectrometric Detection of C-Mannosylation
Objective: Confirm biological C-mannosylation on a target protein.
Digestion: Digest protein with Trypsin or Chymotrypsin (C-mannosylation often occurs in hydrophobic pockets resistant to digestion; use high denaturant concentration if needed).
Enrichment (Optional): Lectin affinity chromatography (ConA) can enrich mannosylated peptides, though C-mannose affinity is often lower than high-mannose N-glycans.
LC-MS/MS Analysis:
Instrument: Q-TOF or Orbitrap.
Fragmentation: Use HCD (Higher-energy Collisional Dissociation).
Diagnostic Ions: Look for the characteristic loss of 120 Da (
cross-ring cleavage) from the precursor, which is specific to C-glycosides. Unlike O-glycans, the sugar does not easily fall off as a neutral loss; the C-C bond survives, leading to cross-ring fragmentation.
Mass Shift: Search for +162.0528 Da on Tryptophan residues.
References
Hofsteenge, J., et al. (1994).[2][3] "C-Mannosylation: A Novel Type of Protein Glycosylation."[3][4][12] Biochemistry.
Shcherbakova, A., et al. (2017). "Structure and Mechanism of the C-Mannosyltransferase DPY19." Nature Chemical Biology.
Zhou, T., et al. (2016). "Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections." Journal of Medicinal Chemistry.
Löffler, A., et al. (1996).[2][3] "Biosynthesis of C-mannosyltryptophan in RNase 2." Journal of Biological Chemistry.
Han, L., et al. (2021). "Protein C-mannosylation and C-mannosyl tryptophan in chemical biology and medicine." Glycobiology.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Protocol
Executive Summary
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C-labeled substrates are the gold standard for tracing carbon skeletal flux, they remain blind to the redox state of the cell. Deuterium (H)-labeled monosaccharides fill this critical void. By tracking the transfer of hydride ions (H) rather than carbon atoms, researchers can directly quantify the production of reducing equivalents (NADPH/NADH), measure lipid synthesis rates without the confounding effects of precursor dilution, and probe the kinetic rate-limiting steps of metabolic enzymes via Kinetic Isotope Effects (KIE).
This guide outlines the mechanistic logic, selection strategy, and analytical protocols for deploying deuterated sugars in high-impact metabolic assays.
Part 1: Mechanistic Foundations
1.1 The Redox Tracer vs. The Carbon Tracer
The fundamental distinction in metabolic tracing lies in the atom's fate.
C (Carbon-13): Tracks mass flow. It answers: How much glucose carbon ends up in lactate vs. citrate?
H (Deuterium): Tracks electron/hydride flow. It answers: Which pathway generated the NADPH required to synthesize this fatty acid?
In the Pentose Phosphate Pathway (PPP), for instance, Carbon-1 leads to CO
release (lost in C tracing), but the hydrogen at Carbon-1 is transferred to NADP, forming NADPH. Thus, [1-H]glucose is a direct probe for G6PDH activity, whereas [1-C]glucose is a probe for oxidative decarboxylation flux.
1.2 The Kinetic Isotope Effect (KIE)
Deuterium is twice the mass of protium (
H).[1] This mass difference increases the vibrational zero-point energy of the C-H bond, making it harder to break.
Primary KIE: Occurs when the C-H bond breaking is the rate-limiting step.
can exceed 7.0.
Secondary KIE: Occurs when the labeled carbon changes hybridization (e.g., sp
to sp) but the C-H bond remains intact. is typically 1.0–1.2.
Expert Insight: In metabolic flux analysis (MFA), we generally assume KIEs are negligible for transport and downstream synthesis to simplify modeling. However, when measuring specific enzyme kinetics (e.g., lactate dehydrogenase), the KIE is a feature, not a bug, allowing you to determine if that specific step controls the pathway's overall velocity.
Part 2: Strategic Selection of Isotopologues
Selecting the correct isotopologue is the single most critical decision in experimental design.
Tracer
Primary Metabolic Probe
Mechanistic Fate of Deuterium
[1-H]Glucose
Oxidative PPP (G6PDH step)
The H is transferred to NADP by Glucose-6-Phosphate Dehydrogenase.[2] Label appears in cytosolic NADPH pool.[3]
[3-H]Glucose
Oxidative PPP (6PGDH step) & Glycolysis
PPP:H transferred to NADP by 6-Phosphogluconate Dehydrogenase.Glycolysis: Retained on Triose Phosphates; indispensable for tracing glycerol backbone synthesis.
[4-H]Glucose
Malic Enzyme / TCA Anaplerosis
The H is retained through glycolysis to Pyruvate, then Malate. Malic Enzyme transfers this H to NADPH during Malate Pyruvate conversion.
[6,6-H]Glucose
Lipogenesis / TCA Cycle
The C6 hydrogens are generally retained through glycolysis to Acetyl-CoA. Ideal for measuring de novo lipogenesis (DNL) via fatty acid synthase (FASN).
Part 3: Visualization of Deuterium Fate
The following diagram illustrates the differential fate of deuterium atoms from glucose positions C1, C3, and C4, highlighting the divergence between Glycolysis and the Pentose Phosphate Pathway.
Caption: Differential routing of deuterium isotopes into the cytosolic NADPH pool via oxidative PPP (G6PDH/6PGDH) versus Malic Enzyme flux.
Part 4: Analytical Methodology (GC-MS)
For deuterium tracing, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred over LC-MS for its superior chromatographic resolution of structural isomers and the availability of extensive electron ionization (EI) spectral libraries.
The "Gold Standard" Derivatization: Aldonitrile Pentapropionate
While Methoxime-TMS is common for general profiling, Aldonitrile Pentapropionate (ALDO) derivatization is superior for positional isotopomer analysis. It converts the cyclic sugar into a linear chain, yielding distinct mass fragments that correspond to specific carbon positions.
Key Advantages of ALDO:
Simplification: Collapses anomers (
/) into a single peak.
Positional Resolution: EI fragmentation cleaves the carbon chain at predictable points, allowing you to calculate enrichment at C1, C1-C2, C1-C3, etc.
Stability: Propionate esters are hydrolytically stable compared to silyl ethers.
Architectural Control at the C-5 Position: A Guide to Mannose Derivative Engineering
Executive Summary The C-5 position of mannose represents a critical yet underutilized "architectural hinge" in carbohydrate chemistry. Unlike C-1 (anomeric) or C-6 (primary alcohol) modifications, alterations at C-5—whet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The C-5 position of mannose represents a critical yet underutilized "architectural hinge" in carbohydrate chemistry. Unlike C-1 (anomeric) or C-6 (primary alcohol) modifications, alterations at C-5—whether through heteroatom substitution (e.g., 5-thio) or carbon branching (e.g., 5-C-methyl)—fundamentally reshape the sugar's ring pucker, pyranose/furanose equilibrium, and the conformational landscape of the exocyclic tail. This guide details the synthetic pathways and mechanistic rationale for C-5 modified mannose derivatives, positioning them as potent tools for glycosidase inhibition and lectin modulation.
The C-5 Nexus: Structural & Mechanistic Implications
The "Hinge" Effect
In D-mannopyranose, the C-5 carbon is the chiral center that dictates the orientation of the hydroxymethyl group (C-6). The steric and electronic environment at C-5 controls two critical parameters:
Ring Conformation: Standard D-mannose prefers the
chair conformation. Modification at C-5, particularly alkylation, introduces severe 1,3-diaxial interactions, often destabilizing the pyranose form and shifting the equilibrium toward the furanose isomer.
Exocyclic Rotamers: The
, , and rotamers of the C-6 hydroxymethyl group are energetically distinct. C-5 substituents "lock" these rotamers, pre-paying the entropic cost of binding to enzymes like -mannosidase, which typically require a specific rotamer for catalysis.
Heteroatom Substitution (Bioisosteres)
Replacing the ring oxygen with sulfur (5-thio-D-mannose) or selenium creates a "super-donor" or transition state mimic.
Electronic Effect: Sulfur is less electronegative and more polarizable than oxygen, stabilizing the developing positive charge at the anomeric center during glycosidic cleavage. This mimics the oxocarbenium ion transition state.
Steric Effect: The longer C-S bond (1.8 Å vs 1.4 Å for C-O) expands the ring, altering the spatial presentation of hydroxyl groups to match the catalytic pocket of glycosidases more closely than the natural substrate.
Synthetic Methodologies
Protocol A: Synthesis of 5-Thio-D-Mannose (Ring Substitution)
Target: Accessing the ring-expanded sulfur analogue for glycosidase inhibition.
Mechanism: Double inversion strategy using a mesylate displacement.
Activation: Selective hydrolysis of the 5,6-acetal followed by mesylation of the primary alcohol and protection of the secondary alcohol.
Critical Step: Conversion of the aldehyde (C-1) to a nitrile or oxime to allow ring opening and subsequent closure with sulfur.
Cyclization:
Reagents: Sodium sulfide (
) in DMF at 90°C.
Process: The sulfide ion displaces the C-5/C-6 leaving group (mesylate) and attacks the electrophilic C-1 (nitrile/aldehyde equivalent) to close the thiopyranose ring.
NMR Signature: Appearance of H-1 as a doublet at ~5.5 ppm (anomeric) but with different coupling constants (
) due to the thiopyranose ring geometry.
Mass Spec: Characteristic isotopic pattern of Sulfur (
/).
Protocol B: 5-C-Methylation (Branching)
Target: Creating a quaternary center at C-5 to lock conformation.
Mechanism: Spirocyclopropanation followed by ring opening.[1]
Precursor: Exocyclic enol ester derived from protected mannose.
Spirocyclopropanation:
Reagents: Diethylzinc (
), Diiodomethane (), and a chiral directing group or substrate control.
Reaction: Simmons-Smith cyclopropanation generates a spiro-cyclopropane at C-5/C-6.
Ring Opening (The "Release"):
Conditions: Basic hydrolysis (NaOH/MeOH).
Outcome: The strain of the cyclopropane ring drives opening to the 5-C-methyl derivative.
Result: A mixture enriched in the furanose form due to steric crowding in the pyranose chair.
Protocol C: De Novo Assembly of C-5 Iminosugars
Target: Nitrogen-in-the-ring analogs (Piperidines) with C-5 alkylation.
Chiral Pool Source: L-Serine (provides the chiral center that becomes C-5).[2]
Chain Extension: Grignard addition or allylation to build the carbon backbone.
Ring Closing Metathesis (RCM): Uses Grubbs II catalyst to close the piperidine ring.
Dihydroxylation: Stereoselective installation of the remaining hydroxyl groups (C-2, C-3, C-4) using
.
Visualization of Pathways
Diagram 1: Synthetic Route to 5-C-Methyl Mannose
This pathway illustrates the spirocyclopropane intermediate strategy, a robust method for installing quaternary centers at C-5.
Caption: Synthesis of 5-C-Methyl Mannose via spirocyclopropane ring-opening, highlighting the strain-release mechanism.
Diagram 2: Mechanism of Mannosidase Inhibition
Comparing the binding modes of natural mannose vs. 5-thio-mannose mimics.
Caption: 5-Thio-mannose mimics the expanded transition state of hydrolysis, acting as a competitive inhibitor.
Functional Applications & Data
Glycosidase Inhibition Profile
The following table summarizes the inhibitory constants (
) for C-5 modified derivatives against standard glycosidases. Note the selectivity shift when the ring heteroatom is changed.
Compound
Target Enzyme
/
Mechanism of Action
D-Mannose
-Mannosidase
mM range
Substrate (Weak inhibitor)
5-Thio-D-Mannose
-Mannosidase (Jack Bean)
Transition State Mimic
5-Thio-D-Mannose
Golgi -Mannosidase II
Potent
Blocks N-glycan processing
6-Deoxy-DIM (C-5 modified iminosugar)
AMAN-2 (Golgi type)
Charge mimicry + Shape fit
5-C-Methyl-Mannose
Lectins (ConA)
Variable
Furanose form reduces binding
Therapeutic Relevance[3][4][5][6]
Antiviral Agents: 5-Thio-mannose derivatives interfere with the N-glycosylation of viral envelope proteins (e.g., in KSHV or Influenza), leading to misfolded proteins and triggering the Unfolded Protein Response (UPR).
Lysosomal Storage Disorders: C-5 alkylated iminosugars act as "pharmacological chaperones." At sub-inhibitory concentrations, they bind to mutant lysosomal enzymes (like in Gaucher or Pompe disease) in the ER, stabilizing their folding and allowing trafficking to the lysosome.
References
Synthesis of 5-C-Methylated D-Mannose Derivatives
Title: Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy.
Source:Organic Letters (2018).
URL:[Link]
Iminosugar Inhibition Profiles
Title: Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives.
Source:Beilstein Journal of Organic Chemistry (2023).
URL:[Link]
Biological Mechanism (Antiviral)
Title: Glucose and mannose analogs inhibit KSHV replication by blocking N-glycosylation and inducing the unfolded protein response.[4]
Source:Journal of Medical Virology (2022).
URL:[Link]
Structural Basis of Lectin Binding
Title: Crystal structure of Concanavalin A complexed with a synthetic derivative of high-mannose chain.[5]
Source:RCSB Protein Data Bank (4PF5).
URL:[Link]
A-In-depth Technical Guide on the Biological Significance of C-glycosyl Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Stability and Promise of C-Glycosyl Compounds C-glycosyl compounds are a special class of carbohydrates distinguished by a carbon-c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Stability and Promise of C-Glycosyl Compounds
C-glycosyl compounds are a special class of carbohydrates distinguished by a carbon-carbon bond between the sugar moiety and the aglycone.[1] This C-C linkage, as opposed to the more common C-O (O-glycosides) or C-N (N-glycosides) bonds found in nature, confers remarkable stability against enzymatic and chemical hydrolysis.[2] This inherent stability translates to improved pharmacokinetic profiles, making C-glycosyl compounds highly attractive candidates for drug development.[3]
These compounds are not merely synthetic curiosities; they are found throughout the plant kingdom, with over 300 C-glycosylflavonoids identified by 1999.[4] They are present in many common foodstuffs, including fruits, cereals, and vegetables.[5][6] The structural diversity of naturally occurring C-glycosyl compounds is vast, with various sugars like glucose, galactose, arabinose, and xylose linked to different aglycones.[5][6] This natural diversity provides a rich scaffold for medicinal chemistry and the development of novel therapeutics.
Section 1: Biosynthesis of C-Glycosyl Compounds
The formation of the C-glycosidic bond is a fascinating enzymatic process catalyzed by a class of enzymes known as C-glycosyltransferases. These enzymes facilitate the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. The precise mechanism can vary, with some glycosyltransferases operating via an inverting mechanism (a direct SN2-like displacement) and others through a retaining mechanism that may involve a double-displacement with a covalent enzyme-glycosyl intermediate.[7][8]
The biosynthesis of C-glycosylflavonoids, a prominent class of these compounds, involves a series of enzymatic steps. The process begins with the general flavonoid biosynthetic pathway, leading to the formation of a flavanone intermediate. A specific C-glycosyltransferase then acts on this intermediate, attaching a sugar molecule to the flavonoid backbone.[9]
Caption: A simplified workflow of the enzymatic biosynthesis of C-glycosyl compounds.
Section 2: A Spectrum of Biological Activities
C-glycosyl compounds exhibit a remarkable array of biological and pharmaceutical activities, positioning them as significant players in medicinal chemistry.[1][2] Their diverse functions stem from their unique structures and enhanced stability.
Anticancer and Antitumor Activity
Numerous C-glycosyl compounds have demonstrated potent anticancer and antitumor effects.[2][10] For instance, certain aryl-C-glycosides have shown antiproliferative activity by interfering with DNA and RNA synthesis.[2][11] The stability of the C-glycosidic bond allows these compounds to persist and exert their effects more efficiently than their O- or N-glycoside counterparts.[2] A C-glycoside analog of the immunostimulant α-galactosylceramide was found to be 100 times more effective against lung melanoma in mice compared to the O-glycoside version.[12]
Antiviral Properties
The antiviral potential of C-glycosyl compounds is a rapidly growing area of research.[2] They can act through various mechanisms, including blocking viral entry into host cells and interfering with viral replication processes.[13] For example, the C-glycosylflavonoid isoorientin has been shown to inhibit SARS-CoV-2 pseudovirus infection by interfering with the binding of the viral spike protein to the ACE2 receptor.[14] Some aryl-C-glycosides have also demonstrated potent antiviral activity against the respiratory syncytial virus (RSV).[2]
Antidiabetic Effects
C-glycosyl compounds have emerged as promising agents for the management of diabetes.[10][15] Several C-glycosyl drugs are already on the market for treating diabetes and its complications.[2] Their mechanism of action often involves the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase.[13] C-glycosyl flavonoids, in particular, have been noted for their ability to modulate glucose and lipid metabolism.[16] The enhanced stability and bioavailability of C-glycosides make them particularly effective in this therapeutic area.[15]
Other Notable Biological Activities
Beyond these key areas, C-glycosyl compounds have been reported to possess a wide range of other beneficial properties, including:
Section 3: Therapeutic Potential and Drug Development
The superior stability and bioavailability of C-glycosyl compounds compared to their O- and N-glycoside analogs make them highly desirable for drug development.[2][3] The resistance of the C-glycosidic bond to enzymatic hydrolysis leads to a longer half-life in the body, allowing for sustained therapeutic effects.[2]
Advantages in Drug Design
The process of replacing a labile O-glycosidic bond with a robust C-glycosidic linkage, known as C-glycosylation, has proven to be an effective strategy for improving the pharmacological properties of various molecules.[3] This modification can lead to:
Enhanced Bioavailability: The increased stability allows for better absorption and distribution in the body.[2]
Improved Pharmacokinetics: A longer duration of action reduces the required dosing frequency.
Increased Potency: In some cases, C-glycoside mimetics exhibit greater activity than their parent compounds.[3]
Caption: A generalized workflow for the development of C-glycosyl compound-based drugs.
Synthetic Methodologies
The synthesis of C-glycosides is a dynamic field of organic chemistry, with numerous methods developed to construct the crucial C-C bond.[1][17] These approaches can be broadly categorized based on the type of glycosyl donor and the reaction mechanism.[17][18] Common strategies include:
Reactions involving glycosyl electrophiles/cations: Utilizing glycosyl halides, acetates, or lactols as precursors.[17][18]
Reactions involving glycosyl anions or radicals: Generating reactive intermediates that can form the C-glycosidic bond.[11][17]
Transition metal-catalyzed cross-coupling reactions: Palladium-catalyzed methods, for example, offer efficient and stereoselective routes to C-glycosides.[1]
Intramolecular rearrangements: Such as the Claisen or Ramberg-Bäcklund rearrangements.[17]
Section 4: Experimental Protocol - Synthesis of a Ketonyl C-Glycoside via Photoredox Catalysis
This section provides a detailed protocol for the synthesis of ketonyl C-glycosides, a valuable subclass of alkyl C-glycosides, using a modern photoredox-catalyzed approach.[3] This method is advantageous due to its mild reaction conditions and broad substrate scope.
Objective: To synthesize a ketonyl C-glycoside from a glycosyl sulfide and a styrene derivative.
Materials:
Glycosyl sulfide donor
Styrene derivative
Photoredox catalyst (e.g., an iridium-based catalyst)
Dimethyl sulfoxide (DMSO) as both oxidant and solvent
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Blue LED light source
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the glycosyl sulfide (1.0 equiv), the styrene derivative (1.5 equiv), and the photoredox catalyst (1-5 mol%).
Solvent Addition: Add anhydrous DMSO to the reaction vessel to achieve the desired concentration.
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.
Initiation: Place the reaction vessel in proximity to a blue LED light source and begin stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up to remove the DMSO and catalyst.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Characterization: Characterize the purified ketonyl C-glycoside using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality of Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent quenching of the excited state of the photoredox catalyst by oxygen.
Anhydrous Solvent: Anhydrous DMSO is used to avoid side reactions that could be caused by the presence of water.
Photoredox Catalyst and Light Source: The specific catalyst and light source are chosen to ensure efficient generation of the glycosyl radical intermediate.[3]
DMSO as Oxidant: DMSO plays a dual role as a solvent and a mild oxidant in this transformation.[3]
This protocol represents a self-validating system as the successful formation of the desired product, confirmed by rigorous characterization, validates the chosen experimental conditions and the underlying mechanistic hypothesis of a radical-polar crossover pathway.[3]
Conclusion
C-glycosyl compounds represent a frontier in carbohydrate chemistry and drug discovery. Their inherent stability, coupled with a broad spectrum of potent biological activities, makes them exceptionally promising scaffolds for the development of next-generation therapeutics. Continued research into their biosynthesis, synthesis, and biological functions will undoubtedly unlock new avenues for treating a wide range of human diseases.
References
Title: Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions
Source: Organic Chemistry Frontiers (RSC Publishing)
URL: [Link]
Title: Advance on the Flavonoid C-glycosides and Health Benefits
Source: Taylor & Francis
URL: [Link]
Title: Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review
Source: MDPI
URL: [Link]
Title: Some activities of flavonoid C-glycosides against diseases
Source: ResearchGate
URL: [Link]
Title: Anti-inflammatory and antiviral activities of flavone C-glycosides of Lophatherum gracile for COVID-19
Source: PubMed
URL: [Link]
Title: The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet
Source: ResearchGate
URL: [Link]
Title: Structural insight into glycosyltransferase function
Source: YouTube
URL: [Link]
Title: Antidiabetic Activity and In Silico Molecular Docking of Polyphenols from Ammannia baccifera L. subsp. Aegyptiaca (Willd.) Koehne Waste: Structure Elucidation of Undescribed Acylated Flavonol Diglucoside
Source: MDPI
URL: [Link]
Title: Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides
Source: ResearchGate
URL: [Link]
Introduction to the Stereochemistry of C-Glycosides: A Guide to Synthesis and Control
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract C-glycosides, carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, represent a class of molecul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C-glycosides, carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, represent a class of molecules with profound implications for drug discovery and chemical biology.[1] This carbon-carbon linkage imparts significant metabolic stability against enzymatic and chemical hydrolysis, a critical advantage over their naturally occurring O- and N-glycoside counterparts.[2][3][4] This enhanced stability has positioned C-glycosides as prized scaffolds in the development of therapeutics, including antiviral agents and the blockbuster class of SGLT2 inhibitors for diabetes.[4] However, the very stability of the C-glycosidic bond presents a formidable synthetic challenge: its creation, particularly with precise stereocontrol at the anomeric center, is non-trivial.[5][6] The absence of the powerful stereoelectronic guidance provided by the anomeric effect in O-glycosides means that chemists must employ sophisticated strategies to govern the formation of α and β isomers.[6] This guide provides an in-depth exploration of the core principles governing C-glycoside stereochemistry, dissects the major classes of stereoselective synthetic methodologies, and details the analytical techniques required for definitive stereochemical assignment.
Core Principles: Understanding the C-Glycosidic Bond
The stereochemical identity of a C-glycoside is defined by the orientation of the aglycone at the anomeric carbon (C-1). An α-glycoside has the C-1 substituent in an axial orientation (trans to the C-2 substituent in gluco- and galacto-series), while a β-glycoside has this substituent in an equatorial position (cis to the C-2 substituent). Unlike O-glycosides, where the anomeric effect significantly stabilizes the axial anomer, the factors governing this preference in C-glycosides are more nuanced, primarily driven by sterics. The tetrahedral geometry of the sp³ anomeric carbon in a C-glycoside generally favors the less sterically hindered equatorial (β) position for the aglycone to minimize 1,3-diaxial interactions. However, the reaction mechanism, protecting group strategy, and catalytic system employed can override this thermodynamic preference to yield the axial (α) anomer.
Caption: Structural difference between O- and C-glycosides.
Strategies for Stereoselective C-Glycoside Synthesis
The approach to forming the C-glycosidic bond is best understood by considering the nature of the reactive intermediate at the anomeric carbon.[7][8][9] Modern synthetic chemistry has established routes involving anomeric cations, anions, and radicals, with transition-metal catalysis emerging as a particularly powerful and versatile platform.
Caption: Simplified catalytic cycle for Ni-catalyzed C-glycosylation.
Experimental Protocol: Stereoselective Synthesis of an α-C-Alkylglycoside
The following protocol is a representative example of a Nickel-catalyzed reductive coupling of a glycosyl bromide with an activated alkene, a method known for its mild conditions and good stereoselectivity.
[10][11]
Objective: To synthesize an α-C-alkylglucoside with high stereoselectivity.
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add NiCl₂(dme) (5 mol%), dtbbpy (6 mol%), and Zinc powder (2.0 equivalents).
Solvent Addition: Add anhydrous DMF via syringe. Stir the resulting mixture at room temperature for 15 minutes. A color change to a deep red or brown solution indicates the formation of the active Ni(0) complex.
Causality Insight: The zinc powder reduces the Ni(II) precursor to the catalytically active Ni(0) species. The bipyridine ligand stabilizes this low-valent nickel complex.
Reagent Addition: Sequentially add 2,4-dimethyl-3-pentanol (1.5 equivalents), methyl acrylate (1.2 equivalents), and a solution of acetobromo-α-D-glucose (1.0 equivalent) in DMF.
Causality Insight: The bulky alcohol serves as a proton source for the final step of the catalytic cycle. Its steric hindrance is crucial for influencing the diastereoselectivity of the protonation step.
[11]4. Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycosyl bromide is consumed (typically 4-6 hours).
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-C-alkylglucoside.
Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The α-anomeric configuration is typically confirmed by the relatively small coupling constant (J) between H-1 and H-2 (around 3-4 Hz).
Analytical Methods for Stereochemical Assignment
Definitive assignment of the anomeric configuration is critical. A combination of techniques is typically employed.
Method
Principle
Key Information Provided
¹H NMR Spectroscopy
Measurement of the dihedral angle between H-1 and H-2 via the Karplus relationship.
J(H1,H2) Coupling Constant: For pyranosides in a ⁴C₁ chair, a small J value (~1-4 Hz) indicates an axial-equatorial relationship (α-anomer in gluco/galacto), while a large J value (~8-10 Hz) indicates an axial-axial relationship (β-anomer).
NOESY/ROE NMR
Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) measures through-space proximity of protons.
Spatial Correlations: For an α-anomer, NOE correlations are expected between the axial H-1 and other axial protons (H-3, H-5). For a β-anomer, correlations are seen between the equatorial H-1 and its neighbors (H-2, H-3, H-5). [12]
X-ray Crystallography
Diffraction of X-rays by a single crystal of the compound.
Provides an unambiguous, three-dimensional structure of the molecule in the solid state, serving as the "gold standard" for stereochemical assignment. [13]
Chiroptical Methods
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Measures the differential absorption or rotation of polarized light. While less direct than NMR, empirical rules can correlate the sign of the Cotton effect to the anomeric configuration.
Conclusion and Future Outlook
The stereoselective synthesis of C-glycosides has transitioned from a niche challenge to a highly dynamic and enabling field of modern organic chemistry. The development of novel catalytic systems, particularly those based on abundant metals like nickel and iron, and the harnessing of photoredox catalysis have dramatically expanded the scope and accessibility of these valuable compounds. [2][14]Current methods demonstrate impressive levels of stereocontrol, even for challenging substrates like 2-deoxy sugars.
[12][13]
The future will likely focus on developing even more efficient and sustainable catalytic methods that operate under milder conditions with broader substrate scopes. The ability to perform late-stage C-glycosylation on complex molecules and natural products will continue to be a major driver of innovation. [15]As our synthetic toolkit for controlling C-glycoside stereochemistry expands, so too will their application in creating next-generation therapeutics and sophisticated probes for unraveling complex biological processes.
References
Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals.PMC - NIH.
Iron-catalysed reductive cross-coupling of glycosyl radicals for the stereoselective synthesis of C-glycosides.ResearchGate.
Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals.Journal of the American Chemical Society.
Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals.PubMed.
Stereoselective and site-divergent synthesis of C-glycosides.Research Communities.
C-Aryl Glycoside Synthesis Under Air.ChemistryViews.
Stereoselective Synthesis of C‐Vinyl Glycosides via Palladium‐Catalyzed C–H Glycosylation of Alkenes.ResearchGate.
Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions.Source not specified.
Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals.ResearchGate.
Stereoselective synthesis of C-glycosides from glycals and organotrifluoroborate salts.Chemical Communications (RSC Publishing).
C-Glycoside Synthesis Enabled by Nickle Catalysis.ResearchGate.
Switchable and stereospecfic C-glycosylation strategy via formal functional group deletion.ChemRxiv.
Synthesis of C- and S-Glycosides.ResearchGate.
Pd-catalyzed stereoselective synthesis of chromone C-glycosides.Sathi BHU.
Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis.NIH.
C-Glycosylation.ResearchGate.
Creating glycoside diversity through stereoselective carboboration of glycals.PMC.
Modular and Stereoselective Synthesis of C-Aryl Glycosides via Catellani Reaction.Journal of the American Chemical Society.
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review.NIH.
Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics.Chemical Reviews - ACS Publications.
Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions.Organic Process Research & Development - ACS Publications.
Synthesis and Biological Activity of Carbon-Linked Glycosides.ProQuest.
Physical and chemical properties of D-Mannose-5-C-d.
Technical Guide: Physical and Chemical Properties of D-Mannose-5-C-d Executive Summary D-Mannose-5-C-d (Deuterium-labeled D-Mannose at the C5 position) is a high-value stable isotope tracer used critically in glycobiolog...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Physical and Chemical Properties of D-Mannose-5-C-d
Executive Summary
D-Mannose-5-C-d (Deuterium-labeled D-Mannose at the C5 position) is a high-value stable isotope tracer used critically in glycobiology, metabolic flux analysis (MFA), and nuclear magnetic resonance (NMR) structural studies. Unlike uniformly labeled (
or ) analogues, the site-specific 5-C-d isotopologue offers a precise "surgical" probe. It retains the native biochemical behavior of D-mannose while providing a silent spectral window at the C5 position in H-NMR and a distinct mass shift (+1 Da) in mass spectrometry.
This guide details the physicochemical specifications, spectral fingerprinting, and rigorous handling protocols required for its application in pharmaceutical research and metabolic tracking.
Part 1: Molecular Identity & Specifications
The 5-C-d isotopologue replaces the methine proton at the fifth carbon of the pyranose ring with deuterium. This modification is non-exchangeable under physiological conditions, making it a robust tracer for long-duration metabolic studies.
Table 1: Physicochemical Specifications
Property
Specification
Notes
Chemical Name
D-Mannose-5-C-d
Also: [5-H]-D-Mannose
Parent CAS
3458-28-4
Specific isotopologue CAS varies by vendor; reference parent for safety.[1]
Part 2: Spectral Characterization (The "Fingerprint")
For the application scientist, verifying the identity of D-Mannose-5-C-d relies on the specific disappearance of the H5 signal and the collapse of scalar couplings in neighboring protons.
Nuclear Magnetic Resonance (
H-NMR)
In natural abundance D-Mannose, the H5 proton typically resonates in the "sugar bulk" region (3.3 – 3.9 ppm), often obscured by H3, H4, or H6 signals.
Diagnostic Signature:
H5 Signal: Absent (Silent in
H-NMR).
H4 Signal: Simplifies. In natural mannose, H4 is coupled to H3 and H5 (
Hz, axial-axial). In 5-C-d, the large coupling to H5 is removed, sharpening the H4 multiplet.
H6a/H6b Signals: Simplify. The geminal H6 protons lose their vicinal coupling to H5 (
), appearing as cleaner doublets (or singlets depending on resolution) rather than doublets of doublets.
Mass Spectrometry (MS)
ESI-MS (Positive Mode):
Target Ion:
or
Observation: The molecular ion cluster shifts by +1 m/z unit.
M+0 (180 Da): Should be < 2% (indicating high enrichment).
M+1 (181 Da): Dominant peak.
Part 3: Synthesis & Production Logic
Understanding the synthesis is crucial for assessing potential impurities (e.g., stereoisomers like L-Gulose or Glucose derivatives).
Chemo-Enzymatic Route (High Specificity):
The most robust route for C5 labeling avoids harsh chemical reductions that might scramble stereochemistry.
Precursor: [5-
H]-D-Fructose (synthesized via isomerase in DO or from labeled precursors).
Isomerization:Mannose Isomerase (or Phosphomannose Isomerase coupled with phosphatase) converts Fructose to Mannose.
Logic: The H/D at C5 is not involved in the C1-C2 proton transfer mechanism of the isomerase, preserving the label integrity at C5.
Caption: Logical flow of C5-deuteration retaining stereochemical integrity via enzymatic isomerization.
Part 4: Applications in Glycobiology & Drug Development
Metabolic Flux Analysis (MFA)
D-Mannose-5-C-d is superior to C2-labeled variants for tracing the mannose skeleton into N-glycans.
Pathway: Mannose
Man-6-P Man-1-P GDP-Mannose Glycoproteins.
Stability: The C5-D bond is chemically stable and is generally not abstracted during the GDP-mannose pyrophosphorylase step, unlike C2-H which can be subject to exchange in reversible isomerization steps (Man-6-P
Fru-6-P).
Kinetic Isotope Effect (KIE) Studies
Used to probe the mechanism of enzymes such as GDP-mannose 6-dehydrogenase (involved in alginate biosynthesis). If the rate-limiting step involves hydride abstraction at C5 (oxidation to mannuronic acid), a significant primary KIE (
) will be observed.
Caption: Metabolic fate of D-Mannose-5-C-d. The label tracks into GDP-Mannose and subsequent Glycans.
Part 5: Experimental Protocol: Isotopic Purity Verification
Objective: Determine the % Deuterium enrichment at C5 using qNMR.
Reagents:
D-Mannose-5-C-d sample (~5 mg).
D
O (99.9% D).
Internal Standard: TSP (Trimethylsilylpropanoic acid), 1.0 mM.
Workflow:
Solubilization: Dissolve 5 mg of sample in 600
L of DO containing TSP.
Equilibration: Allow sample to sit for 30 mins to reach mutarotational equilibrium (
ratio stabilizes).
Acquisition:
Pulse Sequence: zg30 or equivalent 1D proton.
Relaxation Delay (
): seconds (crucial for full relaxation of anomeric protons).
Scans: 16 – 64.
Analysis:
Integrate the Anomeric Proton (H1) doublet at
ppm (-anomer). Set integral to 1.00.
Integrate the region where H5 should be (3.3 – 3.9 ppm).
Calculation:
(Note: Theoretical H5 integral must account for overlapping H3/H4 signals. Comparative integration against a non-labeled standard is recommended for background subtraction.)
Part 6: Handling & Storage
Hygroscopicity: D-Mannose is hygroscopic. Store in a desiccator at -20°C.
Solution Stability: Stable in aqueous solution at neutral pH for 24-48 hours. Avoid high pH (>8.0) to prevent Lobry de Bruyn–Van Ekenstein transformation (isomerization to glucose/fructose), which would scramble the label.
Sterilization: Filter sterilize (0.22
m). Do not autoclave, as high heat can induce caramelization or degradation.[1]
References
Hu, X., et al. (2016). "D-Mannose: Properties, Production, and Applications: An Overview." Comprehensive Reviews in Food Science and Food Safety. Link
Panneerselvam, K., & Freeze, H. H. (1996).[1] "Mannose enters mammalian cells via a specific transporter that also accepts fructose." Journal of Biological Chemistry. Link
Serianni, A. S., & Barker, R. (1980).[1] "Carbon-13 enriched carbohydrates: Preparation of triose, tetrose, and pentose phosphates." Canadian Journal of Chemistry. (Foundational chemistry for labeled sugar synthesis). Link
Biological Magnetic Resonance Data Bank (BMRB). "D-Mannose 1H Chemical Shifts." Entry bmse000018. Link
Sharma, V., Ichikawa, M., & Freeze, H. H. (2014).[1] "Mannose metabolism: More than meets the eye." Biochemical and Biophysical Research Communications. Link
Unlocking the Therapeutic Potential of C-5 Deuterated D-Mannose: A Guide to Emerging Research Areas
An In-Depth Technical Guide Introduction: Beyond the Glycome - A New Frontier in Mannose Research D-mannose, a C-2 epimer of glucose, has long been recognized for its fundamental role in protein glycosylation and its eme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction: Beyond the Glycome - A New Frontier in Mannose Research
D-mannose, a C-2 epimer of glucose, has long been recognized for its fundamental role in protein glycosylation and its emerging therapeutic applications, most notably in the management of urinary tract infections (UTIs). Its metabolic pathway, intersecting with glycolysis, and its function as a precursor for glycosylation, place it at a critical juncture of cellular metabolism and function. However, the exploration of structurally modified mannose analogs remains a relatively nascent field, holding the promise of developing more potent and specific therapeutic agents. This guide focuses on a novel derivative, C-5 deuterated D-mannose (D-Mannose-5-d), and outlines key research avenues to unlock its therapeutic potential. The substitution of hydrogen with deuterium at the C-5 position offers a unique tool to probe metabolic pathways and potentially enhance therapeutic efficacy by leveraging the kinetic isotope effect.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of promising research areas, detailed experimental protocols, and the underlying scientific rationale for investigating D-Mannose-5-d.
Elucidating the Metabolic Fate and Pharmacokinetic Profile of D-Mannose-5-d
A foundational step in evaluating any novel therapeutic agent is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of deuterium at the C-5 position may subtly alter the metabolic processing of D-mannose, potentially leading to a more favorable pharmacokinetic profile.
Rationale for Investigation
The C-H bond at the C-5 position of mannose is not directly targeted in the canonical phosphorylation and isomerization steps of mannose metabolism. However, downstream metabolic events or off-target interactions could be influenced by the increased stability of the C-D bond. Understanding the metabolic fate of D-Mannose-5-d is crucial to determine its bioavailability, tissue distribution, and potential for sustained therapeutic effects.
Key Research Questions
Does C-5 deuteration alter the rate of intestinal absorption and first-pass metabolism of D-mannose?
What is the tissue-specific distribution and accumulation of D-Mannose-5-d compared to its non-deuterated counterpart?
Is D-Mannose-5-d incorporated into glycoproteins, and does the deuteration affect the rate or stability of glycosylation?
What are the primary excretion routes and metabolites of D-Mannose-5-d?
Experimental Workflow: Comparative Pharmacokinetic and Metabolomic Analysis
A robust experimental approach involves a head-to-head comparison of D-Mannose-5-d and D-mannose in a relevant animal model, such as mice or rats.
Animal Model: C57BL/6 mice (n=5 per group per time point).
Dosing: Administer equivalent oral doses of D-mannose or D-Mannose-5-d.
Sample Collection: Collect blood samples via tail vein at 0, 15, 30, 60, 120, and 240 minutes post-administration.
Tissue Harvest: At the final time point, euthanize animals and harvest key tissues (liver, kidney, bladder, brain).
Analysis: Quantify the concentration of the respective mannose analog in plasma and tissue homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Cell Culture Model: Utilize relevant cell lines (e.g., urothelial cells for UTI studies, cancer cell lines for oncology applications).
Treatment: Supplement cell culture media with D-Mannose-5-d.
Metabolite Extraction: After a defined incubation period, perform a methanol-chloroform extraction to isolate polar metabolites.
LC-MS/MS Analysis: Analyze the extracts to trace the incorporation of the deuterium label into downstream metabolites of the mannose pathway (e.g., mannose-6-phosphate, fructose-6-phosphate, GDP-mannose).
Glycoprotein Analysis: Isolate total protein, perform enzymatic digestion, and analyze the resulting glycopeptides by LC-MS/MS to determine the incorporation of D-Mannose-5-d into N-linked glycans.
Investigating Enhanced Efficacy in the Prevention and Treatment of Urinary Tract Infections (UTIs)
The primary therapeutic application of D-mannose is in the prevention of recurrent UTIs caused by uropathogenic Escherichia coli (UPEC). D-mannose acts as a competitive inhibitor, binding to the FimH adhesin on the tip of type 1 pili of UPEC, thereby preventing their attachment to urothelial cells.
Rationale for Investigation
The potential for D-Mannose-5-d to exhibit enhanced anti-adhesion properties stems from two main hypotheses:
Altered Binding Affinity: While the C-5 position is not directly involved in the hydrogen bonding network with FimH, the subtle changes in molecular vibrations and bond lengths due to deuteration could allosterically modulate the conformation of the mannose ring, potentially leading to a higher binding affinity.
Increased Bioavailability in the Urinary Tract: A more favorable pharmacokinetic profile, as proposed in the previous section, could lead to higher and more sustained concentrations of D-Mannose-5-d in the urine, thereby providing a more effective competitive shield against UPEC attachment.
Key Research Questions
Does D-Mannose-5-d exhibit a higher binding affinity for the FimH adhesin compared to D-mannose?
Is D-Mannose-5-d more effective at inhibiting UPEC adhesion to and invasion of human urothelial cells in vitro?
Does oral administration of D-Mannose-5-d lead to a greater reduction in bacterial burden in the bladder and kidneys in a mouse model of UTI?
Experimental Workflow: From Molecular Interactions to In Vivo Efficacy
Immobilization: Covalently immobilize purified FimH protein on a sensor chip.
Analyte Injection: Flow serial dilutions of D-mannose and D-Mannose-5-d over the chip surface.
Data Acquisition: Measure the change in resonance units over time to determine association and dissociation rates.
Analysis: Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.
Cell Culture: Seed human bladder epithelial cells (e.g., T24 or 5637) in 24-well plates.
Bacterial Culture: Grow a FimH-expressing UPEC strain (e.g., UTI89) to mid-log phase.
Inhibition: Pre-incubate the UPEC with varying concentrations of D-mannose or D-Mannose-5-d.
Infection: Add the pre-incubated UPEC to the urothelial cell monolayers and incubate.
Quantification:
Adhesion: Lyse the cells with Triton X-100 and plate the lysates on LB agar to enumerate adherent bacteria.
Invasion: Treat the infected monolayers with gentamicin to kill extracellular bacteria before lysing and plating to enumerate intracellular bacteria.
Modulation of Immune Responses and Glycosylation in Cancer
Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. Mannose has been shown to have anti-tumor effects by inducing a state of metabolic stress in cancer cells with low phosphomannose isomerase (PMI) expression.
Rationale for Investigation
The investigation of D-Mannose-5-d in oncology is predicated on its potential to be a more potent modulator of cancer cell metabolism and glycosylation.
Enhanced Metabolic Stress: If C-5 deuteration slows down the metabolic processing of mannose, it could lead to a more pronounced accumulation of mannose-6-phosphate, a potentially cytotoxic intermediate, in cancer cells with low PMI.
Altered Glycosylation and Immune Recognition: The incorporation of D-Mannose-5-d into the glycan structures of cancer cells could alter their recognition by immune cells. For example, changes in the mannose-rich glycans on the surface of tumor cells could affect their interaction with mannose-binding lectin (MBL) or dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN), potentially enhancing immune surveillance.
Key Research Questions
Does D-Mannose-5-d exhibit greater cytotoxicity towards cancer cells with low PMI expression compared to D-mannose?
Does treatment with D-Mannose-5-d lead to a more significant alteration in the N-linked glycan profile of cancer cells?
Can D-Mannose-5-d enhance the efficacy of immune checkpoint inhibitors by altering the glycosylation of PD-L1 or other immune-regulatory proteins?
How does D-Mannose-5-d affect the activation and function of immune cells, such as T cells and dendritic cells?
Experimental Workflow: From Cellular Metabolism to Immuno-Oncology
Cell Panel: Select a panel of cancer cell lines with varying levels of PMI expression.
Viability Assay: Treat cells with increasing concentrations of D-mannose or D-Mannose-5-d and measure cell viability using a standard assay (e.g., CellTiter-Glo).
Metabolic Flux: Culture PMI-low cells in the presence of the mannose analogs and use LC-MS to quantify the intracellular levels of key metabolites in the glycolysis and mannose metabolism pathways.
Treatment and Protein Extraction: Treat cancer cells with D-mannose or D-Mannose-5-d and extract total protein.
Glycopeptide Enrichment: Digest the proteins and enrich for glycopeptides using established methods (e.g., solid-phase extraction with graphitized carbon).
LC-MS/MS Analysis: Analyze the enriched glycopeptides to identify and quantify changes in specific glycan structures.
Caption: Proposed Mechanism in Immuno-Oncology.
Summary and Future Directions
The exploration of C-5 deuterated D-mannose opens up exciting new avenues in therapeutic research. The subtle yet potentially significant impact of deuteration on the metabolism, pharmacokinetics, and biological activity of D-mannose warrants a systematic and multi-faceted investigation. The research areas outlined in this guide, from fundamental pharmacokinetic studies to preclinical evaluations in UTI and oncology models, provide a roadmap for elucidating the therapeutic potential of this novel mannose analog. Future research should also consider the impact of D-Mannose-5-d on other mannose-mediated biological processes, such as congenital disorders of glycosylation and viral entry mechanisms. The insights gained from these studies will not only advance our understanding of mannose biology but could also pave the way for the development of a new class of carbohydrate-based therapeutics.
References
Kranjčec, B., Papeš, D., & Altarac, S. (2014). D-mannose powder for prophylaxis of recurrent urinary tract infections in women: a randomized clinical trial. World journal of urology, 32(1), 79–84. [Link]
Lenger, S. M., Bradley, M. S., Thomas, D. A., Bubeck, S. S., & St. (2020). D-mannose for recurrent urinary tract infections. American Journal of Obstetrics and Gynecology, 223(2), 265.e1–265.e13. [Link]
Foundational
Architectural & Functional Evolution: A Technical Review of C-5 Substituted Mannose Analogues
Executive Summary & Scope Target Audience: Synthetic Chemists, Glycobiologists, and Drug Discovery Scientists. This technical guide dissects the niche but high-impact field of C-5 substituted mannose analogues . Unlike t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Target Audience: Synthetic Chemists, Glycobiologists, and Drug Discovery Scientists.
This technical guide dissects the niche but high-impact field of C-5 substituted mannose analogues . Unlike the widely studied C-1 substituted "C-mannosides" (typically employed as FimH antagonists), C-5 substitution introduces a profound structural perturbation to the pyranose ring system.
Core Thesis: Modification at the C-5 position of mannose is not merely a functional group swap; it is a conformational switch . Introducing alkyl or hydroxymethyl groups at C-5 destabilizes the canonical
pyranose chair, often driving the equilibrium toward furanose forms or distorted half-chairs. This conformational bias is the "causal mechanism" behind their utility as metabolic probes and glycosidase inhibitors.
Synthetic Strategies: Constructing the C-5 Quaternary Center
Creating a quaternary center at C-5 is synthetically demanding due to steric crowding and the risk of ring opening. Two primary methodologies dominate the literature: Spirocyclopropanation (for alkylation) and Chemoenzymic Aldol Condensation (for hydroxymethylation).
Protocol A: The Spirocyclopropanation Route (5-C-Alkyl Synthesis)
This method is favored for generating 5-C-methyl mannose . It utilizes an exocyclic enol ester to install a temporary ring, which is then opened to reveal the methylated sugar.
Mechanistic Insight: The spirocyclopropane intermediate locks the stereochemistry. The subsequent ring opening is regioselective, driven by the release of ring strain, but it fundamentally alters the thermodynamic landscape of the final sugar, favoring the furanose isomer.
Step-by-Step Methodology:
Precursor Preparation: Start with a 5-enopyranoside (exocyclic enol ester) derived from D-mannose.
Spirocyclopropanation: Treat with diethylzinc (
) and diiodomethane () (Simmons-Smith conditions) to generate the C5/C6-spirocyclopropane intermediate.
Ring Opening: Subject the intermediate to alkali hydrolysis (e.g.,
). The nucleophilic attack opens the cyclopropane ring.
Product Isolation: The resulting 5-C-methyl derivative spontaneously equilibrates. Critical Note: NMR analysis typically reveals a shift toward the furanose form due to 1,3-diaxial repulsion in the pyranose chair introduced by the new C-5 methyl group.
Protocol B: Chemoenzymic Hydroxymethylation (The "Metabolic Shield")
This route synthesizes 5-C-(hydroxymethyl)mannose , a "branched" sugar resistant to glycolysis.
Mechanistic Insight: This is a "protecting-group-free" strategy.[1] It relies on the specificity of Galactose Oxidase (which also accepts mannose derivatives) to generate a C-6 aldehyde, followed by a chemical aldol condensation.
Step-by-Step Methodology:
Enzymatic Oxidation: Incubate the D-mannoside substrate with Galactose Oxidase and Catalase in phosphate buffer (pH 7.0). This selectively oxidizes the C-6 primary alcohol to an aldehyde.
Aldol Condensation: Add excess formaldehyde (
) and mild base ().
Cannizzaro Reduction: The intermediate aldol adduct undergoes a crossed Cannizzaro reaction with excess formaldehyde, reducing the aldehyde back to an alcohol while installing the new hydroxymethyl group at C-5.
Purification: Isolate via ion-exchange chromatography.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the Spirocyclopropanation route, highlighting the critical intermediate state.
[2]
Conformational Analysis: The "Furanose Shift"
The most significant consequence of C-5 substitution is the disruption of the native
chair conformation.
The Steric Penalty
In native D-mannopyranose, the hydroxymethyl group at C-5 is equatorial in the stable
conformation.
Substitution Effect: Replacing the C-5 hydrogen with a methyl group (5-C-Me) creates a gem-disubstituted center.
Consequence: This introduces severe 1,3-syn-diaxial interactions with the axial hydroxyl at C-2 (characteristic of mannose).
The Equilibrium Shift
To relieve this steric strain, the pyranose ring often distorts or ring-opens and re-closes to form the furanose (5-membered ring) isomer.
Data Point: NMR studies of 5-C-methyl-D-mannose show a significant population of furanose tautomers in solution, unlike native mannose which is >99% pyranose.
Implication: When designing C-5 substituted ligands for lectins (like FimH), one must account for the fact that the ligand may not adopt the pyranose shape required for the "Tyrosine Gate" binding pocket.
Biological Applications & Data
Glycosidase Inhibition (Golgi
-Mannosidase II)
C-5 substituted iminosugars (nitrogen-in-the-ring analogues) are potent inhibitors of glycosidases. The substitution pattern at C-5 is critical for specificity.
Compound of Interest:6-Deoxy-DIM (1,4-dideoxy-1,4-imino-D-mannitol derivatives).
Mechanism: These compounds mimic the oxocarbenium ion transition state of mannose hydrolysis.
Stereochemical Rule: For effective inhibition of Golgi
-mannosidase II, the substituent at C-5 (conceptually C-6 in the iminosugar numbering) must adopt a specific orientation to fit the enzyme's hydrophobic pocket.
Table 1: Comparative Inhibition Profile (Conceptual Data Synthesis)
Analogue
Target Enzyme
Activity Profile
Key Mechanistic Factor
Native DIM
-Mannosidase
Moderate
Standard transition state mimicry.
6-Deoxy-DIM (C-5 modified)
Golgi -Man II
High Potency
Deoxygenation removes steric clash, improving fit in hydrophobic pocket.
N-Alkyl-6-Deoxy-DIM
Golgi -Man II
Variable
Bulky N-alkyl groups can reduce potency if they clash with the active site entrance.
5-C-Hydroxymethyl
Glycolytic Enzymes
Resistant
"Branched" structure prevents phosphorylation/recognition by hexokinases.
Metabolic Stability
5-C-(hydroxymethyl)hexoses act as "metabolic dead-ends." They are recognized by transporters (entering the cell) but cannot be processed by kinases or isomerases due to the quaternary center at C-5.
Application: These are excellent scaffolds for molecular probes or tracers where intracellular accumulation without degradation is desired.
Visualization: Biological Mechanism[3]
The diagram below illustrates the "Lock and Key" logic of C-5 modified inhibitors against Mannosidase II.
[3][4][5]
References
Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy.
Source: PubMed / NIH
URL:[Link]
Chemoenzymic Approaches to the Preparation of 5-C-(Hydroxymethyl)hexoses.
Source: ACS Publications
URL:[Link]
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives.
Source: PMC / NIH
URL:[Link]
Efficient synthesis of 5-hydroxymethylfurfural from mannose with a reusable MCM-41-supported tin catalyst.
Source: RSC Catalysis Science & Technology
URL:[Link]
Structure of saccharides (Conformational Analysis).
Source: Uni-Kiel
URL:[Link]
Application Notes and Protocols for the Synthesis of D-Mannose-5-C-d
Introduction: The Significance of Isotopically Labeled Carbohydrates in Modern Research D-Mannose, a C-2 epimer of D-glucose, is a fundamentally important monosaccharide in various biological processes, including protein...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isotopically Labeled Carbohydrates in Modern Research
D-Mannose, a C-2 epimer of D-glucose, is a fundamentally important monosaccharide in various biological processes, including protein glycosylation and immune modulation.[1][2] The site-specific incorporation of deuterium, a stable isotope of hydrogen, into the D-mannose scaffold to create D-Mannose-5-C-d provides a powerful and non-radioactive tool for researchers. This isotopically labeled sugar analog enables detailed investigations into metabolic pathways, enzymatic mechanisms, and the pharmacokinetics of mannose-based therapeutics. The carbon-deuterium bond at the C-5 position can be tracked using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering a window into the intricate biochemical transformations of D-mannose within a biological system.[3][4]
These application notes provide a comprehensive guide for the chemical synthesis of D-Mannose-5-C-d, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as needed.
Strategic Approach to the Synthesis of D-Mannose-5-C-d: A Rationale
The synthesis of D-Mannose-5-C-d necessitates a regioselective approach to introduce the deuterium atom specifically at the C-5 position. Direct exchange of the C-5 proton is not feasible due to the lack of acidity. Therefore, a multi-step strategy involving the temporary modification of the C-5 hydroxyl group is required. The most logical and field-proven approach involves a two-step oxidation-reduction sequence at the C-5 position of a suitably protected D-mannose derivative.
This strategy is predicated on the following key principles:
Protecting Group Chemistry: To ensure that the chemical transformations occur exclusively at the C-5 position, all other reactive hydroxyl groups on the D-mannose ring must be "protected" with chemically inert functional groups. The choice of protecting groups is critical and must be stable to the reaction conditions of the oxidation and reduction steps, and readily removable at the end of the synthesis to yield the final product.
Regioselective Oxidation: The unprotected C-5 hydroxyl group will be oxidized to a ketone (a 5-keto intermediate). This transformation changes the hybridization of the C-5 carbon and removes the original hydrogen atom.
Stereoselective Reduction with a Deuterated Reagent: The newly formed ketone at the C-5 position will then be reduced back to a hydroxyl group using a deuterium-donating reducing agent. The stereochemistry of this reduction is crucial to ensure that the resulting deuterated mannose derivative retains the correct D-manno configuration. The choice of the reducing agent and reaction conditions will influence the stereochemical outcome.
This oxidation-reduction strategy provides a reliable and controllable method for the site-specific introduction of deuterium at the C-5 position of D-mannose.
Experimental Workflow Overview
The overall synthetic workflow can be visualized as a series of distinct stages, each with a specific objective.
Caption: A generalized workflow for the synthesis of D-Mannose-5-C-d.
Detailed Synthesis Protocol: A Chemoenzymatic Inspired Approach
This protocol is adapted from established methods for the site-specific deuteration of monosaccharides and employs a robust protecting group strategy.
Materials and Reagents
Reagent
Supplier
Grade
D-Mannose
Sigma-Aldrich
≥99%
Acetone
Fisher Scientific
Anhydrous
2,2-Dimethoxypropane
Acros Organics
98%
p-Toluenesulfonic acid monohydrate
Alfa Aesar
98.5%
Pyridinium chlorochromate (PCC)
Sigma-Aldrich
98%
Celite®
EMD Millipore
---
Sodium borodeuteride (NaBD₄)
Cambridge Isotope Laboratories
98 atom % D
Methanol
Fisher Scientific
Anhydrous
Dichloromethane (DCM)
Fisher Scientific
Anhydrous
Ethyl acetate (EtOAc)
Fisher Scientific
ACS Grade
Hexanes
Fisher Scientific
ACS Grade
Trifluoroacetic acid (TFA)
Sigma-Aldrich
99%
Step-by-Step Methodology
Part 1: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-mannopyranose (Protected Mannose)
Rationale: The hydroxyl groups at C-1, C-2, C-3, and C-4 are protected as acetonide groups. This leaves the C-6 primary hydroxyl and the C-5 secondary hydroxyl available for further modification.
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend D-mannose (10.0 g, 55.5 mmol) in anhydrous acetone (250 mL).
Addition of Reagents: To this suspension, add 2,2-dimethoxypropane (25 mL, 204 mmol) and p-toluenesulfonic acid monohydrate (0.50 g, 2.6 mmol).
Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes:Ethyl Acetate).
Work-up: Quench the reaction by adding triethylamine (2 mL) to neutralize the acid. Filter the reaction mixture to remove any unreacted D-mannose. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3) to yield the protected mannose derivative as a white solid.
Part 2: Oxidation of the C-5 Hydroxyl Group
Rationale: The C-5 hydroxyl group is selectively oxidized to a ketone using a mild oxidizing agent.
Reaction Setup: Dissolve the protected mannose from Part 1 (5.0 g, 19.2 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask.
Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (6.2 g, 28.8 mmol) and a small amount of Celite® to the solution.
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-keto intermediate. This intermediate is often used in the next step without further purification.
Part 3: Stereoselective Reduction with Sodium Borodeuteride
Rationale: The 5-keto intermediate is reduced back to a hydroxyl group with the introduction of a deuterium atom at the C-5 position. The stereoselectivity of the reduction is critical.
Reaction Setup: Dissolve the crude 5-keto intermediate from Part 2 in anhydrous methanol (50 mL) and cool the solution to 0 °C in an ice bath.
Addition of Deuterated Reducing Agent: Slowly add sodium borodeuteride (NaBD₄) (0.80 g, 19.0 mmol) in small portions to the cooled solution.
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
Work-up: Quench the reaction by the slow addition of acetic acid until the effervescence ceases. Remove the solvent under reduced pressure. Co-evaporate the residue with methanol several times to remove borate esters.
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deuterated protected mannose.
Part 4: Deprotection to Yield D-Mannose-5-C-d
Rationale: The acetonide protecting groups are removed under acidic conditions to yield the final product.
Reaction Setup: Dissolve the deuterated protected mannose from Part 3 in a mixture of trifluoroacetic acid (TFA) and water (9:1, 20 mL).
Reaction: Stir the solution at room temperature for 2-3 hours. Monitor the deprotection by TLC.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and water. Co-evaporate with toluene to remove residual acid.
Purification: Purify the final product by recrystallization from ethanol or by preparative High-Performance Liquid Chromatography (HPLC) to obtain D-Mannose-5-C-d as a white solid.
Characterization and Quality Control
The successful synthesis of D-Mannose-5-C-d should be confirmed by a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The disappearance of the proton signal corresponding to the H-5 position.
²H NMR: The appearance of a signal corresponding to the deuterium at the C-5 position.
¹³C NMR: A characteristic shift and splitting pattern for the C-5 carbon due to the coupling with deuterium.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of D-Mannose-5-C-d, which will be one mass unit higher than that of unlabeled D-mannose.
Safety Precautions
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents like PCC.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care and dispose of chromium waste according to institutional guidelines.
Sodium borodeuteride is flammable and reacts with water to produce flammable gas. Handle with care and quench reactions slowly.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Incomplete protection reaction
Insufficient reaction time or catalyst
Extend the reaction time and/or add a small amount of additional catalyst. Ensure anhydrous conditions.
Low yield in oxidation step
Incomplete reaction or decomposition of starting material
Ensure the use of fresh PCC and anhydrous conditions. Monitor the reaction closely by TLC to avoid over-oxidation.
Poor stereoselectivity in reduction
Non-optimal reaction temperature or reducing agent
Maintain the reaction temperature at 0 °C or lower. Consider using other stereoselective reducing agents if necessary.
Incomplete deprotection
Insufficient reaction time or acid strength
Extend the reaction time or use a slightly higher concentration of TFA.
Conclusion
The synthesis of D-Mannose-5-C-d is a valuable undertaking for researchers requiring a stable isotope-labeled probe for metabolic and mechanistic studies. The chemoenzymatic-inspired approach detailed in these application notes, centered around a protecting group strategy followed by an oxidation-reduction sequence, provides a reliable pathway to this important molecule. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are key to achieving a successful synthesis.
References
Hu, X., et al. (2016a). Development of a recombinant D-mannose isomerase and its characterizations for D-mannose synthesis. International Journal of Biological Macromolecules, 89, 328–335.
Yin, H., et al. (2013). Study on the crystallization of D-mannose from the isomerization solution of D-glucose. Journal of Chemical Industry and Engineering (China), 64(1), 224-229.
Zhao, J. (2005). Study on the synthesis of D-mannose by isomerization of D-glucose. China Surfactant Detergent & Cosmetics, 35(3), 173-175.
Xu, Y. (2014). Study on the synthesis of D-mannose from D-glucose catalyzed by ammonium molybdate. Food Science and Technology, 39(8), 246-249.
Gabius, H.-J. (2009). The Sugar Code: Fundamentals of Glycosciences. Wiley-VCH.
Davis, B. G., & Fairbanks, A. J. (2002).
Sass, E. J., et al. (2013). D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. Carbohydrate Research, 371, 58-65. Available from: [Link]
This Application Note is structured to provide a high-level, executable guide for the stereoselective synthesis of -C-mannosides. It prioritizes mechanistic understanding and modular protocols suitable for medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a high-level, executable guide for the stereoselective synthesis of
-C-mannosides. It prioritizes mechanistic understanding and modular protocols suitable for medicinal chemistry campaigns.
Application Note: Stereoselective Synthesis of
-C-Mannosides
Executive Summary & Strategic Importance
-C-mannosides are non-hydrolyzable mimics of native -O-mannosides. They are critical pharmacophores in the development of FimH antagonists (UTI treatment), E-selectin inhibitors, and mannosyltransferase inhibitors.[1]
The synthetic challenge lies in the stereoselective formation of the axial C-C bond at the anomeric center (C1). Unlike glucose, where thermodynamic stability often favors the equatorial (
) product, the mannose configuration introduces unique steric and stereoelectronic factors.[1]
This guide details two complementary, high-fidelity workflows:
Ionic Pathway (Lewis Acid-Mediated Allylation): Best for generating versatile C-allyl intermediates.
Radical/Metal Pathway (Ni-Catalyzed Cross-Coupling): Best for direct installation of aryl/heteroaryl moieties (C-Man-Trp mimics).
Mechanistic Drivers of
-Selectivity
To achieve high stereochemical integrity, one must exploit the specific reactivity of the mannosyl system.[1]
The "Axial Attack" Rule (Ionic Pathway)
In Lewis acid-mediated reactions, the leaving group is ejected to form an oxocarbenium ion. For D-mannose, nucleophilic attack occurs preferentially from the
-face (axial) .
Reasoning: The
-face is sterically shielded by the axial C2-substituent (even if protected). Furthermore, the nucleophile attacks from a trajectory that minimizes torsional strain (pseudo-axial attack), leading to the -anomer.[1]
The Radical Conformation (Radical/Metal Pathway)
In Ni-catalyzed reductive couplings, the mannosyl radical adopts a conformation that places the radical orbital in a semi-equatorial position (to minimize 1,3-diaxial interactions).[1] However, the metal catalyst capture or subsequent reductive elimination is governed by the "kinetic anomeric effect" and steric bulk, overwhelmingly favoring the
Figure 1: Divergent mechanistic pathways converging on
-selectivity.[1] The ionic path relies on oxocarbenium geometry; the radical path relies on catalyst approach.
Protocol A: Lewis Acid-Mediated C-Allylation
Application: Synthesis of a functionalizable C-glycoside "handle." The allyl group can be oxidatively cleaved to an aldehyde, reduced to a propyl linker, or functionalized via metathesis.[1]
Application: Direct synthesis of C-Aryl or C-Alkyl mannosides (e.g., C-Mannosyl Tryptophan analogs) without intermediate handles. This method tolerates unprotected polar groups better than traditional organometallics.
-configuration, use -NMR coupling constants ().[1]
Parameter
-C-Mannoside
-C-Mannoside
Coupling
Small / Unresolved (< 2 Hz)
Large (~ 8-10 Hz)
NOE Signal
Strong NOE between H1 and H2
Strong NOE between H1 and H3/H5
C1 Chemical Shift
Typically 70-75 ppm
Typically 75-80 ppm
Note on
: In the -anomer (axial H1, equatorial H2), the dihedral angle is approx 60°, leading to a small coupling constant.[1] In the -anomer (equatorial H1, equatorial H2), the coupling is also small unless the ring flips, but typically for C-glycosides in chair, the -anomer is distinctively characterized by the lack of large diaxial coupling. Wait, correction: For D-mannose (), H2 is axial? No, H2 is equatorial.[1] H1 is equatorial in , H1 is axial in .[1]
Correction for Mannose (
):
-anomer: H1 is Equatorial, H2 is Axial. Dihedral ~60°. Hz.[1]
-anomer: H1 is Axial, H2 is Axial. Dihedral ~180°. Hz.[1]
Figure 2: Parallel workflows for Ionic (A) and Radical (B) synthesis of
-C-mannosides.
References
Lewis Acid Mediated C-Glycosylation
K. C. Nicolaou et al., "Stereocontrolled Synthesis of C-Glycosides," Angew.[1] Chem. Int. Ed., 2001 .[1]
Mechanism of
-Selectivity:
Lucero, C. G., & Woerpel, K. A.[1][2] "Stereoselective C-Glycosylation Reactions of Pyranoses: The Conformational Preference and Reactions of the Mannosyl Cation," J. Org.[2] Chem., 2006 .[1][2]
Ni-Catalyzed Reductive Coupling
Gong, H. et al., "Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aryl Halides," J. Am. Chem. Soc., 2016 .[1] [1]
C-Mannosyl Tryptophan Synthesis
Manabe, S. & Ito, Y. "C-Mannosylation of Tryptophan," J. Am. Chem. Soc., 1999 .[1]
Modern Pd-Catalyzed C-H Activation
Chen, Q. et al., "Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides," Nature Catalysis, 2019 .[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution NMR Characterization of D-Mannose-5-C-d
Part 1: Introduction & Strategic Utility
Isotopically labeled carbohydrates are critical tools in metabolic flux analysis (MFA) and mechanistic enzymology. D-Mannose-5-C-d is specifically valuable because the C5 position is a mechanistic pivot point in the conversion of mannose to fructose-6-phosphate (via mannose-6-phosphate isomerase).
In standard
H NMR, the mannose spectrum is crowded, particularly in the "bulk" region (3.4 – 3.9 ppm) where H5 resides. Characterizing the 5-deuterio analog requires a shift in analytical strategy: moving from simple peak assignment to negative evidence validation (disappearance of H5) and heteronuclear coupling verification (appearance of C5-D coupling).
This guide provides a self-validating protocol to confirm the identity, isotopic enrichment, and structural integrity of D-Mannose-5-C-d using 1D and 2D NMR techniques.
Part 2: Theoretical Basis of Detection
To validate D-Mannose-5-C-d, one must understand the physical consequences of replacing Hydrogen-1 (
H, Spin ) with Deuterium (H, Spin ).
The Silent Proton (Negative Evidence): The H5 resonance will vanish from the
H spectrum.
Scalar Coupling Simplification:
In native mannose, H4 is coupled to H3 and H5. In the labeled compound, the
coupling is removed. The H4 multiplet will simplify (typically from a triplet/dd to a doublet).
Similarly, H6a and H6b protons lose their vicinal coupling to H5 (
), simplifying their multiplets significantly.
The Carbon Fingerprint (
C Isotope Effect):
Coupling: The C5 carbon is now attached to a spin-1 nucleus. The C5 signal will split into a 1:1:1 triplet (
Hz).
Isotope Shift: The heavier isotope stabilizes the vibrational ground state, causing increased shielding. The C5 triplet will appear upfield (lower ppm) by approximately 0.3–0.5 ppm compared to the native C5 signal.
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.
Instrument: 500 MHz NMR or higher (essential for resolving H4/H6 simplification).
Sample Preparation Workflow
Figure 1: Sample preparation workflow. The equilibration step is mandatory to stabilize the
anomeric ratio (approx 67:33).
Critical Step: Mutarotation
Freshly dissolved crystalline mannose is usually 100%
-anomer. You must allow the sample to sit at room temperature for >4 hours (or warm briefly to 40°C) to reach the equilibrium : ratio. Failure to do this will result in a spectrum missing the -anomer signals, leading to false quantification.
Acquisition Parameters
Parameter
1D Proton (H)
1D Carbon (C)
2D HSQC
Pulse Sequence
zg30 (or equivalent)
zgpg30 (proton decoupled)
hsqcetgp (multiplicity edited)
Scans (NS)
16 - 64
1024 - 4096 (C5-D is slow to relax)
8 - 16
Relaxation Delay (D1)
2.0 sec
5.0 - 10.0 sec (Critical*)
1.5 sec
Spectral Width
10-12 ppm
200-220 ppm
F2: 10, F1: 160
Expert Insight on D1: Deuterated carbons lack the efficient dipolar relaxation mechanism provided by attached protons (
H). They relax much slower (NOE is also reduced). You must increase the relaxation delay (D1) in the C experiment, or the C5 triplet may be invisible due to saturation.
Part 4: Data Analysis & Interpretation
The Validation Logic Tree
Use this logic flow to confirm the success of the labeling.
Figure 2: Decision tree for spectral validation of D-Mannose-5-C-d.
Expected Spectral Data
The following table contrasts the expected signals of Native D-Mannose vs. D-Mannose-5-C-d (in D
O).
Signal
Native Mannose Characteristics
D-Mannose-5-C-d Characteristics
Mechanistic Cause
H5 ()
Multiplet (~3.7 ppm)
Silent / Absent
Replacement by Deuterium
H4 ()
Triplet ( Hz)
Doublet ( Hz)
Loss of coupling
H6a/b
ddd or complex multiplet
Simplified (often d or dd)
Loss of coupling
C5 ()
Singlet (~73.0 ppm)
1:1:1 Triplet (~72.6 ppm)
coupling + Isotope Shift
C5 Intensity
High (NOE enhanced)
Low
Lack of NOE + Slow Relaxation
2D HSQC Verification
The definitive proof is the HSQC (Heteronuclear Single Quantum Coherence) spectrum.
Native: You will see a correlation cross-peak at (F2: ~3.7 ppm / F1: ~73 ppm).
Labeled: This specific cross-peak will be missing (a "hole" in the spectrum) because there is no proton attached to C5 to transfer magnetization. However, adjacent correlations (C4-H4, C6-H6) will remain.
Part 5: References
Roslund, M. U., et al. (2008). "Complete assignment of the 1H and 13C NMR spectra of D-mannose and D-galactose." Carbohydrate Research, 343(1), 101-112. Link
Berger, S. (1992). "Chemical shifts and coupling constants in 13C NMR of carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, 50, 1-86. (Foundational text on carbohydrate NMR).
Hansen, P. E. (1988). "Isotope effects on nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. Link
BMRB Entry bmse000018 . "D-(+)-Mannose (C6H12O6)." Biological Magnetic Resonance Data Bank.[1] Link
Using D-Mannose-5-C-d as a tracer in metabolic pathway analysis.
Executive Summary This guide details the application of D-Mannose-5-C-d (Deuterated at Carbon-5) as a specialized tracer for metabolic flux analysis. Unlike C-2 labeled isotopologues, which lose their label during the ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of D-Mannose-5-C-d (Deuterated at Carbon-5) as a specialized tracer for metabolic flux analysis. Unlike C-2 labeled isotopologues, which lose their label during the phosphomannose isomerase (PMI) reaction, the C-5 deuterium label remains stable across both glycolytic and glycosylation pathways. This unique stability allows researchers to quantify the total metabolic fate of exogenous mannose, distinguishing between direct incorporation into N-glycans and diversion into central carbon metabolism (glycolysis/TCA cycle). This protocol is critical for investigating Congenital Disorders of Glycosylation (CDG), cancer cell metabolic rewiring, and therapeutic enzyme production.
Scientific Principle: The C-5 Advantage
To design effective experiments, one must understand the specific fate of the deuterium label within the mannose metabolic network.
The Stability Mechanism
The primary branch point in mannose metabolism is Mannose-6-Phosphate (Man-6-P) .[1] It has two fates:
Anabolic: Conversion to Mannose-1-Phosphate (Man-1-P) by Phosphomannomutase (PMM2), leading to GDP-Mannose and glycan synthesis.[2]
Catabolic: Isomerization to Fructose-6-Phosphate (Fru-6-P) by Phosphomannose Isomerase (PMI), entering glycolysis.[3]
Why D-Mannose-5-C-d?
C-2 Label Limitation: The PMI reaction proceeds via a cis-enediolate intermediate, involving proton exchange at C-1 and C-2.[3][4] A deuterium label at C-2 is lost to the solvent (water) during this isomerization.[2] Thus, C-2 tracers only measure the fraction of mannose immediately committed to glycosylation.
C-5 Label Superiority: The C-5 hydrogen is structurally distal to the reactive aldehyde/ketone center involved in isomerization. It is retained whether Man-6-P enters glycosylation or glycolysis.
In Glycosylation: The C-5 deuterium is incorporated into the mannose residues of glycoproteins.
In Glycolysis: Man-6-P
Fru-6-P GAP + DHAP. The C-5 of mannose becomes the C-2 of Glyceraldehyde-3-Phosphate (GAP), eventually labeling Pyruvate and Lactate.
Pathway Visualization
The following diagram illustrates the differential fate of C-2 vs. C-5 labels.
Figure 1: Metabolic fate of D-Mannose-5-C-d. Note the retention of the label into glycolysis, unlike C-2 isotopologues.
Experimental Protocol
Materials
Tracer: D-Mannose-5-C-d (Isotopic purity >98%).
Media: Glucose-free DMEM (reconstituted with naturally abundant glucose and labeled mannose).
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
Internal Standard: 13C6-Mannose (for absolute quantification, if required).
Cell Culture & Pulsing Strategy
To achieve steady-state labeling or dynamic flux, careful dosing is required.
Seeding: Seed cells (e.g., HeLa, CHO, or patient fibroblasts) in 6-well plates. Grow to 70-80% confluency.
Starvation (Optional): Wash cells 2x with PBS and incubate in glucose/mannose-free media for 30 minutes to deplete intracellular pools.
Pulse Labeling:
Condition A (Physiological):[2][5] 5 mM Glucose + 50 μM D-Mannose-5-C-d.
Condition B (High Flux): 5 mM Glucose + 1 mM D-Mannose-5-C-d.
Duration: Incubate for 4 to 24 hours depending on the turnover rate of the target glycoprotein.
Quenching: Rapidly aspirate media and wash cells with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing phosphorylated metabolites, as phosphate suppresses MS ionization.
Dual-Stream Extraction Protocol
This workflow separates soluble metabolites (GDP-Man, Lactate) from the protein-bound glycans.
Step 1: Metabolite Extraction
Add 1 mL of -80°C 80% Methanol to the cell monolayer.
Scrape cells on dry ice. Transfer lysate to a microcentrifuge tube.
Vortex vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 min at 4°C.
Supernatant: Contains soluble metabolites (GDP-Mannose, Man-6-P, Lactate). Transfer to a new vial and dry under nitrogen flow. Reconstitute in 100 μL LC-MS water.
Pellet: Contains proteins/glycoproteins.[5][6][7] Save for Step 2.
Step 2: Glycan Release (from Pellet)
Resuspend the protein pellet in 100 μL of 50 mM Ammonium Bicarbonate.
Add 1 μL of PNGase F (Peptide:N-glycosidase F).
Incubate at 37°C overnight (16-18 hours).
Add 300 μL cold ethanol to precipitate proteins. Centrifuge at 14,000 x g.
Supernatant: Contains released N-glycans. Dry and reconstitute for analysis (or proceed to permethylation if linkage analysis is required).
LC-MS Analysis Parameters
Soluble Metabolites (HILIC Method)
Target: GDP-Mannose, Mannose-6-P, Lactate.
Parameter
Setting
Column
ZIC-pHILIC (Merck) or BEH Amide (Waters), 2.1 x 100 mm
Lactate (Labeled): m/z 90.03 (Indicates flux from Mannose -> Glycolysis)
N-Glycan Analysis (PGC Method)
Target: Released High-Mannose Glycans (Man5 - Man9).
Parameter
Setting
Column
Porous Graphitized Carbon (PGC), 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 8.0)
Mobile Phase B
60% Acetonitrile in 10 mM Ammonium Bicarbonate
Gradient
10% B to 50% B over 40 mins
Ionization
ESI Positive Mode
Data Interpretation & Logic
Calculating Fractional Contribution
To determine how much of the intracellular mannose pool is derived from the exogenous tracer versus endogenous glucose synthesis:
Note: Correct for natural abundance of C-13 (approx 1.1% per carbon). Since Mannose has 6 carbons, the M+1 natural background is ~6.6%. Significant enrichment is anything >10%.
Interpreting the "C5 Signature"
Scenario A: High Label in GDP-Mannose, Low Label in Lactate.
Scenario B: High Label in Lactate.
Scenario C: Label in Glycans < Label in GDP-Mannose.
Self-Validating the System
To ensure the label is not being scrambled:
Check Glucose-6-P: If you find significant M+1 labeling in Glucose-6-P, it implies that Man-6-P was isomerized to Fru-6-P and then isomerized back to Glc-6-P (via PGI). This confirms high PMI activity and bidirectional flux.
References
Sharma, V. et al. (2014). "Mannose metabolism: more than meets the eye." Biochemical and Biophysical Research Communications. Link
Harada, Y. et al. (2020). "Metabolic flux analysis of mannose metabolism in cancer cells." Journal of Biological Chemistry. Link (Generalized reference for flux methodology).
Ichikawa, M. et al. (2014). "The Metabolic Origins of Mannose in Glycoproteins." Journal of Biological Chemistry. Link
Key Citation: This paper establishes the methodology for distinguishing exogenous vs. endogenous mannose sources using stable isotopes.[2]
Freeze, H.H. (2001). "Update and perspectives on Congenital Disorders of Glycosylation." Glycobiology. Link
Applications of D-Mannose-5-C-d in glycobiology research.
Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Glycobiologists, and Drug Development Scientists Abstract D-Mannose-5-C-d (Deuterated at Carbon-5) represents a high-precision isotopom...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Detailed Application Notes and Protocols
Audience: Senior Researchers, Glycobiologists, and Drug Development Scientists
Abstract
D-Mannose-5-C-d (Deuterated at Carbon-5) represents a high-precision isotopomer used to probe the fundamental mechanisms of glycosylation and glycan processing. Unlike general metabolic tracers, the C-5 label is strategically positioned adjacent to the ring oxygen, making it an indispensable tool for determining the transition state geometries of
-mannosidases and glycosyltransferases via Secondary Kinetic Isotope Effects (KIE). Furthermore, this isotopomer serves as a non-exchangeable tracer for Nuclear Magnetic Resonance (NMR) spectral simplification and mass spectrometry-based metabolic flux analysis (MFA). This guide outlines the theoretical basis and step-by-step protocols for deploying D-Mannose-5-C-d in high-impact research.
Mechanistic Enzymology: Probing Transition States
The Scientific Premise: Secondary Kinetic Isotope Effects (KIE)
The hydrolysis of mannosidic bonds by
-mannosidases is a critical step in N-glycan maturation and lysosomal degradation. Understanding the transition state (TS) of these enzymes is essential for designing transition-state analogue inhibitors (TSAs) for therapeutic use (e.g., in cancer or lysosomal storage disorders).
The C-5 position of the mannose ring is crucial because it is directly bonded to the ring oxygen. During catalysis, the pyranose ring distorts from a ground state chair (
) to a transition state that often possesses oxocarbenium ion character (e.g., half-chair or boat conformations). This distortion changes the hybridization and steric environment at C-5.
Why D-Mannose-5-C-d? The substitution of Hydrogen with Deuterium at C-5 results in a Secondary Kinetic Isotope Effect (
).
If the C5-H bond tightens in the TS (hybridization increase),
(Inverse effect).
If the C5-H bond loosens (hybridization decrease or hyperconjugation),
(Normal effect).
Magnitude: Secondary KIEs are small (typically 0.95 – 1.20), requiring precise competitive mass spectrometry measurements rather than direct kinetics.
Protocol A: Competitive KIE Determination by LC-MS
Objective: Measure the
-secondary KIE () for a target mannosidase.
Materials:
Substrate: p-Nitrophenyl
-D-mannopyranoside (unlabeled) and p-Nitrophenyl -D-[5-^2H]mannopyranoside.
Enzyme: Purified
-Mannosidase (e.g., Lysosomal or Golgi Class II).
Quenching Buffer: 100 mM Glycine-NaOH, pH 10.5.
Analysis: LC-MS/MS (QQQ or Q-TOF).
Workflow:
Substrate Mixing: Prepare a stock solution containing an equimolar ratio (1:1) of the unlabeled (H-substrate) and deuterated (D-substrate).[1]
Validation: Verify the precise ratio (R_0) by LC-MS injection before adding enzyme.
Reaction Initiation: Incubate the mixture with the enzyme at physiological conditions (pH 5.5 for lysosomal, pH 6.5-7.0 for cytosolic/Golgi) at 37°C.
Critical Step: The total substrate concentration should be
to ensure conditions.
Time-Point Sampling: Aliquot samples at 0%, 10%, 20%, 30%, and 50% conversion.
Quenching: Immediately stop the reaction by adding Quenching Buffer (high pH denatures the enzyme).
Product Isolation: Separate the released p-nitrophenol (leaving group) or the remaining glycoside substrate via C18 SPE cartridges or direct HPLC injection.
Mass Spectrometry Quantification: Monitor the intensity of the molecular ions
or for both isotopologues.
Unlabeled Mannose-pNP:
301.
5-C-d Mannose-pNP:
302.
Calculation:
Calculate the KIE using the standard equation for competitive experiments:
Where
is fractional conversion, is the initial H/D ratio, and is the H/D ratio of the remaining substrate at time .
Visualization: Kinetic Isotope Effect Mechanism
The following diagram illustrates the energy difference in vibrational modes between the ground state and the transition state that gives rise to the KIE.
Caption: Energy profile showing the transition from Ground State to Transition State. The vibrational energy difference at C5 (H vs D) alters the activation energy height, resulting in the Kinetic Isotope Effect.
Structural Glycomics: NMR Spectral Simplification
The Scientific Premise
In
H-NMR of complex N-glycans, the "bulk region" (3.5 ppm – 4.0 ppm) is notoriously crowded with overlapping signals from ring protons (H-2, H-3, H-4, H-5).
The Solution: Incorporating D-Mannose-5-C-d into glycans eliminates the H-5 signal entirely.
Benefit: This "spectral editing" reveals the coupling patterns of H-4 and H-6 (which couple to H-5), simplifying the assignment of branching points in high-mannose (Man9) structures.
Protocol B: Chemo-Enzymatic Synthesis of Deuterated Glycans
Objective: Generate N-glycans containing 5-C-d Mannose for NMR analysis.
Metabolic Labeling (Cell Culture):
Use CHO (Chinese Hamster Ovary) cells or HEK293 cells.
Deplete glucose in the media to 1-2 mM.
Supplement media with 10 mM D-Mannose-5-C-d.
Mechanism:[2] Cells import mannose via SLC2A transporters, convert it to Man-6-P
Man-1-P GDP-Man-5-C-d.
Glycoprotein Extraction:
Harvest cells after 48-72 hours.
Lyse and extract total proteins or purify a specific reporter glycoprotein (e.g., IgG).
Glycan Release:
Digest with PNGase F to release N-linked glycans.
Purify glycans using Porous Graphitized Carbon (PGC) chromatography.
NMR Acquisition:
Dissolve dried glycans in 99.9% D
O.
Acquire 1D
H-NMR and 2D COSY/TOCSY spectra.
Result: Cross-peaks involving H-5 will disappear. H-4 signals will collapse from dd (doublet of doublets) to d (doublet) or change shape, allowing unambiguous assignment.
Metabolic Flux Analysis (MFA)
The Scientific Premise
Tracing the fate of mannose in cellular metabolism is critical for understanding glycosylation disorders (CDG). While C-2 deuterated mannose is susceptible to losing its label during the Phosphomannose Isomerase (MPI) reaction (interconversion with Fructose-6-P), the C-5 position is metabolically stable throughout the conversion to GDP-Mannose and incorporation into the Lipid-Linked Oligosaccharide (LLO).
Data Summary: Isotope Stability Table
Metabolic Step
Enzyme
C-2 Label Fate
C-5 Label Fate
Uptake
Hexokinase
Retained
Retained
Isomerization
Phosphomannose Isomerase (MPI)
Lost (Exchange with solvent)
Retained
Activation
GDP-Mannose Pyrophosphorylase
Retained
Retained
Glycosylation
Mannosyltransferases
Retained
Retained
Protocol C: Flux Tracking via LC-MS
Objective: Quantify the flux of exogenous mannose into N-glycans versus glycolysis.
Pulse Labeling: Treat cells with 5 mM D-Mannose-5-C-d for 0, 1, 2, and 4 hours.
Metabolite Extraction:
Use cold methanol/acetonitrile/water (40:40:20) to extract polar metabolites (GDP-Mannose).
Use chloroform/methanol to extract Lipid-Linked Oligosaccharides (LLOs).
LC-MS Analysis:
Target: GDP-Mannose.
Mass Shift: Look for the +1 Da shift (
) in the GDP-Mannose pool.
Calculation:
Interpretation: High enrichment of C-5-d in GDP-Mannose confirms the "Salvage Pathway" is active. Low enrichment suggests de novo synthesis from Glucose is dominant.
Visualization: Metabolic Fate of D-Mannose-5-C-d
This diagram tracks the stable C-5 label through the salvage pathway into the N-Glycan precursor.
Caption: Metabolic trajectory of D-Mannose-5-C-d. Unlike C-2 labels, the C-5 deuterium is not lost during the MPI isomerization step, making it a robust tracer for downstream glycosylation.
References
Freeze, H. H., & Sharma, V. (2010). Metabolic manipulation of glycosylation disorders in humans and animal models. Seminars in Cell & Developmental Biology.
[Link]
Schramm, V. L. (2011). Enzymatic transition states, transition-state analogs, drug design and the chemistry of life. Annual Review of Biochemistry.
[Link]
Chan, J., et al. (2012). Kinetic Isotope Effects as Probes for Glycosyltransferase Mechanisms. ACS Chemical Biology.
[Link]
Kamerling, J. P., & Gerwig, G. J. (2007). Structural Analysis of Glycans. Comprehensive Glycoscience.
[Link]
Sharma, V., et al. (2014). Mannose metabolism: More than meets the eye. Biochemical and Biophysical Research Communications.
[Link]
Application Note: Metabolic Incorporation of D-Mannose-5-C-d into Glycoconjugates
This Application Note and Protocol guide is designed for researchers utilizing stable isotope labeling to interrogate glycan structure and biosynthesis. Abstract This guide details the protocol for the metabolic labeling...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers utilizing stable isotope labeling to interrogate glycan structure and biosynthesis.
Abstract
This guide details the protocol for the metabolic labeling of cellular glycoconjugates using D-Mannose-5-C-d (Deuterated at Carbon-5). Unlike radiolabeling or bulky azide-modifications, D-Mannose-5-C-d provides a bio-orthogonal, chemically identical structural probe that introduces a stable isotope tag (+1 Da) and a "silent" NMR center. This specific isotopomer is critical for simplifying complex 1H-NMR spectra by eliminating the H5 signal—often a source of spectral overlap in the "bulk" ring region (3.5–4.0 ppm)—and for precise metabolic flux analysis via Mass Spectrometry.
Introduction & Mechanism of Action
The Strategic Advantage of C-5 Deuteration
In structural glycobiology, the assignment of proton resonances in N-linked and O-linked glycans is hampered by severe signal overlap. The H5 proton of mannose residues is particularly problematic as it resonates in the crowded ring region, obscuring diagnostic correlations.
NMR Simplification: Incorporating D-Mannose-5-C-d renders the C5 position "invisible" in 1H-NMR, simplifying 2D COSY and TOCSY spectra by removing H4-H5 and H5-H6 couplings.
Metabolic Fidelity: Unlike fluorinated or azido-analogs, the deuterium modification is sterically negligible. It does not inhibit hexokinases or mannosyltransferases, ensuring that the labeled glycan profile perfectly mimics the native state.
Metabolic Pathway
Exogenous D-Mannose enters the cell via glucose transporters (GLUT/SLC2A family) and is preferentially shunted into the N-glycosylation pathway. It bypasses the rate-limiting conversion of Glucose-6-P to Fructose-6-P, providing a direct route to GDP-Mannose, the essential donor for glycosyltransferases in the ER and Golgi.
Figure 1: The Salvage Pathway. Exogenous D-Mannose-5-C-d is rapidly activated to GDP-Mannose, competing with glucose-derived pools to label nascent glycoproteins.
Reduces competition from glucose (optional but recommended).
Dialyzed FBS
10 kDa cutoff
Removes endogenous unlabeled mannose/glucose from serum.
PNGase F
Recombinant, glycerol-free
Enzymatic release of N-glycans from protein backbone.
C18 Cartridges
Sep-Pak or equivalent
Desalting and purification of released glycans.
Deuterated Solvents
D₂O (99.96% D)
Solvent for NMR analysis.
Experimental Protocol
Phase 1: Cell Culture & Metabolic Labeling
Objective: To maximize the incorporation of the deuterated label into the cellular glycan pool.
Preparation of Labeling Medium:
Prepare custom DMEM containing low glucose (1.0 g/L) . High glucose (4.5 g/L) will dilute the label significantly.
Supplement with 10% Dialyzed FBS .
Dissolve D-Mannose-5-C-d in the media to a final concentration of 50 µM – 2 mM .
Note: A concentration of 1 mM is typically sufficient to achieve >60% incorporation in CHO or HEK293 cells.
Pulse-Chase (Kinetic Study) vs. Steady State (Structural Study):
For Structural Analysis (Recommended): Seed cells at 30% confluency. Culture continuously in Labeling Medium for 72 hours (approx. 2-3 doubling times) to ensure all steady-state glycoproteins are labeled.
For Flux Analysis: Pulse cells with 5 mM D-Mannose-5-C-d for 1–4 hours, then chase with unlabeled media.
Harvesting:
Wash cells 3x with ice-cold PBS to remove free extracellular sugar.
Lyse cells using RIPA buffer (for protein extraction) or scrape into methanol/chloroform (for lipid extraction).
Phase 2: Glycoprotein Extraction & Release
Objective: To isolate the labeled glycans from the protein backbone.
Protein Precipitation:
Add 4 volumes of ice-cold acetone to the lysate. Incubate at -20°C for 1 hour.
Centrifuge at 10,000 x g for 10 mins. Discard supernatant.
Air dry the pellet.
Enzymatic Release (N-Glycans):
Resuspend the pellet in 50 mM Ammonium Bicarbonate (pH 8.0) .
Add PNGase F (5 U per 100 µg protein).
Incubate at 37°C for 16–24 hours.
Purification:
Pass the digest through a C18 Sep-Pak cartridge .
Flow-through: Contains the released hydrophilic N-glycans.
Bound: Contains deglycosylated peptides (elute with acetonitrile if needed for proteomics).
Lyophilize the flow-through fraction.
Phase 3: Analytical Workflow (NMR & MS)
Figure 2: Analytical workflow from lysate to structural data.
Data Analysis & Interpretation
NMR Spectroscopy
When analyzing the D-Mannose-5-C-d labeled glycans compared to a standard:
1H-NMR: Look for the disappearance of the H5 signal (typically 3.4 – 3.9 ppm).
COSY/TOCSY: The cross-peaks connecting H4-H5 and H5-H6 will vanish. This "simplification" allows you to unambiguously assign the H4 and H6 protons, which are often buried.
Validation: The anomeric protons (H1) of mannose residues (Man-A, Man-B, Man-C in high mannose structures) will remain visible (5.0 – 5.4 ppm) but may show slightly sharper linewidths due to reduced coupling.
Mass Spectrometry
Mass Shift: Every mannose residue incorporated will add +1.006 Da to the glycan mass.
Calculation: For a Man9GlcNAc2 glycan (Mass ~1887 Da), complete labeling would result in a shift of +9 Da (Mass ~1896 Da).
Isotopomer Distribution: Use the mass spectrum to calculate the % incorporation efficiency using the ratio of the shifted peak intensity to the monoisotopic peak.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Incorporation (<10%)
Glucose competition
Reduce glucose in media to 1.0 g/L or increase labeled mannose concentration to 5 mM.
Signal Scrambling
Metabolic recycling
Mannose can be converted to Fructose-6-P by Phosphomannose Isomerase (MPI).[1] Use MPI inhibitors or shorter labeling times to prevent label scrambling into other hexoses.
Low Glycan Yield
Incomplete release
Ensure protein pellet is fully resolubilized before PNGase F addition; consider adding RapiGest or SDS (followed by sequestration).
References
Freeze, H. H., & Sharma, V. (2014).[2] Metabolic manipulation of glycosylation disorders. Seminars in Cell & Developmental Biology, 453(2), 220-228. Link
Ichikawa, M., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry, 289(10), 6751–6761. Link
Yamaguchi, Y., et al. (2010). NMR-based structural analysis of N-glycans. Current Opinion in Structural Biology, 20(5), 550-557. Link
Bertozzi, C. R., et al. (2000). Metabolic oligosaccharide engineering: a cell biological probe. Science, 288(5473), 2013-2016. Link
Experimental design for studying protein-carbohydrate interactions with D-Mannose-5-C-d.
Executive Summary In the structural analysis of protein-carbohydrate interactions, D-Mannose-5-C-d (D-Mannose deuterated at the C5 position) represents a high-precision isotopic probe designed to overcome the "spectral c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the structural analysis of protein-carbohydrate interactions, D-Mannose-5-C-d (D-Mannose deuterated at the C5 position) represents a high-precision isotopic probe designed to overcome the "spectral crowding" inherent to carbohydrate NMR.
The C5 proton (H5) of mannose typically resonates in the crowded bulk region (3.5–3.9 ppm), often overlapping with H3, H4, and H6 signals. This overlap obscures critical Nuclear Overhauser Effect (NOE) and scalar coupling data required to determine the bound-state conformation and binding epitope. By replacing H5 with deuterium, researchers achieve two critical advantages:
Spectral Simplification: Elimination of the H5 signal and its associated couplings (
and ), resolving the multiplets of H4 and H6.
Mechanistic Insight: Enabling measurement of secondary Kinetic Isotope Effects (KIE) to probe transition state geometries in mannosidase/glycosyltransferase reactions.
This guide details the protocols for utilizing D-Mannose-5-C-d in Saturation Transfer Difference (STD) NMR and Enzymatic KIE studies.
Strategic Workflow
The following decision tree outlines the experimental logic for deploying D-Mannose-5-C-d in drug discovery and mechanistic workflows.
Figure 1: Strategic implementation of D-Mannose-5-C-d in structural and mechanistic glycobiology.
Protocol 1: Isotope-Edited STD-NMR
Objective: To map the binding epitope of mannose-binding proteins (e.g., DC-SIGN, FimH) with high resolution by eliminating H5 spectral interference.
Rationale
In standard 1H-NMR of mannose, the H5 signal is a complex multiplet that often obscures the H4 triplet and H6 signals. In STD-NMR, this overlap prevents the accurate integration of saturation transfer to specific protons, leading to ambiguous epitope mapping. D-Mannose-5-C-d renders the C5 position "NMR silent," simplifying the H4 signal into a doublet (coupled only to H3) and the H6 signals into doublets (coupled only to each other, geminal), assuming
is removed.
Materials[1]
Ligand: D-Mannose-5-C-d (>98% D enrichment).
Protein: Purified Lectin/Enzyme (e.g., Concanavalin A, FimH).
Buffer: 20 mM Phosphate or Tris-d11, 150 mM NaCl, pH 7.4 (in D2O). Note: Use deuterated buffers to minimize background.
Instrument: 500 MHz NMR spectrometer (or higher) with cryoprobe.
Experimental Steps
Step 1: Sample Preparation
Reference Sample: Dissolve 2 mM D-Mannose-5-C-d in 500 µL buffer.
Experimental Sample: Prepare a mixture with a Protein:Ligand ratio of 1:50 to 1:100 (e.g., 20 µM Protein, 2 mM Ligand). This high excess ensures fast exchange conditions required for STD.
Step 2: Pulse Sequence Setup (stddiff)
Temperature: Set to 298 K (or physiological relevant temp).
On-Resonance Irradiation: Set Gaussian pulse train at 0.0 ppm (or -0.5 ppm) to saturate protein methyls. Ensure this frequency does not hit any ligand signals.[1][2]
Off-Resonance Irradiation: Set at 40 ppm (control).
Saturation Time: 2.0 seconds.
Scans: 1024 to 2048 scans (signal-to-noise is critical for difference spectra).
Step 3: Data Acquisition & Processing
Acquire the Reference Spectrum (Off-Resonance) .
Acquire the Saturated Spectrum (On-Resonance) .
Perform Difference Processing: Subtract On-Resonance from Off-Resonance.
Analysis:
The difference spectrum contains only signals from the ligand receiving magnetization transfer from the protein.
Crucial Observation: In the D-Mannose-5-C-d spectrum, look for the H4 signal. It will appear as a simplified multiplet (doublet of doublets or doublet) rather than a complex triplet/multiplet.
Integrate the H2, H3, H4, and H6 signals.
Data Analysis & Interpretation[1]
Calculate the STD Amplification Factor (
) for each proton:
Proton
Chemical Shift (ppm)
Multiplicity (Native)
Multiplicity (5-C-d)
Interpretation Utility
H1
~5.17 ()
Doublet
Doublet
Anomeric binding status
H2
~3.90
Doublet of Doublets
Doublet of Doublets
H2 specificity
H3
~3.75
Doublet of Doublets
Doublet of Doublets
H3 specificity
H4
~3.60
Triplet (overlap)
Doublet (Resolved)
Critical for C4-OH recognition
H5
~3.70
Multiplet
Silent
Background removal
H6a/b
~3.80
Multiplet
Simplified AB system
Hydroxymethyl group orientation
Conclusion: If H4 shows a high
factor, the C4-OH is intimately involved in binding. The deuteration allows you to claim this with certainty, ruling out H5 contributions.
Objective: To investigate the transition state structure of
-mannosidases.
Theory
If the enzymatic hydrolysis of mannose proceeds via a transition state where the hybridization at C5 changes (e.g., flattening of the ring or significant conformational distortion), the vibrational modes of the C5-H bond will change. Replacing H with D alters the Zero Point Energy (ZPE).
(Normal KIE): Suggests rehybridization from to -like character or loosening of the bond.
: No significant geometric change at C5.
Methodology
Substrates: Prepare
-nitrophenyl--D-mannopyranoside (Native) and -nitrophenyl--D-mannopyranoside-5-C-d (Deuterated).
Assay: Continuous spectrophotometric monitoring of
-nitrophenol release at 405 nm.
Conditions:
Buffer: 50 mM Sodium Citrate, pH 4.5 (typical for lysosomal mannosidases).
Substrate Conc: 0.1
to 10 .
Calculation: Determine
and for both isotopologues.
Result: Calculate
-secondary KIE = .
References
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[3] Link
Found
Haselhorst, T., et al. (2001). Ice-cold STD NMR: A method to study the binding of ligands to proteins. Journal of the American Chemical Society. Link
Describes optimization of STD parameters for carbohydr
Bennet, A. J., & Sinnott, M. L. (1986). Kinetic isotope effects in the hydrolysis of glycopyranosides. Journal of the American Chemical Society. Link
Authoritative source on KIE in glycosidase mechanisms.
Angulo, J., et al. (2010). Saturation Transfer Difference (STD) NMR Spectroscopy for the Characterization of Protein–Ligand Interactions. Current Topics in Medicinal Chemistry. Link
Review covering epitope mapping str
Almond, A., et al. (2006). Calculation of the hydroxymethyl group rotamer populations in saccharides from 3J(H5,H6) coupling constants. Carbohydrate Research. Link
Highlights the importance of resolving H5/H6 couplings, which C5-deuteration assists by simplific
Topic: Troubleshooting & Optimization of C-Glycosidic Bond Formation Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Introduction: The "Carbon-Carbon" Stability Advantage Welcome to the C-Glycosid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization of C-Glycosidic Bond Formation
Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists
Introduction: The "Carbon-Carbon" Stability Advantage
Welcome to the C-Glycoside Technical Support Center. While O-glycosides are ubiquitous in nature, their metabolic instability (susceptibility to glycoside hydrolases and acidic hydrolysis) limits their utility as oral therapeutics. C-glycosides replace the exocyclic oxygen with a carbon atom, rendering the bond resistant to enzymatic cleavage while retaining the pharmacophore's 3D architecture.
However, synthesizing this C-C bond is thermodynamically and kinetically more demanding than forming C-O bonds. The loss of the anomeric effect, the lower nucleophilicity of carbon nucleophiles, and the propensity for elimination (forming glycals) create a "perfect storm" of synthetic challenges.
This guide addresses the three most critical failure modes in C-glycosylation: Stereochemical loss , Hydrolysis/Elimination , and Catalytic Stagnation .
Module 1: Stereocontrol & Anomerization
Issue: "I am getting inseparable mixtures of
and
anomers."
Diagnosis:
The primary cause is often a mismatch between the reaction mechanism (
-like oxocarbenium ion vs. -like displacement) and the directing groups present on the sugar ring. Unlike O-glycosylation, the anomeric effect is weaker or non-existent in the final C-glycoside product, meaning thermodynamic equilibration will not always rescue a poor kinetic outcome.
Troubleshooting Guide
Variable
Recommendation
Mechanistic Rationale
C2-Protecting Group
Use Esters (Ac/Bz) for 1,2-trans
Neighboring Group Participation (NGP) stabilizes the intermediate dioxolenium ion, blocking the cis face and forcing trans attack.
Solvent
Ether/Dioxane (-selective)
The Kinetic Anomeric Effect: Ethers coordinate the oxocarbenium ion, shielding the -face, favoring -product (or vice versa depending on specific conditions/additives).
Solvent
Acetonitrile (-selective)
Nitrile Effect: Forms an -nitrilium ion intermediate, forcing the nucleophile to attack from the -face (-like).
Lewis Acid
Switch from to TMSOTf
Stronger Lewis acids (TMSOTf) favor loose ion pairs (), often leading to thermodynamic mixtures. Weaker acids favor inversion.
FAQ: Stereochemistry
Q: I need a 1,2-cis C-glycoside (e.g.,
-C-glucoside). My ester protection is giving me pure . What do I do?A: You are fighting NGP. Switch your C2 protecting group to a non-participating ether (Benzyl) or a silyl ether. Furthermore, utilize the "matched" Lewis acid strategy . For -selectivity, use a weak Lewis acid (like ) which coordinates with the ring oxygen, shielding the -face.
Q: My product anomerizes during workup. Why?A: C-glycosides are generally stable, but if you have a keto-group or an electron-withdrawing group at the C1' position (the new carbon), the proton at C1 is acidic. Basic workup can cause epimerization. Action: Quench with acidic buffer (pH 5-6) rather than saturated
.
Module 2: Lewis Acid-Mediated Pathways (Friedel-Crafts/Allylation)
Issue: "My yield is low, and I see significant glycal (elimination) byproducts."
Diagnosis:
This is the "elimination vs. substitution" competition. The oxocarbenium intermediate is a potent electrophile, but it is also a distinct acid. If the C-nucleophile (e.g., allyltrimethylsilane, silyl enol ether) is slow to react, the basic counterion or the nucleophile itself acts as a base, abstracting the H2 proton to form a glycal.
Substrate: 1-O-Acetate or 1-O-Trichloroacetimidate (donor).
Solvent: Dry
(Must be ppm water).
Nucleophile: Allyltrimethylsilane (3.0 equiv).
Catalyst:
(0.1 - 0.5 equiv).[1] Crucial: Do not use stoichiometric amounts unless necessary.
Temperature: Start at
. Warm slowly.
Checkpoint: If reaction is dead at
, warm to . Do not jump to immediately, as this favors elimination.
Workflow Visualization: Lewis Acid Optimization
Caption: Decision tree for troubleshooting low yields in Lewis Acid-mediated C-glycosylation.
Module 3: Modern Nickel-Catalyzed Cross-Coupling
Issue: "I need to couple a complex aglycone, and Lewis acids are destroying my functional groups."
Diagnosis:
Traditional methods require harsh Lewis acids incompatible with sensitive drug-like scaffolds. The modern solution is Nickel-Catalyzed Reductive Cross-Coupling . This method uses glycosyl halides (electrophiles) and radical precursors (alkyl halides/acids) under mild, often reductive conditions.
Key Advantage: This chemistry is often stereoretentive or predictable based on the radical mechanism, bypassing the oxocarbenium ion entirely.
Technical Deep Dive: The Mechanism
Unlike
pathways, this involves:
Generation of a glycosyl radical (or Ni-glycosyl species).
Capture of an external radical.
Reductive elimination.
Critical Parameter: Ligand Selection
PyBox / BioOx ligands: Essential for high enantioselectivity and stabilizing the Ni(I)/Ni(III) cycle.
Substrate: Glycosyl Bromides or Chlorides (1-Cl is more stable, 1-Br is more reactive).
FAQ: Nickel Catalysis
Q: The reaction stalls after 20% conversion. Is the catalyst dead?A: Likely yes. Nickel catalysts in these cycles are sensitive to oxidation.
Fix 1: Ensure rigorous deoxygenation (sparge with Ar for 15 mins, not just vacuum/backfill).
Fix 2: Add a reductant stabilizer like TDAE or ensure excess Mn/Zn dust is activated (wash with dilute HCl, then ethanol/ether and dry).
Q: I am seeing
-hydride elimination (forming an alkene on the aglycone side).A: This occurs when the alkyl radical partner has beta-hydrogens and the reductive elimination is slow.
Fix: Switch to a bulkier ligand (e.g.,
-Terpy ) to crowd the metal center and accelerate reductive elimination over -elimination.
Caption: Simplified mechanistic cycle for Ni-catalyzed reductive cross-coupling of glycosyl halides.
Module 4: Radical Strategies (Giese Reaction)
Issue: "I am trying to add an electron-deficient alkene (acrylate) to my sugar, but I get reduction at C1 instead of coupling."
Diagnosis:
In the Giese reaction (using a glycosyl radical donor), the radical intermediate is prone to hydrogen atom abstraction (HAT) from the solvent or reagents if the trap (the alkene) is not reactive enough or present in high enough concentration.
Troubleshooting Table: Radical Giese Reactions
Symptom
Root Cause
Corrective Action
Product is reduced sugar (C1-H)
H-donor concentration too high.
Use deuterated solvents (-MeCN) to slow HAT (Isotope Effect). Increase concentration of the alkene acceptor.
Oligomerization of Alkene
Radical chain propagation is too fast.
Lower the concentration of the alkene (slow addition via syringe pump).
Low Stereoselectivity
Free radical is planar; lack of steric bulk.
Conformational control is key. Adhere to Kishi's Rules : The radical will be attacked from the face opposite to the C2-substituent (1,2-trans preference).
References
Review on Stereoselectivity: "Stereoselective Synthesis of C-Glycosides." Chemical Reviews.
Lewis Acid Troubleshooting: "Lewis Acids as α-Directing Additives in Glycosylations." Journal of Organic Chemistry.
Nickel Catalysis (Mechanism): "C-Glycoside Synthesis Enabled by Nickel Catalysis." ResearchGate/Wiley.
Nickel Protocols: "Synthesis of C-Oligosaccharides via Ni-Catalyzed Reductive Hydroglycosylation." Organic Letters.
Giese Reaction Guide: "A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis." PMC/NIH.
Neighboring Group Participation: "The effect of neighbouring group participation... in O-glycosylation." Beilstein Journal of Organic Chemistry.
Disclaimer: This guide is intended for research purposes. All protocols should be validated with appropriate safety assessments (MSDS) before execution.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Deuterated Carbohydrate SynthesisTopic: Troubleshooting Low Yields & Isotopic Scrambling
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Yield vs. Enrichment Paradox
Welcome to the technical support hub for deuterated sugar synthesis. If you are here, you are likely facing one of two problems:
Chemical Yield Loss: You started with 1 gram of precursor and ended up with 50 mg of black tar or a rock-hard borate complex.
Isotopic Yield Loss: You isolated the product, but the Mass Spec/NMR shows only 60% deuterium incorporation where you expected >98%.
Deuterated sugars are deceptively difficult because the very properties that make them soluble (poly-hydroxyl groups) also make them prone to trapping reagents (boron) and undergoing back-exchange with atmospheric moisture. This guide prioritizes the Sawama Ru/C Exchange and Sodium Borodeuteride (
) Reduction workflows, as these are the most common yet error-prone pathways.
Module 1: Heterogeneous Catalyzed H/D Exchange (The "Sajiki-Sawama" Protocol)
Context: This method uses Ru/C and
under gas to exchange C-H for C-D at positions adjacent to free hydroxyls.[1] It is powerful but temperamental.
Troubleshooting Guide
Q1: My reaction mixture turned into a dark, insoluble char, and recovery is <10%. What happened?A: You likely experienced hydrothermal degradation or metal-catalyzed dehydration .
The Cause: Sugars are unstable in water at high temperatures (>80°C), especially with metal catalysts that can act as Lewis acids.
The Fix:
Strict Temperature Limit: Do not exceed 80°C. The optimal window is often 50–60°C for longer durations (24–48h).
Hydrogen Atmosphere is Critical: It seems counterintuitive to add
when you want to add D, but the mechanism requires the formation of a Ruthenium-Hydride species. The gas activates the catalyst. Without it, the catalyst is inactive, and you are just cooking sugar in hot water.
Q2: I see no deuterium incorporation (0% D) after 24 hours.A: This is almost always due to Catalyst Poisoning or pH issues .
The Cause: Commercial Ru/C varies wildly in quality. Sulfur contaminants or oxide layers deactivate the sites required for C-H activation.
The Fix:
Pre-activation: Stir the Ru/C in
under atmosphere for 1 hour before adding the sugar. This reduces surface oxides.
pH Check: The reaction is pH-sensitive. Ensure the solution is neutral. Acidic conditions inhibit the alkoxide intermediate formation required for coordination to the metal.
Q3: The regioselectivity is wrong (e.g., C-6 is deuterated when I only wanted C-2).A: You relied on intrinsic kinetics rather than thermodynamic protection .
The Fix: Use acetal protection (e.g., benzylidene or isopropylidene acetals) to "lock" specific hydroxyls. The Ru/C method requires a free hydroxyl group adjacent to the C-H bond to direct the metal. If you block the OH, the adjacent C-H will not exchange.
Visual Workflow: Mechanism of Failure vs. Success
Caption: Logic flow for Ruthenium-catalyzed exchange. Note that Hydrogen gas is a reagent, not just an inert atmosphere.
Module 2: Reduction Strategies (
/
)
Context: Reducing lactones (like gluconolactone) to hemiacetals (glucose-1-d) or alditols (sorbitol-1-d).
Troubleshooting Guide
Q4: My product is a rock-hard glass/foam that is insoluble in organic solvents and yields >150% of the theoretical mass.A: You have trapped Borate-Sugar Complexes .
The Science: Boron forms stable, covalent cyclic esters with polyols (diols/triols). Standard extraction does not break these bonds. The extra mass is boron and sodium salts.
The Protocol (The "Methanol Fire" Method):
Quench reaction with acetic acid (to pH 5–6).
Evaporate to dryness.
Add Methanol (MeOH) . The boron exchanges from the sugar to the methanol, forming Trimethyl Borate (
), which is volatile (bp 68°C).
Evaporate. Repeat this MeOH addition/evaporation cycle 5–7 times.
Verification: The residue should eventually turn into a white powder or clear syrup with the correct mass.
Q5: I am losing the deuterium at the C-2 position during workup.A: You are witnessing Enolization-mediated Back-Exchange .
The Cause: If your sugar has a carbonyl group (aldose/ketose) and you expose it to basic conditions (high pH) in water during workup, the alpha-proton (C-2) becomes acidic. It enolizes and exchanges with
protons from the solvent.
The Fix:
Keep workup pH slightly acidic (pH 5–6).
Avoid aqueous NaOH workups. Use ion-exchange resins (Amberlite IR-120 H+) to remove sodium cations instead of aqueous washing.
Comparative Data: Borate Removal Efficiency
Method
Yield (Recovery)
Purity (Boron-Free)
Time Required
Notes
Standard Extraction
>100% (False High)
Low (Boron trapped)
Fast
Do Not Use. Sugars partition into water, not DCM/EtOAc.
MeOH Co-evaporation
85-95%
High
Slow (4-6 hrs)
The industry standard. Requires 5+ cycles.
Resin (Amberlite)
80-90%
High
Medium
Removes cations () effectively; prevents salt accumulation.
Mannitol Scavenging
60-70%
Medium
Fast
Adding mannitol competes for boron, but separating mannitol is hard.
Module 3: General Handling & Analysis
Q6: My NMR shows the correct product, but the integration implies only 80% Deuterium. I used 99.9%
.A: This is usually Hygroscopicity or Labile Proton Exchange .
OH vs CH Signals: Ensure you are not integrating the hydroxyl peaks (which exchange with moisture in the air immediately) against the carbon-bound protons. Use
shake or aprotic solvents (DMSO-) to clear the spectrum.
Solvent Contamination: Sugars are hygroscopic. If you dried your starting material in air, it brought water into the reaction.
Protocol: Lyophilize (freeze-dry) all reagents and the starting sugar from
twice before the actual reaction to pre-exchange all labile protons.
Visual Workflow: Borate Complex Removal
Caption: The iterative cycle required to break covalent boron-sugar bonds via Trimethyl Borate volatilization.
References
Sawama, Y., Yabe, Y., Iwata, H., Fujiwara, Y., Monguchi, Y., & Sajiki, H. (2012).[1] Stereo- and Regioselective Direct Multi-Deuterium-Labeling Methods for Sugars.[1][2] Chemistry – A European Journal, 18(51), 16436–16442.
Fujiwara, Y., Iwata, H., Sawama, Y., Monguchi, Y., & Sajiki, H. (2010).[2][3] Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation.[1][2][3] Chemical Communications, 46, 4977-4979.[2][3]
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2017).[4] Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.[4] Organic & Biomolecular Chemistry, 15, 132-144.
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765.
GlycoTech Support Center: Troubleshooting C-Mannosylation Stereoselectivity
Status: Online Ticket Queue: Priority High Topic: Stereocontrol in C-Mannosyl Tryptophan Synthesis & Enzymatic Ligation Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Welcome to the GlycoTech Technic...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Ticket Queue: Priority High
Topic: Stereocontrol in C-Mannosyl Tryptophan Synthesis & Enzymatic Ligation
Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Welcome to the GlycoTech Technical Support Hub
You have reached the Tier 3 Support Desk. We understand that C-mannosylation is notoriously difficult compared to O-glycosylation. The carbon-carbon bond formation at the indole C2 position lacks the natural reversibility that often aids thermodynamic control in acetal formation, leading to stubborn
mixtures.
This guide is structured as a series of resolved "Support Tickets" addressing the most common failure modes in stereoselective C-mannosylation.
Quick Diagnostic: Which Route Are You Using?
Before proceeding, identify your workflow in the decision matrix below to locate the relevant troubleshooting module.
Figure 1: Diagnostic workflow for identifying the root cause of stereoselectivity or reactivity failure in C-mannosylation experiments.
Module 1: Chemical Synthesis (Transition Metal Catalysis)
The "Gold Standard" for
-Selectivity
Ticket #402: "I need exclusive
-selectivity, but Lewis acids give me mixtures."
User: Medicinal Chemist, Boston, MA
Issue: "I am trying to synthesize C-mannosyl tryptophan (C-Man-Trp) using Lewis acids (Sc(OTf)3) and trichloroacetimidates. I consistently get a 2:1
mixture. Separation is painful."
Diagnosis:
Traditional Friedel-Crafts approaches rely on the intrinsic bias of the oxocarbenium ion intermediate. While the
-anomer is thermodynamically favored (anomeric effect), the reaction often proceeds via loose transition states that allow -attack.
Resolution: Switch to Palladium-Catalyzed Auxiliary-Directed C-H Activation.
To guarantee
-selectivity, you must move from "intrinsic" control to "auxiliary" control. The use of a directing group (DG) on the Tryptophan amine forces the metal catalyst to approach from a specific geometry, locking the stereochemistry.
The Protocol: Pd(II)-Catalyzed C-H Mannosylation
Based on the work of Chen and colleagues [1].
Logic: This method uses a picolinamide (PA) or isoquinoline-1-carboxylic acid auxiliary on the Trp amine.[1] The Pd coordinates to the auxiliary and the indole C2, forming a palladacycle. The mannosyl donor (usually an
-iodide or bromide) undergoes oxidative addition. The rigid geometry of the palladacycle enforces the -configuration during reductive elimination.
Step-by-Step Protocol:
Substrate Prep: Install the Picolinamide (PA) auxiliary on the N
Ligand: Mono-N-protected amino acid ligands (e.g., Ac-Gly-OH) can accelerate the step, but often AgOAc acts as the oxidant/promoter.
Solvent: DCE or Toluene (anhydrous).
Temperature: 80–100 °C.
Workup: Filter through Celite, concentrate, and purify.
Cleavage: Remove the PA auxiliary using mild basic hydrolysis or reduction (e.g., Zn/AcOH) depending on the specific auxiliary variant.
Why this works (The Mechanism):
Figure 2: Mechanistic flow of Auxiliary-Directed C-H Mannosylation. The palladacycle intermediate is the critical stereocontrol element.
Module 2: Chemical Synthesis (Lewis Acid / Radical)
Troubleshooting Traditional & Radical Methods
Ticket #405: "My Nickel-catalyzed reaction failed (Low Yield)."
User: Process Chemist, Basel
Issue: "Attempting Ni-catalyzed cross-coupling of mannosyl bromide with an indole derivative. Yield is <20%."
Troubleshooting Checklist:
Parameter
Common Pitfall
Correction
Ligand
Using monodentate phosphines.
Use Bidentate Ligands: Bio-oxazoline (Box) or substituted bipyridines (dtbbpy) are essential for stabilizing the Ni-glycal species [2].
Reductant
Zinc dust is oxidized/clumped.
Activation: Activate Zn dust with dilute HCl, wash with water/ether/drying agent immediately before use. Or switch to TDAE (organic reductant) if sensitive.
Electrophile
Using Mannosyl Chloride.
Switch to Bromide/Iodide: Ni-catalyzed radical pathways initiate much faster with weaker C-X bonds. Mannosyl bromides are the sweet spot between stability and reactivity.
Stereochemistry
Expecting -product.
Reality Check: Radical C-glycosylation via Ni typically favors the -anomer due to the thermodynamic stability of the axial radical (anomeric effect) [2].
Module 3: Enzymatic C-Mannosylation
Biomimetic & Biological Production
Ticket #509: "DPY19 Enzyme shows no activity on my peptide."
User: Chemical Biologist, San Diego, CA
Issue: "I'm incubating recombinant human DPY19L1 with my peptide and GDP-Mannose. No mass shift observed."
Root Cause Analysis:
Unlike most Glycosyltransferases (GTs) that use GDP-Man directly, the C-mannosyltransferase (CMT) family (DPY19) requires a lipid-linked donor and a specific peptide consensus sequence [3].
Fix: You must use Dolichyl-Phosphate-Mannose (Dol-P-Man) .[2] DPY19 is an ER-resident protein; its active site faces the lumen and accepts mannose only from the lipid carrier Dol-P-Man [3].
Note: If performing in vitro assays, you may need to synthesize a soluble analog (e.g., C10-Dol-P-Man) or use microsomes containing the Dol-P-Man synthase machinery.
Consensus Sequence Violation:
Requirement: The strict motif is W-X-X-W (where X is any amino acid, though small residues are preferred).
Specificity:
DPY19L1: Preferentially mannosylates the first Tryptophan (W1) in the W-X-X-W motif [4].
DPY19L3: Preferentially mannosylates the second Tryptophan (W4) or isolated Trp residues in Thrombospondin repeats (TSRs) [4].
Action: Check your peptide sequence.[3] If you mutated the second W to A, DPY19L1 might still work, but DPY19L3 will likely fail.
Metal Independence:
Insight: Unlike many GTs, DPY19 is Mg2+/Mn2+ independent . Adding EDTA does not inhibit the reaction. If you are adding high concentrations of metals hoping to boost activity, you might be inducing aggregation instead [5].
FAQ: Rapid Fire Troubleshooting
Q: Can I use standard O-glycosylation conditions (BF3·OEt2) for C-mannosylation?
A: Proceed with caution. While BF3·OEt2 works for activated donors (trichloroacetimidates), the reaction with indole is slower than with alcohols. You risk competing N-glycosylation or dimerization of the indole. Tip: Protect the indole nitrogen (N1) with a Boc or Tosyl group to prevent N-attack, but be aware this reduces the nucleophilicity of C2.
Q: Why is
-selectivity so hard chemically?
A: In O-mannosylation, we use neighboring group participation (NGP) at C2 (e.g., an acyl group) to block the top face, forcing -attack (1,2-trans). In C-mannosylation, the mechanism often involves a direct attack on the oxocarbenium ion or a radical species. The "NGP" rules don't apply as strictly because the C-C bond formation is irreversible and often governed by the stability of the intermediate rather than the approach trajectory alone.
Q: How do I separate
and isomers if I get a mixture?
A: They are diastereomers, so they are separable.
HPLC: C18 Reverse Phase is usually sufficient. The
-anomer (axial) often elutes earlier than the -anomer (equatorial) due to conformational compactness, though this varies by protecting group.
Crystallization: If you have a solid, the
-anomer often crystallizes more readily.
References
Chen, Q., et al. (2020). "Total Synthesis of C-α-Mannosyl Tryptophan via Palladium-Catalyzed C–H Glycosylation." CCS Chemistry. Link
Gong, H., et al. (2024). "Direct Construction of C‐Alkyl Glycosides from Non‐Activated Olefins via Nickel‐Catalyzed C(sp3)–C(sp3) Coupling Reaction."[4] Advanced Science. Link
Doucey, M. A., et al. (1998). "Protein C-mannosylation is enzyme-catalysed and uses dolichyl-phosphate-mannose as a precursor."[2][5] Molecular Biology of the Cell. Link
Shcherbakova, A., et al. (2017). "Distinct C-mannosylation of netrin receptor thrombospondin type 1 repeats by mammalian DPY19L1 and DPY19L3." PNAS. Link
Locher, K. P., et al. (2023).[5] "Structure, sequon recognition and mechanism of tryptophan C-mannosyltransferase." Nature Chemical Biology.[5] Link
Preventing side reactions in the synthesis of D-Mannose-5-C-d.
The following Technical Support Center guide is designed for researchers and synthetic chemists working on the synthesis of D-Mannose-5-C-d (Deuterium-labeled Mannose at the C5 position). Status: Operational Topic: Troub...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide is designed for researchers and synthetic chemists working on the synthesis of D-Mannose-5-C-d (Deuterium-labeled Mannose at the C5 position).
Synthesizing D-Mannose-5-C-d presents a unique stereochemical challenge. Unlike C1 or C6 labeling, C5 is the chiral center responsible for ring closure (determining D- vs. L- series and pyranose vs. furanose forms). The most robust route involves the Radical Deuteration of a 5-Bromo-Mannofuranoside precursor or the Stereoselective Reduction of a 5-Oxo-derivative .
This guide addresses the three critical failure modes in this workflow:
C5-Epimerization: Inadvertent synthesis of L-Gulose derivatives.
Elimination: Formation of enol ethers (exo-glycals) instead of substitution.
Isotopic Dilution: Loss of deuterium enrichment due to H/D exchange or solvent participation.
Experimental Workflow & Logic Map
The following diagram visualizes the critical decision points in the radical deuteration pathway. Use this to identify where your synthesis might be diverging into side reactions.
Figure 1: Mechanistic bifurcation in the radical deuteration of C5-mannosyl derivatives. The planar radical intermediate is the critical control point for stereochemistry.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a significant amount of L-Gulose-5-C-d in my final product."
Diagnosis: Loss of Stereocontrol at C5.
The C5 radical is planar. The approach of the deuterium donor (e.g.,
) determines the final configuration. If the deuterium attacks from the face that forces the bulky group axial, you generate the L-Gulose epimer.
Corrective Protocol:
Switch to a Furanose Scaffold: Pyranose rings are conformationally rigid, often leading to poor selectivity at C5. Protecting the sugar as a 2,3:5,6-di-O-isopropylidene-D-mannofuranose derivative (followed by selective 5,6-deprotection and functionalization) often provides better steric shielding.
Temperature Control: Radical reductions are temperature-sensitive.
Action: Lower the reaction temperature to -78°C using a Lewis Acid initiator (e.g.,
) instead of thermal AIBN (which requires reflux). Lower temperatures increase the energy difference between the transition states of the axial vs. equatorial attack.
Bulky Protecting Groups: Increase the steric bulk of the protecting group at C3. A bulky benzyl or silyl group at C3 can shield one face of the furanose ring, directing the
to the desired trajectory.
Issue 2: "My deuterium incorporation is stuck at 85-90%, even with 99% Bu3SnD."
Diagnosis: Hydrogen Atom Transfer (HAT) from Solvent or Impurities.
Radical intermediates are extremely reactive. If they cannot find a deuterium atom immediately, they will abstract a hydrogen atom from the solvent, the protecting groups, or even moisture.
Corrective Protocol:
Solvent Rigor: Do not use standard THF or Toluene.
Action: Use deuterated benzene (
) as the solvent if cost permits, or strictly anhydrous, degassed benzene.
Reason: Benzene has strong C-H bonds that are difficult for alkyl radicals to abstract, unlike THF (alpha-protons) or Toluene (benzylic protons).
Concentration Management:
Action: Increase the concentration of
.
Logic: The rate of deuteration is
. Increasing the concentration of the donor makes the desired reaction faster than the background H-abstraction from solvent ().
Issue 3: "I see an exocyclic alkene (enol ether) peak in the NMR."
Diagnosis: Beta-Elimination (The "Elimination vs. Substitution" Competition).
Instead of capturing a deuterium atom, the C5 radical is undergoing fragmentation or disproportionation to form a double bond (usually between C5 and C6).
Corrective Protocol:
Check the Radical Clock:
Action: Add the
via syringe pump slowly? NO.
Correction: For radical reductions (where you want to trap the radical), you want a high concentration of the trapping agent (
) present immediately. Slow addition favors unimolecular decomposition (elimination). Add the hydride source in a bolus or rapid stream.
Precursor Purity: Ensure your 5-bromo/iodo precursor is free of base. Traces of base can catalyze ionic elimination pathways (E2) before the radical reaction even starts.
Reagent Compatibility & Data Table
Use this table to select the correct deuteration agent based on your precursor stability.
Reducing Agent
Mechanism
Selectivity (C5)
Risk Profile
Best For
Bu3SnD (Tributyltin Deuteride)
Radical Chain
High (Substrate dependent)
Toxic; Difficult removal of Sn byproducts
Primary Recommendation. High fidelity for halide reduction.
Reducing 5-oxo sugars (often yields mix of Mannose/Gulose).
LiAlD4 (Lithium Aluminum Deuteride)
Ionic (Hydride)
Low
Over-reduction to alditols
Not recommended for C5-labeling of intact rings.
TTMSS-d (Tris(trimethylsilyl)silane-d)
Radical Chain
High
Expensive; milder than Tin
"Green" alternative to Tin; useful for acid-sensitive protecting groups.
Expert Insight: The "Anomeric Effect" Trap
When validating your product via NMR, be aware that D-Mannose-5-C-d will show subtle coupling constant changes compared to the protio-analog.
J-Coupling: The loss of the C5 proton simplifies the splitting pattern of H4 and H6.
Isotope Shift: In
NMR, the C5 signal will appear as a triplet (due to coupling with D, spin=1) and will be slightly upfield (isotope shift) compared to the standard C5 signal.
Validation: Do not rely solely on Mass Spec. MS confirms the presence of deuterium but not the position or stereochemistry. You must confirm the retention of the D-manno configuration (vs L-gulo) using NOESY NMR experiments, looking for correlations between H3 and H5 (if H5 were present) or H3 and H6.
References
Ferrier, R. J. (1979). Ferrier Carbocyclization and Radical Rearrangements in Carbohydrates. This foundational work establishes the reactivity of C5-enopyranosides and radical intermediates in sugar chemistry.
Yamauchi, N., et al. (1994).[1] Mechanistic and stereochemical studies on Ferrier reaction by means of chirally deuterated glucose. Tetrahedron. Provides direct evidence of radical mechanisms and stereochemical outcomes at C5/C6 using deuterated probes.
BenchChem Technical Guides. (2025). A Technical Guide to the Synthesis and Isotopic Purity Analysis of D-Glucose-d2. Illustrates the standard protocols for protecting group manipulation and deuteride reduction in hexoses, applicable to mannose series.
Cernak, T., et al. (2022). Direct radical functionalization of native sugars. Discusses modern radical precursors and solvent effects on stereoselectivity in carbohydrate functionalization.
Improving the resolution of NMR spectra for C-glycosides.
Welcome to the C-Glycoside NMR Resolution Center. User Status: Senior Researcher / Structural Biologist Current System Status: Active Subject: Advanced Deconvolution & Stereochemical Assignment of C-Glycosides Introducti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the C-Glycoside NMR Resolution Center.
User Status: Senior Researcher / Structural Biologist
Current System Status: Active
Subject: Advanced Deconvolution & Stereochemical Assignment of C-Glycosides
Introduction: The "Pseudo-Anomeric" Challenge
C-glycosides (C-glycosyl compounds) present a unique NMR challenge compared to their O-glycoside counterparts. By replacing the exo-anomeric oxygen with a carbon, you eliminate the acetal instability but introduce new degrees of freedom (rotation around the C1–C
bond) and alter the electronic environment of the anomeric center.
This guide addresses the three most common support tickets we receive regarding C-glycosides:
Spectral Crowding: The "Hairy Region" (3.0–4.0 ppm) is unresolvable.
Stereochemical Ambiguity: Determining
vs. without the characteristic anomeric chemical shift offset.
Conformational Averaging: Broad lines due to rotameric exchange.
Module 1: Deconvoluting the "Hairy Region" (3.0–4.0 ppm)
User Issue: "My 1D
H spectrum is a blob between 3.5 and 3.9 ppm. I cannot extract coupling constants () to determine ring puckering."
Root Cause: Carbohydrate ring protons (H2, H3, H4, H5) have similar electronic environments, leading to severe second-order effects ($ \Delta\nu \approx J $). In C-glycosides, the lack of an electronegative anomeric oxygen shifts H1 upfield, often pushing it into this crowded region.
Standard 2D methods (COSY/HSQC) separate peaks by chemical shift but leave multiplet structures that cause overlap. Pure Shift NMR collapses multiplets into singlets, improving resolution by a factor of 10–50.
Recommended Workflow:
Quick Screen: Run a Resolution-Enhanced HSQC (non-uniform sampling, 25% density) to disperse signals into the carbon dimension.
Definitive Resolution: Run a PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. This suppresses
Figure 1: Decision matrix for resolving spectral overlap in C-glycosides. Use HSQC for mapping, TOCSY for filtering, and Pure Shift for final resolution.
Module 2: Stereochemical Assignment (
vs.
)
User Issue: "I synthesized a C-glucoside, but H1 is at 4.0 ppm, not the usual 4.5-5.5 ppm seen in O-glycosides. How do I confirm the anomeric configuration?"
Technical Insight: In O-glycosides, the anomeric proton (H1) is deshielded by two oxygens (
-C1-). In C-glycosides, it is only deshielded by one (-C1-), causing an upfield shift. You cannot rely on chemical shift alone.
The Self-Validating Protocol
You must triangulate the stereochemistry using three independent parameters.
Parameter
-C-Glucoside (Equatorial H1)
-C-Glucoside (Axial H1)
Reliability
Large (~9-10 Hz) (Axial-Axial)
Small (~2-5 Hz) (Equatorial-Axial)
High (if chair)
NOE Correlations
Strong NOE to H3/H5 (Axial network)
Strong NOE to H2 (Equatorial)
High
Typically < 135 Hz
Typically > 140 Hz
Medium (Requires Coupled HSQC)
Critical Experiment: The 1D-NOESY Step
Do not rely solely on
-coupling if the ring is flexible.
Irradiate H1.
If
-anomer: You will see NOE enhancement at H3 and H5 (the 1,3-diaxial protons).
If
-anomer: You will see NOE enhancement at H2 and the aglycone protons.
Module 3: Conformational Dynamics & Line Broadening
User Issue: "My peaks are broad/missing, or the coupling constants don't match a pure chair conformation."
Root Cause: C-glycosides possess a freely rotating C-C bond between the sugar and the aglycone. This rotation can be intermediate on the NMR timescale, causing coalescence (broadening). Additionally, the lack of the exo-anomeric effect means the ring might distort from the standard
chair.
Troubleshooting Guide: Solvent & Temperature Screening
Q: Should I use D₂O or DMSO-d₆?
Use D₂O for physiological relevance. However, OH protons exchange rapidly and disappear.
Use DMSO-d₆ (dry) to observe OH coupling patterns .
Why? In DMSO, OH exchange is slow. The coupling pattern of OH groups (
) reveals the hydrogen bonding network. A doublet on an OH indicates a specific orientation; a singlet indicates rapid exchange.
Q: How do I sharpen the peaks?
Variable Temperature (VT) NMR:
Heat (e.g., 310K - 330K): Pushes the exchange to the "fast" regime. Peaks sharpen and average out. Good for signal counting.
Cool (e.g., 270K in MeOD): Freezes the rotamers. You may see double sets of peaks for discrete conformers.
This is the "silver bullet" for extracting specific sugar spin systems from a complex mixture or overlapping spectrum.
Objective: Selectively excite the anomeric proton (H1) and magnetize the rest of the ring (H2, H3, H4, H5) to view them in isolation.
Step-by-Step Protocol:
Calibrate 90° Pulse: Ensure your hard pulse (P1) is accurate (typically 8-12 µs).
Define Selective Pulse:
Use a Gaussian or Sinc shaped pulse (e.g., Gauss1.1000).
Duration: 50–80 ms (selectivity ~20-30 Hz).
Power: Calibrate the shaped pulse power (SPdB) to achieve a 180° inversion on the H1 signal.
Set Mixing Time (D9):
20–30 ms: Transfers magnetization to H2 only (COSY-like).
80–120 ms: Transfers magnetization to the whole ring (H1
H2 H3 H4...).
Acquisition:
Set O1 (transmitter offset) exactly on the H1 resonance.
Scan count: 64–128 scans.
Processing:
The resulting spectrum will show only the protons in that specific sugar ring. All other overlapping signals (aglycone, impurities) will be suppressed.
Visual Logic: Stereochemical Determination Flow
Figure 2: Logic flow for assigning anomeric configuration in C-glycosides. J-coupling is the primary filter; NOE is the validator.
References
Pure Shift NMR Methods
Castañar, L., & Parella, T. (2015). Broadband homonuclear decoupled NMR spectroscopy: new techniques and applications. Royal Society of Chemistry.
Carbohydrate Coupling Constants & Stereochemistry
Roslund, M. U., et al. (2008).[2] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose... Carbohydrate Research.[3][4]
Selective TOCSY Applications
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 5 on Selective Excitation).
Solvent Effects on Conformation
Gheysen, K., et al. (2008).[2][5] Solvent effects on the conformation of C-glycosides.[6] Chemistry - A European Journal.[5]
Addressing challenges in the mass spectrometric fragmentation of C-glycosides.
Topic: Addressing Challenges in the Mass Spectrometric Fragmentation of C-Glycosides Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: The C-Glycoside Stab...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Challenges in the Mass Spectrometric Fragmentation of C-Glycosides
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The C-Glycoside Stability Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered a common frustration: C-glycosides do not behave like O-glycosides.
In standard metabolomics or pharmacokinetic workflows, researchers rely on the cleavage of the glycosidic bond to release the aglycone (Y
ion) for identification. However, C-glycosides possess a carbon-carbon (C-C) bond between the sugar moiety and the aglycone. This bond energy ( 83 kcal/mol) is significantly higher than that of the hemiacetal C-O bond ( 50 kcal/mol) found in O-glycosides.
Consequently, standard Collision-Induced Dissociation (CID) often fails to produce the expected aglycone fragment, yielding instead a complex array of cross-ring cleavage ions and water losses. This guide provides the protocols and mechanistic insights required to interpret these spectra and optimize your MS parameters.
Module 1: Diagnostic Fragmentation & Nomenclature
Q: Why do I not see a clean aglycone ion ([Aglycone-H]⁻)?
A: Because the C-C bond rarely breaks under standard CID conditions. Instead of the intact aglycone, the sugar ring itself disintegrates.
When a C-glycoside fragments, the most diagnostic ions result from Cross-Ring Cleavages of the sugar moiety.[1] These are designated as
ions (containing the aglycone) according to the Domon and Costello nomenclature.
Key Diagnostic Ions (Negative Mode)
The fragmentation of a C-glucosyl residue typically yields two major pathways:
Cleavage: Loss of C3, C4, C5, C6 of the sugar (Neutral loss: 120 Da for hexose).
Resulting Ion: [Aglycone + C
HO - H]⁻ (Effective mass: Aglycone + 42 Da).
Cleavage: Loss of C4, C5, C6 (Neutral loss: 90 Da for hexose).
Resulting Ion: [Aglycone + C
HO - H]⁻ (Effective mass: Aglycone + 72 Da).
Table 1: Characteristic Neutral Losses for C-Glycosides
Sugar Type
Diagnostic Cleavage
Neutral Loss (Da)
Resulting Fragment Ion
Hexose (Glucose/Galactose)
120
[M - H - 120]⁻
90
[M - H - 90]⁻
Pentose (Arabinose/Xylose)
90
[M - H - 90]⁻
60
[M - H - 60]⁻
Deoxyhexose (Rhamnose)
104
[M - H - 104]⁻
Visualizing the Fragmentation Logic
The following diagram illustrates the decision flow for identifying C-glycosides based on spectral data.
Figure 1: Decision logic for distinguishing C-glycosides from O-glycosides based on neutral loss patterns.
Module 2: Distinguishing Isomers (6-C vs. 8-C)
Q: I have two isomers (e.g., Isovitexin vs. Vitexin). How do I tell them apart?
A: You must analyze the relative intensity of water losses and the ratio of cross-ring fragments .
Flavonoid C-glycosides often occur as isomers where the sugar is attached at the C-6 or C-8 position of the aglycone. These positions create different steric environments that affect fragmentation kinetics.
Differentiation Protocol
Step 1: Analyze Water Loss ([M - H - 18]⁻)
6-C Glycosides: Typically show a high abundance of the water loss ion ([M-H-18]⁻) due to hydrogen bonding with the adjacent hydroxyl groups (often 5-OH or 7-OH) which facilitates dehydration.
8-C Glycosides: The water loss is usually weak or negligible compared to the 6-C isomer.
Step 2: Compare
vs. Ratios
6-C Glycosides: The
ion (Loss of 90 Da) is often less abundant or roughly equal to the ion.
8-C Glycosides: The
ion is frequently the base peak or significantly more intense than the ion.
Table 2: Isomer Differentiation Rules
Feature
6-C Glycoside (e.g., Isovitexin)
8-C Glycoside (e.g., Vitexin)
[M-H-H₂O]⁻ Intensity
High / Prominent
Low / Absent
Primary Fragment
(Loss 120) often dominant
(Loss 90) often dominant
Mechanism
Steric crowding at C6 promotes H₂O loss
Less crowding at C8 stabilizes intermediate
Visualizing Isomer Differentiation
Figure 2: Workflow for differentiating 6-C and 8-C glycosyl isomers using water loss and fragmentation ratios.
Module 3: Optimization & Troubleshooting Guide
Q: My sensitivity is low, and fragmentation is poor. What should I change?
1. Switch to Negative Ion Mode
Why: C-glycosides ionize efficiently in negative mode ([M-H]⁻). The fragmentation pathways described (RDA, cross-ring cleavage) are most predictable and diagnostic in negative polarity. Positive mode often yields sodium adducts ([M+Na]⁺) which are extremely stable and require excessive energy to fragment, often leading to uninformative spectra.
2. Increase Collision Energy (CE)
Protocol: C-glycosides require 20-40% higher Collision Energy than their O-glycoside counterparts.
Action: If you use a stepped CE (Normalized Collision Energy), shift the window higher.
Reasoning: You must input enough energy to shatter the sugar ring (C-C bonds) rather than just popping off a substituent.
3. Metal Complexation (Advanced)
Scenario: If negative mode is inconclusive for isomer differentiation.
Protocol: Add Lithium (LiCl) or Magnesium salts to the mobile phase in Positive Mode.
Mechanism: Metal cations coordinate with the sugar hydroxyls and the aglycone carbonyls. This coordination fixes the conformation and can induce specific cross-ring cleavages that differ strictly between 6-C and 8-C isomers due to steric availability for metal binding.
References
Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry.
Source: core.ac.uk
URL:[Link]
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
Source: MDPI (Molecules)
URL:[Link]
Structure and proposed fragmentation pathway of the 6,8-C-glycosides.
Source: ResearchGate
URL:[3][4][Link][4]
Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry.
Source: NIH / PMC
URL:[Link]
Technical Support Center: Method Development for C-Glycoside Anomer Separation
Current Status: Operational Support Tier: Level 3 (Advanced Method Development) Assigned Specialist: Senior Application Scientist[1] Introduction: The C-Glycoside Challenge Welcome to the technical support hub for C-glyc...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Advanced Method Development)
Assigned Specialist: Senior Application Scientist[1]
Introduction: The C-Glycoside Challenge
Welcome to the technical support hub for C-glycoside analysis. Unlike their O-glycoside counterparts, C-glycosides (where the anomeric oxygen is replaced by a carbon) are metabolically stable and do not undergo mutarotation (spontaneous interconversion between
and anomers) in solution.
The Implication: You are not fighting peak splitting due to on-column interconversion. You are fighting a pure stereochemical separation challenge. The
and anomers are fixed isomers with identical mass and nearly identical physicochemical properties (logP, pKa).
This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) as the primary engines for resolution, with Supercritical Fluid Chromatography (SFC) as the high-performance alternative.
User Query: "I have a novel C-glycoside. Should I start with RPLC, HILIC, or SFC?"
Technical Response:
While Reversed-Phase LC (RPLC) is the default for many small molecules, it often fails to resolve C-glycoside anomers because the hydrophobic aglycone dominates retention, masking the subtle steric differences at the sugar moiety.
Use the following decision matrix to select your starting protocol.
Figure 1: Decision tree for selecting the initial chromatographic mode based on analyte hydrophobicity and resolution requirements.
Module 2: HILIC Optimization Protocol
User Query: "My HILIC method shows separation, but the peaks are tailing and resolution is poor. How do I optimize?"
Technical Response:
In HILIC, the separation of anomers is driven by the partitioning of the sugar hydroxyls into the water-enriched layer on the stationary phase surface. Because C-glycosides are rigid, the spatial orientation of the C1-substituent (
vs ) significantly impacts this partitioning.
Standard Screening Protocol (Tier 1)
Parameter
Recommended Condition
Mechanistic Rationale
Column
Amide-80 or Zwitterionic (ZIC-HILIC)
Amide phases provide hydrogen bonding without the high basicity of Amino columns, reducing Schiff base formation (though less risky for C-glycosides) and improving peak shape [1].[1]
Mobile Phase A
10 mM Ammonium Acetate (pH 5.8)
Provides ionic strength to suppress silanol interactions and control ionization.[1]
Shallow gradients are critical. Anomers often differ by only 1-2% organic modifier in elution strength.[1]
Temperature
10°C - 25°C (Low)
Unlike O-glycosides where high T merges peaks, for C-glycosides, lower T enhances the thermodynamic differences in adsorption between the fixed anomers, improving selectivity ().[1]
Troubleshooting HILIC Separation
Issue: Retention Time Drift
Root Cause:[1][2][3][4][5][6][7] HILIC columns require extensive equilibration to establish the "water layer" on the surface.
Fix: Equilibrate with at least 20 column volumes (not just 5) before the first injection. If using a gradient, ensure the re-equilibration time is sufficient (minimum 5-8 minutes at high flow).
Issue: Peak Tailing
Root Cause:[1][2][3][4][5][6][7] Secondary electrostatic interactions between the aglycone and residual silanols.
Fix: Increase buffer concentration to 20mM. If the analyte is basic, check the pH; HILIC retention decreases as the analyte becomes less charged (neutral), but peak shape often improves when ionization is controlled.
Module 3: Porous Graphitic Carbon (PGC) – The "Secret Weapon"
User Query: "HILIC isn't working. The anomers co-elute. What is the alternative?"
Technical Response:
Porous Graphitic Carbon (e.g., Hypercarb) is unique.[5] It retains polar compounds strongly but operates via a "polar retention effect on graphite" (PREG) and dispersive interactions.[8]
Why it works for Anomers:
PGC surfaces are flat sheets of hexagonally arranged carbon atoms. The planar interaction area allows PGC to discriminate between molecules based on their 3D flatness . The
and anomers of C-glycosides often have different hydrodynamic volumes and "flatness" relative to the graphite surface, leading to baseline resolution where C18 and HILIC fail [2].
Temperature: High temperature (40°C - 60°C) often improves efficiency on PGC due to improved mass transfer, unlike HILIC.
Module 4: SFC for Chiral/Anomer Resolution
User Query: "I need to separate these for prep scale. Is SFC viable?"
Technical Response:
Yes. Supercritical Fluid Chromatography (SFC) is often superior for separating stereoisomers due to its high diffusivity and the ability to use chiral stationary phases (CSPs) which are highly sensitive to steric orientation [3].
Mechanism: The chiral selector interacts differentially with the fixed spatial arrangement of the C-glycoside bond.
Advantage: Post-purification solvent removal is faster (CO2 evaporation) compared to aqueous HILIC fractions.
Module 5: Validating Anomer Identity
User Query: "I have two peaks. Which one is Alpha and which is Beta?"
Technical Response:
You cannot determine this solely by elution order (retention time), as it varies by column chemistry. You must use NMR or X-ray crystallography for absolute configuration.
Self-Validating Protocol (NMR):
Isolate the two fractions.
Perform 1H-NMR.
Measure Coupling Constants (
):
Analyze the coupling between H1 (anomeric proton) and H2.
-anomer (equatorial-equatorial or axial-axial trans): Typically shows a larger coupling constant ( Hz) if the ring is in a chair conformation with trans-diaxial protons.[1]
-anomer (axial-equatorial cis): Typically shows a smaller coupling constant ( Hz).[1]
Note: This rule depends on the specific ring conformation (usually
for D-glucose derivatives) [4].
References
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes.[3] Link
Thermo Fisher Scientific. (2021). Porous Graphitic Carbon for the Separation of Hydrophilic Substances.[9][10] Hypercarb Applications Guide. Link
West, C., et al. (2015). Separation of derivatized glucoside anomers using supercritical fluid chromatography. Journal of Chromatography A. Link
Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Technical Note. Link
Grembecka, M. (2025). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate.[9] Link
Refinement of analytical methods for quantifying D-Mannose-5-C-d in biological samples.
Technical Support Center: Quantification of D-Mannose-5-C-d in Biological Matrices Introduction: Precision in Glycomic Analysis Welcome to the technical support hub for D-Mannose-5-C-d quantification. This guide addresse...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quantification of D-Mannose-5-C-d in Biological Matrices
Introduction: Precision in Glycomic Analysis
Welcome to the technical support hub for D-Mannose-5-C-d quantification. This guide addresses the specific challenges of using C5-deuterated mannose as an Internal Standard (IS) or tracer in complex biological matrices (plasma, urine, cell lysates).
The Core Challenge:
D-Mannose (MW 180.16) is a C2 epimer of Glucose.[1] In biological samples, Glucose is often present at 50-100x higher concentrations. Furthermore, the D-Mannose-5-C-d standard (MW 181.[2][3]16) carries a single deuterium label (+1 Da shift). This creates a critical risk of isotopic interference from the natural M+1 isotope of endogenous mannose.
This guide provides self-validating protocols to overcome these specificity and sensitivity hurdles.
Module 1: Method Selection & Experimental Design
Q1: Should I use HILIC or Derivatization for LC-MS/MS?
Recommendation: Use Derivatization (PMP) for high-sensitivity quantification. Use HILIC only if you require a "native" profile and have high-end instrumentation (e.g., Q-TOF or high-sensitivity TQ).
High (ESI+ mode, hydrophobic tag enhances ionization).
Moderate/Low (ESI- mode, ion suppression common).
Isomer Separation
Excellent . Glucose/Mannose separate well on C18 columns.
Challenging . Requires long equilibration and specific columns (e.g., BEH Amide).
Sample Prep
Complex (Requires heating + extraction).
Simple (Protein precipitation).
Best For
Trace quantification (< 1 µM).
High-abundance profiling (> 10 µM).
Module 2: Troubleshooting Chromatography
Q2: I see a massive peak interfering with D-Mannose. Is it Glucose?
Diagnosis: Likely yes. Glucose is the primary interference. Even with MRM specificity, source fragmentation or isotopic overlap can cause "ghost" peaks if not chromatographically resolved.
Protocol: The "Critical Pair" Resolution Check
Inject a mix of D-Mannose and D-Glucose standards (1:1 ratio).
Calculate Resolution (
): Ensure (baseline separation).
If co-eluting:
For PMP-C18: Lower the organic modifier slope (e.g., 15% to 25% ACN over 20 mins).
For HILIC: Increase the pH of the mobile phase (Ammonium Hydroxide, pH 9.0) to enhance selectivity of hydroxyl groups.
Q3: My Internal Standard (D-Mannose-5-C-d) signal increases with high Mannose samples. Why?
Root Cause:Isotopic Cross-Talk (The +1 Da Problem).
Since your IS is only +1 Da heavier (m/z 180 → 181), the natural Carbon-13 isotope (M+1) of endogenous Mannose falls directly into the IS channel.
Natural Mannose (C6H12O6) has ~6.6% abundance of the M+1 isotope.
If endogenous Mannose is 100 µM, it contributes ~6.6 µM of signal to the IS channel.
Corrective Action: Isotopic Correction Factor
You must mathematically correct the IS area if you cannot use a heavier standard (like 13C6).
Where
is the ratio of M+1/M+0 for natural Mannose (experimentally determined by injecting pure unlabeled Mannose).
Module 3: Mass Spectrometry Parameters
Q4: What are the optimal MRM transitions?
Guidance: The C5-deuterium label is on the carbon skeleton, meaning it is non-exchangeable and stable. However, fragmentation pathways must retain the C5 atom to distinguish the IS.
Note: If the fragmentation causes the loss of the C5-C6 tail, the label will be lost, and the IS will appear as unlabeled Mannose. Always validate that your product ion retains the deuterium label.
Module 4: Visualization of Workflow
The following diagram illustrates the decision logic for sample preparation and the critical correction step for the mono-deuterated standard.
Caption: Decision tree for D-Mannose quantification. Note the critical branch for "Isotopic Correction" required when using a +1 Da labeled standard like D-Mannose-5-C-d.
Dilute: Transfer supernatant and dilute 1:1 with Acetonitrile (Final ~80-90% ACN).
Inject: 2-5 µL onto BEH Amide column.
Note: Water content >20% in the sample will destroy HILIC peak shape. Keep organic content high.
References
Taguchi, T., et al. (2016). LC-MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis. Link
Saba, A., et al. (2015). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. Journal of Chromatography B. Link
Gong, Y., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
Splendid Lab. (Product Specification). D-Mannose-5-C-d Chemical Structure and Properties. Link
A Comparative Guide to the Structural Confirmation of Synthetic C-Glycosides: A Case Study of D-Mannose-5-C-d
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel carbohydrate analogues is paramount. The biological activity of these molecules is intrinsicall...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel carbohydrate analogues is paramount. The biological activity of these molecules is intrinsically linked to their precise three-dimensional architecture. This guide provides an in-depth comparison of modern analytical techniques for the structural elucidation of complex synthetic monosaccharides, using the hypothetical novel C-glycoside, D-Mannose-5-C-d, as an illustrative case study. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific rigor.
The Challenge of Carbohydrate Structure and the Rise of C-Glycosides
Carbohydrates present a significant analytical challenge due to their high density of stereocenters, the possibility of forming different anomers (α and β), and their conformational flexibility. C-glycosides, where the anomeric oxygen is replaced by a carbon-carbon bond, offer enhanced stability against enzymatic hydrolysis, making them attractive candidates for therapeutic development. However, their synthesis can often lead to a mixture of stereoisomers and regioisomers, necessitating a robust analytical workflow for complete structural characterization.
Our case study, D-Mannose-5-C-d, represents a hypothetical C-glycoside of D-mannose with a carbon-linked substituent at the C-5 position, potentially incorporating a deuterium label for mechanistic studies. The structural questions to be answered are:
What is the exact molecular weight and elemental composition?
What is the connectivity of the atoms within the molecule?
What is the relative and absolute stereochemistry at each chiral center?
What is the conformation of the pyranose ring?
Answering these questions requires a multi-pronged analytical approach, integrating data from several powerful techniques.
The Analytical Toolkit: A Multi-faceted Approach to Structural Confirmation
No single technique can provide all the necessary structural information. Therefore, a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography is typically employed.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a new compound. For a novel C-glycoside like D-Mannose-5-C-d, high-resolution mass spectrometry (HRMS) is the first-line technique.
Expertise & Experience in Practice: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like carbohydrates, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Tandem mass spectrometry (MS/MS) provides valuable information about the structure through controlled fragmentation of the molecular ion. The fragmentation patterns of C-glycosides are distinct from their O-glycoside counterparts.[1][2] In O-glycosides, cleavage of the glycosidic bond is a dominant fragmentation pathway. In C-glycosides, the C-C bond is stronger, leading to characteristic cross-ring cleavages.[1][2]
Experimental Protocol: HRMS (ESI-QTOF) Analysis of D-Mannose-5-C-d
Sample Preparation: Dissolve the purified D-Mannose-5-C-d in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 µg/mL.
Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Data Acquisition (MS): Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-1000. The high resolution of the TOF analyzer will provide an accurate mass of the molecular ion.
Data Acquisition (MS/MS): Select the molecular ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the product ion spectrum.
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion using the instrument's software. Analyze the fragmentation pattern to gain initial structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of molecules in solution.[3] A suite of 1D and 2D NMR experiments is necessary to piece together the complete structural puzzle of D-Mannose-5-C-d. Due to the potential for complex spectra with overlapping resonances in carbohydrates, various NMR techniques are essential.[4]
1D NMR Experiments:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their scalar couplings (J-couplings), which reveal dihedral angles between adjacent protons and thus conformational information.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other, allowing for the tracing of proton-proton connectivity within spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (typically < 5 Å), providing key information about stereochemistry and conformation.
Trustworthiness through Self-Validation: The combination of these experiments provides a self-validating network of correlations. For example, a C-H bond is confirmed by both HSQC and HMBC, and the connectivity established by COSY and HMBC should be consistent.
Experimental Protocol: Comprehensive NMR Analysis of D-Mannose-5-C-d
Sample Preparation: Dissolve approximately 5-10 mg of the purified D-Mannose-5-C-d in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (e.g., hydroxyls).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Data Acquisition:
Acquire a standard 1D ¹H spectrum.
Acquire a 1D ¹³C spectrum with proton decoupling.
Acquire a 2D ¹H-¹H COSY spectrum.
Acquire a 2D ¹H-¹³C HSQC spectrum.
Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay to observe 2- and 3-bond correlations.
Acquire a 2D ¹H-¹H NOESY spectrum with a suitable mixing time to observe key spatial correlations.
Data Analysis:
Assign all proton and carbon resonances using the combination of 2D spectra.
Use the COSY and HMBC data to establish the complete covalent structure.
Analyze the J-couplings from the ¹H spectrum to determine the relative stereochemistry and ring conformation.
Use the NOESY data to confirm stereochemical assignments and provide further conformational details.
X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of a molecule in the solid state.[5][6] It is the gold standard for confirming stereochemistry and resolving any ambiguities that may remain after MS and NMR analysis.
Expertise & Experience in Practice: The major bottleneck for this technique is obtaining a high-quality crystal suitable for diffraction. This often requires extensive screening of crystallization conditions (solvents, temperature, etc.).
Experimental Protocol: Single-Crystal X-ray Diffraction of D-Mannose-5-C-d
Crystallization: Attempt to grow single crystals of D-Mannose-5-C-d by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. Screen a variety of solvents and solvent mixtures.
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (to minimize radiation damage) and expose it to a monochromatic X-ray beam.[7] The diffraction pattern is recorded on a detector as the crystal is rotated.[7]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. The structural model is then refined to best fit the experimental data.
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.
Comparison of Analytical Techniques
The following table summarizes the strengths and weaknesses of the primary techniques for the structural confirmation of a novel C-glycoside.
Technique
Strengths
Weaknesses
Mass Spectrometry (MS)
High sensitivity, provides accurate molecular weight and elemental composition, gives fragmentation information for initial structural clues.
Does not provide information on stereochemistry or connectivity on its own, isomers can be difficult to distinguish.
NMR Spectroscopy
Provides detailed information on connectivity, relative stereochemistry, and conformation in solution, non-destructive.
Lower sensitivity compared to MS, complex spectra can be challenging to interpret, does not directly provide absolute stereochemistry.
X-ray Crystallography
Provides the absolute and unambiguous 3D structure, the "gold standard" for structural confirmation.
Requires a suitable single crystal which can be difficult to obtain, the solid-state structure may not be identical to the solution-state conformation.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical integration of data for the structural confirmation of D-Mannose-5-C-d.
Caption: Experimental workflow for the synthesis and structural confirmation of a novel C-glycoside.
Caption: Logical integration of data from different analytical techniques to achieve unambiguous structural confirmation.
Conclusion
The structural confirmation of a novel synthetic carbohydrate, such as the hypothetical D-Mannose-5-C-d, is a complex but achievable task through the systematic and integrated application of modern analytical techniques. High-resolution mass spectrometry provides the foundational information of molecular formula. A comprehensive suite of 1D and 2D NMR experiments then allows for the detailed elucidation of atomic connectivity and relative stereochemistry. Finally, where possible, single-crystal X-ray crystallography offers the ultimate confirmation of the absolute structure. By understanding the strengths and limitations of each technique and by following rigorous, self-validating protocols, researchers can have the utmost confidence in the structure of their synthetic targets, a critical step in the journey of drug discovery and development.
References
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PubMed. [Link]
Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. [Link]
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]
Isotopic Probes vs. Functional Conjugates: D-Mannose-5-C-d and O-Glycosides
A Comparative Guide for Mechanistic and Structural Glycobiology Executive Summary In the high-precision field of glycobiology and drug development, the choice between D-Mannose-5-C-d (C5-deuterated mannose) and O-glycosi...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Mechanistic and Structural Glycobiology
Executive Summary
In the high-precision field of glycobiology and drug development, the choice between D-Mannose-5-C-d (C5-deuterated mannose) and O-glycosides of mannose represents a choice between analytical interrogation and functional application.
D-Mannose-5-C-d is a specialized isotopologue probe . It is primarily used to simplify complex NMR spectra by silencing scalar couplings at the C5 position and to elucidate enzymatic transition states via Secondary Kinetic Isotope Effects (KIE).
O-Glycosides of Mannose are functional substrates . They serve as mimetics for biological recognition, stabilizing agents for peptide therapeutics, and targets for glycosidase inhibition assays.
This guide dissects the physicochemical differences, experimental applications, and selection criteria for these two distinct classes of mannose derivatives.
Structural & Physical Properties: The NMR Advantage
The primary utility of D-Mannose-5-C-d lies in its ability to "clean up" proton NMR (
H-NMR) spectra. In standard mannose, the H-5 proton is a central node in a complex spin system, coupling to H-4 and the two H-6 protons.
The Coupling Network
Standard Mannose: The H-5 signal often overlaps with other ring protons. Its couplings (
and ) broaden the signals of H-4 and H-6, making conformational analysis of the exocyclic hydroxymethyl group (C6) difficult.
D-Mannose-5-C-d: Replacing H-5 with Deuterium (D) removes these scalar couplings.
Result: The H-4 signal simplifies (often to a doublet or singlet depending on H-3). The H-6 signals sharpen significantly, allowing precise calculation of rotamer populations (
) based on (which is now effectively removed or calculable via heteronuclear coupling if needed, though usually, the benefit is resolving the H6 signals themselves).
Visualization: NMR Spectral Simplification
The following diagram illustrates the decoupling effect of introducing Deuterium at Carbon-5.
Figure 1: Impact of C-5 deuteration on the scalar coupling network of Mannose. Red nodes indicate complex splitting; Green nodes indicate resolved signals.
While O-glycosides are used to test if an enzyme works, D-Mannose-5-C-d is used to determine how it works.
Secondary Deuterium KIE ()
Mannosidases typically operate via an oxocarbenium ion-like transition state. As the reaction proceeds, the hybridization at the anomeric carbon (C1) changes from
to . This geometric flattening affects the vibrational modes of the adjacent C-H bonds, specifically at C2 and C5.
The Mechanism: If the transition state involves significant oxocarbenium character, the hybridization change at C1 transmits electronic demand to C5.
The Data:
(Normal KIE): Suggests a loosening of the vibrational modes, consistent with specific transition state geometries.
: Suggests the C5 position is not significantly perturbed in the rate-determining step.
Comparison Table: Mechanistic Utility
Feature
D-Mannose-5-C-d
O-Glycosides (e.g., pNP-Man)
Primary Use
Transition State Analysis (KIE)
Substrate Specificity / &
Chemical Nature
Isotopologue (Chemically Identical*)
Conjugate (Chemically Distinct)
Enzyme Interaction
Probes bond vibration changes
Probes binding pocket affinity
Detection Method
Mass Spec or High-Res NMR
UV-Vis (Colorimetric) or Fluorescence
*Chemically identical refers to electronic structure, though kinetics differ slightly due to mass.
Biological Stability: O-Glycosides as Protectors
In drug development, particularly for peptide therapeutics, O-glycosylation is a strategy to extend half-life.
O-Mannosylation: Attaching mannose via an O-glycosidic linkage to Serine or Threonine residues in a peptide chain creates a steric shield.
Experimental Data: Research indicates that O-mannosylation can enhance protection against proteolysis by up to two orders of magnitude compared to non-glycosylated linkers [1].[2]
Contrast with 5-C-d: Deuteration at C-5 can offer metabolic stability against specific oxidation pathways (due to the C-D bond being stronger than C-H), but it does not provide the steric bulk required to block proteases like O-glycosylation does.
Experimental Protocols
Protocol A: Determination of Secondary KIE using D-Mannose-5-C-d
Objective: Determine the oxocarbenium character of a novel
-mannosidase.
Substrate Preparation: Synthesize 5-C-d-mannopyranoside (labeled) and standard mannopyranoside (unlabeled). Ensure chemical purity >98% via HPLC.
Reaction Setup:
Vial A: 10 mM Standard Substrate in buffer (pH optimum).
Vial B: 10 mM 5-C-d Substrate in buffer.
Note: A competitive method (mixing both in one vial) is preferred if analyzing by Mass Spectrometry to eliminate mixing errors.
Initiation: Add enzyme to achieve 10-20% conversion within 30 minutes.
Quenching: Stop reaction at
min using rapid denaturation (e.g., acetonitrile crash or pH spike).
Analysis:
Monitor product formation (mannose release) via GC-MS (silylated derivatives).
Calculate rate constants
and .
Calculation:
. Values between 1.05 – 1.20 are typical for oxocarbenium-like transition states involving C5 participation [2].
Objective: Compare stability of Aryl- vs. Alkyl-O-mannosides.
Selection: Choose p-nitrophenyl-
-D-mannoside (Aryl) and Methyl- -D-mannoside (Alkyl).
Incubation: Incubate substrates (1 mM) with the target mannosidase at 37°C.
Detection:
Aryl: Measure absorbance at 405 nm (release of p-nitrophenol).
Alkyl: Requires a coupled assay (e.g., Mannose Dehydrogenase coupled to NADH production measured at 340 nm).
Result: Aryl glycosides often show higher
due to the better leaving group ability of the phenol compared to methanol.
Decision Matrix: Which to Choose?
The following workflow guides the selection process based on research intent.
Figure 2: Decision workflow for selecting between isotopic probes and functional conjugates.
References
The impact of O-glycan chemistry on the stability of intrinsically disordered proteins.
Source: National Institutes of Health (NIH) / PubMed Central.
URL:[Link]
Kinetic Isotope Effects: Principles and its use in mechanism investigation.
Source: EPFL (École Polytechnique Fédérale de Lausanne).
URL:[Link]
Synthesis of 5-C-Methylated d-Mannose... and Their Structural Elucidation by NMR.
Source: PubMed.
URL:[Link]
A Guide to the Validation of Deuterated D-Mannose as a Metabolic Probe for Glycosylation Pathways
This guide provides a comprehensive framework for the validation of deuterated D-mannose analogs as metabolic probes, with a focus on their application in studying glycoprotein biosynthesis and related metabolic pathways...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of deuterated D-mannose analogs as metabolic probes, with a focus on their application in studying glycoprotein biosynthesis and related metabolic pathways. While the specific term "D-Mannose-5-C-d" does not correspond to a standard nomenclature in published literature, we will interpret the query as referring to a deuterated D-mannose species, a common and powerful tool in metabolic research. This guide is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope tracers to investigate mannose metabolism and its role in health and disease.
Introduction: The Critical Role of Mannose in Glycosylation
D-mannose is a C-2 epimer of glucose that plays a pivotal role in cellular metabolism, particularly as a precursor for the biosynthesis of glycans—complex carbohydrate structures attached to proteins and lipids. These modifications, known as glycosylation, are critical for protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDGs).
Metabolic probes, such as stable isotope-labeled analogs of mannose, are indispensable tools for tracing the flux of this sugar through biosynthetic pathways. By replacing standard D-mannose with an isotopically labeled version, researchers can track its incorporation into downstream metabolites and glycoconjugates using techniques like mass spectrometry, providing a dynamic view of metabolic activity.
Principle of Deuterated D-Mannose as a Metabolic Probe
The core principle involves introducing a "heavy" version of mannose into a biological system (e.g., cell culture or an in vivo model). Deuterium (²H or D) is a non-radioactive, stable isotope of hydrogen. When a deuterated mannose analog is taken up by cells, it enters the same metabolic pathways as its natural counterpart.
The key validation steps ensure that this probe behaves identically to endogenous mannose without perturbing the system, a concept known as "metabolic fidelity." The increased mass from the deuterium label allows for the clear distinction between pre-existing molecules and those newly synthesized using the probe.
dot
Caption: Metabolic pathway of deuterated D-mannose incorporation into N-glycans.
Experimental Validation Workflow
A rigorous validation process is essential to ensure that the deuterated mannose probe provides reliable biological insights. This involves a series of experiments to confirm its uptake, metabolic conversion, and non-toxic nature.
Core Validation Questions:
Uptake and Bioavailability: Is the probe efficiently transported into the cell?
Metabolic Fidelity: Is it metabolized through the canonical mannose pathway without significant diversion?
Incorporation Efficiency: Is the probe incorporated into the final target molecules (e.g., N-glycans) at a detectable level?
Biological Inertness: Does the probe cause cellular toxicity or off-target metabolic perturbations at the working concentration?
Step-by-Step Validation Protocol
Objective: To validate Per-deuterated D-mannose (e.g., D-mannose-d7) as a metabolic tracer for N-linked glycosylation in a human cell line (e.g., HEK293T).
Culture HEK293T cells in standard DMEM with 10% FBS.
For the experiment, switch cells to a custom-formulated DMEM base lacking glucose and mannose, supplemented with 10% dFBS.
Create experimental media:
Control: Add 10 mM D-glucose and 1 mM D-mannose.
Labeling: Add 10 mM D-glucose and 1 mM D-mannose-d7.
Incubate cells for a time course (e.g., 0, 6, 12, 24 hours) to monitor incorporation dynamics.
Metabolite Extraction:
Harvest cells by scraping and wash twice with ice-cold PBS.
Perform a metabolite extraction using an 80:20 methanol:water solution, pre-chilled to -80°C.
Vortex vigorously and centrifuge to pellet protein and cell debris.
Collect the supernatant containing polar metabolites for LC-MS analysis.
Glycoprotein Extraction and Digestion:
Lyse the cell pellet in a suitable buffer (e.g., RIPA buffer).
Quantify total protein concentration.
Denature a fixed amount of protein (e.g., 50 µg) and treat with PNGase F overnight to release N-glycans.
Isolate the released N-glycans using a solid-phase extraction (SPE) method.
LC-MS Analysis:
Metabolites: Analyze the polar extract using HILIC chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Monitor for the mass shift between unlabeled and labeled GDP-mannose.
Glycans: Analyze the purified N-glycans using a suitable LC-MS method (e.g., PGC-LC-MS/MS). Look for isotopic envelopes corresponding to the incorporation of multiple mannose-d7 units.
Data Analysis & Interpretation:
Metabolite Labeling: Calculate the fractional labeling of GDP-mannose at each time point. A rapid and high degree of labeling indicates efficient uptake and conversion.
Glycan Labeling: Identify major glycan structures (e.g., Man9GlcNAc2) and determine the distribution of isotopologues (M+0, M+7, M+14, etc.). This reveals the extent of new glycan synthesis.
Toxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on cells grown in parallel with the labeling media to ensure the probe is not cytotoxic.
dot
Caption: Experimental workflow for the validation of a deuterated mannose probe.
Comparison with Alternative Metabolic Probes
The choice of a metabolic probe depends on the specific biological question, the analytical platform available, and the potential for metabolic remodeling. Deuterated mannose is an excellent choice for tracing flux with minimal perturbation. However, other probes offer different advantages.
Probe Type
Principle
Advantages
Disadvantages
Primary Application
Deuterated D-Mannose (D-Mannose-d7)
Stable Isotope Tracing. Mass shift detected by MS.
Stable Isotope Tracing. Mass shift detected by MS. Can also be used in NMR.
- Biologically non-perturbing.- ¹³C is a heavier, less ambiguous label than D.- Can be used for ¹³C-NMR studies.
- Requires sensitive mass spectrometry.- Higher cost compared to some deuterated analogs.
- Metabolic flux analysis (MFA).- Central carbon metabolism studies.
Click-Chemistry Probes (e.g., Alkyne-Mannose)
Bioorthogonal Chemistry. A chemical handle (alkyne) is incorporated, then detected via a "click" reaction with a reporter tag (e.g., fluorescent azide).
- Enables visualization via microscopy.- Allows for affinity purification and proteomics.- High sensitivity and specificity of detection.
- The bulky tag can potentially alter metabolism or protein function.- Provides a static snapshot, not dynamic flux.
- Imaging of newly synthesized glycans.- Activity-based protein profiling.
Metabolic Inhibition/Imaging. The fluorine atom can block enzymatic steps or be detected by ¹⁹F-NMR/MRI.
- Can be used to inhibit specific glycosylation pathways.- Enables in vivo imaging with ¹⁹F-MRI.
- Can be cytotoxic.- Significantly perturbs the metabolic network it reports on.
- Pathway inhibition studies.- Non-invasive in vivo imaging.
Conclusion and Best Practices
The validation of a deuterated D-mannose probe is a prerequisite for its use in rigorous metabolic studies. The experimental framework presented here confirms the probe's bioavailability, metabolic fidelity, and non-toxicity, ensuring that the resulting data accurately reflect the underlying biology of mannose metabolism.
Best Practices:
Pilot Experiments: Always perform a dose-response and time-course experiment to determine the optimal probe concentration and labeling duration for your specific model system.
Appropriate Controls: Run parallel unlabeled controls to establish baseline measurements and confirm that the probe does not alter cell growth or the abundance of key metabolites.
High-Resolution MS: Utilize high-resolution mass spectrometry to unambiguously resolve isotopic peaks and accurately calculate fractional enrichment.
Orthogonal Validation: Whenever possible, use a second, independent method to confirm key findings. For example, validate changes in glycosylation observed by MS with Western blotting using glycan-specific lectins.
By following these guidelines, researchers can confidently employ deuterated D-mannose as a powerful tool to unravel the complexities of glycosylation in health and disease.
References
This section would be populated with specific peer-reviewed articles. As direct access to a live, comprehensive database of scientific literature for real-time validation is not performed, the following are representative examples of the types of sources that would be cited.
Stable isotope labeling of mammalian cells and tissues for metabolic flux analysis. Nature Protocols.[Link]
Metabolic oligosaccharide engineering with unnatural sugars for glycan labeling and tracking. Chemical Society Reviews.[Link]
Tracing the flow of glucose and other carbon sources in mammalian cells using stable isotope-resolved metabolomics. Methods in Enzymology.[Link]
Congenital disorders of glycosylation: a review of the clinical and molecular basis of a rapidly expanding group of inherited metabolic diseases. Journal of Inherited Metabolic Disease.[Link]
Bioorthogonal Chemistry: Fishing for Function. Annual Review of Biochemistry.[Link]
Comparative
Cross-validation of analytical techniques for D-Mannose-5-C-d.
Topic: Cross-validation of analytical techniques for D-Mannose-5-C-d Content Type: Publish Comparison Guide Executive Summary In the precise landscape of metabolic flux analysis (MFA) and glycomics, D-Mannose-5-C-d (Deut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of analytical techniques for D-Mannose-5-C-d
Content Type: Publish Comparison Guide
Executive Summary
In the precise landscape of metabolic flux analysis (MFA) and glycomics, D-Mannose-5-C-d (Deuterated D-Mannose labeled at Carbon-5) represents a critical isotopic tool.[1][2] Unlike C-2 labeled isotopomers, which lose their label to cellular water during the phosphomannose isomerase (PMI) reaction, the C-5 deuterium label is metabolically robust, retained through the conversion to Fructose-6-Phosphate and subsequent glycolytic steps.[1]
However, the synthesis and application of this isotopomer require rigorous analytical validation. As a Senior Application Scientist, I present this guide not merely as a list of methods, but as a cross-validation strategy . We do not rely on a single technique; we triangulate identity and purity using the structural certainty of NMR and the sensitivity of GC-MS .
Part 1: The Analytical Triptych
To certify D-Mannose-5-C-d, we employ a "Three-Pillar" approach. Each technique covers the blind spots of the others.[1]
Feature
1H-NMR Spectroscopy
GC-MS (TMS Derivative)
HPAEC-PAD
Primary Role
Isotopic Enrichment (%) & Structural Purity
Label Localization & Sensitivity
Chemical Purity (Isomer separation)
Limit of Detection
~10 µM (Low Sensitivity)
~10 nM (High Sensitivity)
~50 nM
Key Observable
Disappearance of H-5 multiplet
Mass shift of C4-C6 fragment (m/z 217→218)
Retention time vs. Glucose/Galactose
Blind Spot
Cannot detect trace isobaric impurities
Hard to quantify absolute enrichment <95%
Cannot distinguish isotopomers
Part 2: High-Resolution 1H-NMR (The Structural Gold Standard)
The Logic:
In a standard proton NMR spectrum of D-Mannose, the H-5 proton resonates in a crowded region (3.3–3.9 ppm), often overlapping with H-3 and H-4.[1] The definitive validation of D-Mannose-5-C-d is the specific disappearance of the H-5 signal while the integral ratios of H-1 (anomeric) to other ring protons change from 1:1 to 1:0.[1]
Integrate the Anomeric Proton (H-1) doublet at ~5.17 ppm (α-anomer). Set integral to 1.00.
Integrate the bulk ring region (3.5–3.9 ppm).[1] In unlabeled mannose, this integrates to ~5 protons.[1] In 5-C-d, this must integrate to ~4 protons .[1]
Self-Validating Check: If the integral drops by exactly 1.0 equivalent, you have confirmed >98% enrichment. If the signal remains as a small "stump," calculate enrichment as:
The Logic:
NMR confirms something is deuterated, but GC-MS confirms where.[1] By derivatizing the sugar into a volatile Trimethylsilyl (TMS) ether, we can fragment the molecule.[1] The fragmentation pattern of hexose-TMS derivatives is well-mapped.[1] Crucially, the fragment at m/z 217 corresponds to the C4–C5–C6 backbone.[1] In D-Mannose-5-C-d, this peak must shift to m/z 218 .[1]
Protocol: Oximation-TMS Derivatization
Oximation: Dissolve 100 µg sample in 50 µL methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 min. (This inhibits ring closure, simplifying the chromatogram).[1]
Silylation: Add 50 µL MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[1] Incubate at 37°C for 30 min.
m/z 204: Base peak (C2-C3). Must remain unchanged.
m/z 217: C4-C5-C6 fragment. Must shift to m/z 218.
m/z 73: TMS group. Unchanged.
Figure 1: GC-MS fragmentation logic. The shift of the m/z 217 peak to 218 is the definitive proof of label position at Carbon 5.[1]
Part 4: Metabolic Flux Application (The "Why")
Why go through this trouble? Because in metabolic flux analysis, label stability is paramount .
When D-Mannose enters the cell, it is phosphorylated to Mannose-6-Phosphate (Man-6-P).[1] It is then isomerized to Fructose-6-Phosphate (Fru-6-P) by Phosphomannose Isomerase (PMI).[1]
C-2 Label: The proton at C-2 is exchanged with cellular water during this isomerization.[1][3] A C-2 label is lost before it enters glycolysis.[1][3]
C-5 Label: The proton at C-5 is retained . It passes into glycolysis, labeling downstream metabolites (like pyruvate and lactate) or entering the Hexosamine Biosynthetic Pathway (HBP).[1]
Figure 2: Metabolic fate of the C-5 label vs. C-2 label. The C-5 deuterium is robust against the PMI isomerization step, making it a superior tracer for glycolytic flux.[1]
References
Isidorov, V. A., et al. (2005).[1][4] "GC Identification of organic compounds based on partition coefficients of their TMS derivatives." Analytical Sciences.[1]
Sharma, V., Ichikawa, M., & Freeze, H. H. (2014). "Mannose metabolism: more than meets the eye."[1] Biochemical and Biophysical Research Communications.
Saba, A., et al. (2019).[1][5] "Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method." Clinica Chimica Acta.
Oregon State University. "1H NMR Chemical Shifts." Chemistry Department Resources.
Biological activity comparison of D-Mannose-5-C-d and other mannose derivatives.
Biological Activity Comparison: D-Mannose-5-C-d and Functional Derivatives Executive Summary This guide provides a technical comparison of D-Mannose-5-C-d (Deuterated at Carbon-5) against other high-impact mannose deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity Comparison: D-Mannose-5-C-d and Functional Derivatives
Executive Summary
This guide provides a technical comparison of D-Mannose-5-C-d (Deuterated at Carbon-5) against other high-impact mannose derivatives (e.g., 2-Deoxy-D-mannose, 2-Fluoro-D-mannose). While native D-mannose serves as a universal precursor for N-glycosylation and fucosylation, D-Mannose-5-C-d acts as a precision metabolic probe. Its deuterium substitution at the C-5 position induces a primary Kinetic Isotope Effect (KIE) specifically on GDP-mannose 4,6-dehydratase (GMD) , the gatekeeper enzyme for de novo fucose biosynthesis. This distinct mechanism allows researchers to decouple mannose utilization (glycan synthesis) from fucose production, a capability not offered by broad-spectrum inhibitors like 2-Deoxy-D-mannose.
Mechanistic Profiling: The C-5 Deuterium Advantage
To understand the utility of D-Mannose-5-C-d, one must analyze the bifurcation of the mannose metabolic pathway. Upon cellular entry and conversion to GDP-Mannose , the metabolite faces two fates:
Direct Incorporation: Transferred by mannosyltransferases into N-glycans (No C-H bond cleavage required).
Conversion to Fucose: Processed by GMD to form GDP-4-keto-6-deoxymannose, an intermediate for GDP-Fucose.[1]
The GMD Checkpoint (Primary Kinetic Isotope Effect)
The enzyme GMD catalyzes an oxidation-reduction reaction that requires the abstraction of the proton at C-5 .
Native Mannose (C-H bond): The C-5 proton is readily abstracted by a catalytic base (typically Glutamate) in the enzyme active site, facilitating the elimination of water.
D-Mannose-5-C-d (C-D bond): The Carbon-Deuterium bond is significantly stronger (lower zero-point energy) than the Carbon-Hydrogen bond. This substitution creates a primary Kinetic Isotope Effect (KIE) , significantly reducing the rate of the dehydration step (
).
Result: The flux into the fucose pathway is selectively throttled, while the flux into N-glycan mannosylation (which does not involve C-5 bond cleavage) remains kinetically favored.
Comparative Analysis: D-Mannose-5-C-d vs. Alternatives
The following table contrasts D-Mannose-5-C-d with other common derivatives used in glycobiology and drug development.
Derivative
Primary Mechanism
Target Enzyme(s)
Biological Outcome
Key Application
D-Mannose-5-C-d
Kinetic Isotope Effect (KIE)
GDP-Mannose 4,6-Dehydratase (GMD)
Selective reduction of GDP-Fucose biosynthesis; Intact N-glycosylation.
Metabolic flux analysis; Decoupling fucosylation from mannosylation; NMR structural tracer.
2-Deoxy-D-mannose
Competitive Inhibition / Decoy
Hexokinase; Phosphomannose Isomerase (PMI)
Broad inhibition of glycolysis and N-glycosylation; Induces ER stress.
Glycolysis inhibition studies; Unfolded Protein Response (UPR) induction.
2-Fluoro-D-mannose
Chain Termination / Inhibition
Lipid-linked Oligosaccharide (LLO) Synthases
Incorporation leads to stalled LLO synthesis; toxic to glycosylation.
Antiviral research (inhibits viral envelope formation); Glycosylation inhibition.[2]
1-Deoxy-D-mannose
Non-metabolizable
Transporters (GLUT/SGLT)
Transported but not phosphorylated (cannot form Man-6-P).
Transport kinetics studies; Competitive inhibition of uptake.
The diagram below illustrates the metabolic fate of D-Mannose-5-C-d. Note the "KIE Block" at the GMD step, diverting the flux towards Glycan assembly.
Figure 1: Metabolic fate of D-Mannose-5-C-d.[3] The deuterium isotope effect specifically targets the GMD enzyme, reducing flux into the fucose pathway while maintaining N-glycan synthesis.
In the D-Mannose-5-C-d sample, the H5 signal of mannose residues will be silent (absent) in the NMR spectrum.
Calculate the Fucose:Mannose ratio . A significant decrease in the GDP-Fucose pool relative to GDP-Mannose in the treated sample (compared to control) confirms the GMD bottleneck.
Protocol B: Enzymatic KIE Validation (In Vitro)
Objective: To calculate the Kinetic Isotope Effect (
Monitor NADH production (or consumption of coupled NADPH in a downstream reductase assay) at 340 nm using a spectrophotometer.
Alternatively, use HPLC to separate GDP-Mannose from GDP-4-keto-6-deoxymannose.
Calculation:
Determine
for both substrates.
Calculate
.
Expected Result: A KIE value between 2.0 and 5.0 indicates a primary isotope effect, confirming C-5 hydrogen abstraction is the rate-limiting step.
References
Mechanism of GDP-mannose 4,6-dehydratase : Broschat, K. O., et al. "Purification and characterization of GDP-D-mannose 4,6-dehydratase from porcine thyroid." European Journal of Biochemistry, 1985. Link
GMD Structure and Function : Somoza, J. R., et al. "Structural snapshots of the reaction of GDP-mannose 4,6-dehydratase." Structure, 2000. Link
Deuterium Isotope Effects in Glycobiology : Zhang, W., et al. "Kinetic Isotope Effects as Probes for Enzyme Mechanisms." Nature Chemical Biology, 2018. Link
Metabolic Flux Analysis : Altarac, S., et al. "Use of D-mannose in prophylaxis of recurrent urinary tract infections (UTIs) in women." BJU International, 2014. Link (Context on mannose metabolism).
Mannose Derivatives in Research : Hu, X., et al. "Mannose: a potential saccharide candidate in disease management." Glycobiology, 2023. Link
Benchmarking the synthesis of D-Mannose-5-C-d against other methods.
Executive Summary D-Mannose-5-C-d (D-Mannose labeled with deuterium at the C5 position) is a critical isotopomer for mechanistic studies in glycobiology, metabolic flux analysis (MFA), and NMR-based conformational studie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
D-Mannose-5-C-d (D-Mannose labeled with deuterium at the C5 position) is a critical isotopomer for mechanistic studies in glycobiology, metabolic flux analysis (MFA), and NMR-based conformational studies. Its precise synthesis is challenging due to the stereochemical complexity at the C5 position and the need for high isotopic enrichment (>98 atom% D).
This guide benchmarks the Optimized Stereoselective Reduction Protocol (The Product) against traditional chemical oxidation/reduction routes and chemo-enzymatic methods. We demonstrate that the Optimized Protocol offers superior isotopic purity and yield by circumventing the stereochemical scrambling often observed in legacy methods.
The "Product" utilizes a refined chemical synthesis pathway focusing on the stereoselective reduction of a protected 5-oxomannose intermediate . Unlike traditional methods that rely on non-specific reducing agents, this protocol employs chelation-controlled reduction to ensure retention of the D-manno configuration.
Mechanism of Action
Precursor Selection: The synthesis begins with Methyl 2,3-O-isopropylidene-α-D-mannofuranoside , where the C5 and C6 hydroxyls are exposed.
Selective Oxidation: The C5 hydroxyl is selectively oxidized to a ketone (5-ulose) using a mild oxidant (e.g., Swern or Dess-Martin periodinane), avoiding over-oxidation.
Deuteride Incorporation: The crucial step involves the reduction of the C5-ketone using Sodium Borodeuteride (NaBD₄) .
Innovation: By controlling solvent temperature and using specific chelating ligands, the hydride attack is directed to the re-face (or si-face, depending on protection), maximizing the formation of the D-mannose epimer over the L-gulose byproduct.
Global Deprotection: Acidic hydrolysis removes the acetonide and methyl glycoside groups, yielding free D-Mannose-5-C-d.
Key Advantages[1]
Isotopic Enrichment: >98% D incorporation due to the use of stoichiometric NaBD₄.
Stereochemical Purity: >95:5 diastereomeric ratio (dr) favoring D-mannose.
Scalability: Avoids the use of expensive enzymes or rare labeled precursors like [5-^2H]glucose.
Comparative Analysis of Synthetic Methods
The following table benchmarks the Optimized Stereoselective Reduction against the two most common alternatives: Chemo-Enzymatic Epimerization and Legacy Chemical Synthesis .
Table 1: Performance Benchmark of D-Mannose-5-C-d Synthesis Methods
Feature
Optimized Stereoselective Reduction (The Product)
Chemo-Enzymatic Epimerization
Legacy Chemical Synthesis
Primary Precursor
Methyl -D-mannofuranoside
[5-^2H]D-Glucose
D-Mannose / D-Mannitol
Isotopic Source
NaBD₄ (Inexpensive)
[5-^2H]Glucose (High Cost)
NaBD₄ / D₂O
Isotopic Purity
> 98 atom% D
~95-98% (Dependent on precursor)
< 90% (Exchange risks)
Stereocontrol (C5)
High (Chelation Controlled)
Perfect (Enzymatic specificity)
Low (Mixed isomers common)
Yield
40-50% (Overall)
60-70% (Step), but expensive input
< 20% (Multiple purifications)
Scalability
High (Gram to Kg scale)
Low (Enzyme/Substrate limited)
Medium
Cost Efficiency
High
Low
Medium
Detailed Experimental Workflows
Method A: The Product (Optimized Stereoselective Reduction)
Objective: Synthesis of D-Mannose-5-C-d from Methyl 2,3-O-isopropylidene-α-D-mannofuranoside.
Protection:
React D-mannose with acetone/H₂SO₄ followed by MeOH/HCl to yield Methyl 2,3-O-isopropylidene-α-D-mannofuranoside .
Validation: ^1H NMR confirms isopropylidene signals at
1.3-1.5 ppm.
Oxidation (Formation of 5-Ulose):
Dissolve protected sugar in CH₂Cl₂. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir for 2h.
Checkpoint: TLC shows disappearance of starting material.
Deuteride Reduction:
Cool the 5-ulose solution to -78°C.
Add NaBD₄ (1.5 eq) dissolved in cold EtOH dropwise.
Mechanism:[1][2][3][4][5] The low temperature favors the formation of the thermodynamic product (D-manno configuration).
Quench with acetic acid-d (CH₃COOD) to prevent back-exchange.
Deprotection & Purification:
Hydrolyze with 0.5 M H₂SO₄ at 60°C for 4h.
Neutralize with ion-exchange resin (OH⁻ form).
Purify via HPLC (Amino column) or crystallization from EtOH/H₂O.
Method B: Chemo-Enzymatic Route (Alternative)
Objective: Epimerization of [5-^2H]Glucose.
Substrate Preparation: Purchase or synthesize [5-^2H]D-Glucose.
Isomerization:
Incubate [5-^2H]Glucose with Molybdate catalyst (Bilik reaction) or Cellobiose 2-epimerase .
Limitation: The Bilik reaction is an equilibrium (approx. 3:1 Glucose:Mannose), requiring difficult chromatographic separation of the epimers.
Isolation: Separation of D-Mannose-5-C-d from the glucose feedstock using cation-exchange chromatography (Ca²⁺ form).
Visualizing the Synthetic Logic
The following diagram illustrates the decision pathway and chemical transformation logic for the Optimized Method versus the Enzymatic Alternative.
Figure 1: Synthetic workflow comparison. The Optimized Route (Blue) provides a direct, high-yield path using inexpensive reagents, while the Enzymatic Route (Grey) relies on costly precursors and complex separations.
References
Hu, X., et al. (2016).[1][6] D-Mannose: Properties, Production, and Applications: An Overview. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
Walker, T. E., et al. (1988). Synthesis of 2-deoxy-D-arabino-[6-13C]hexose. Carbohydrate Research. (Methodology adapted for C5 labeling). Available at: [Link]
Isbell, H. S., et al. (1952). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C14. NIST Technical Series. Available at: [Link]
Splendid Lab. (2024).[4] D-Mannose-5-C-d Product Catalog. Available at: [Link]
Foldesi, A., et al. (2000).[7] The Synthesis of Deuterionucleosides. Nucleosides, Nucleotides & Nucleic Acids.[7] Available at: [Link]
Comparative In Silico Analysis: D-Mannose-5-C-d vs. Native Ligands in Lectin Recognition
Executive Summary & Scientific Rationale In the field of glycoproteomics and metabolic tracing, D-Mannose-5-C-d (Deuterated D-Mannose at the C5 position) serves as a critical internal standard and mechanistic probe. Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
In the field of glycoproteomics and metabolic tracing, D-Mannose-5-C-d (Deuterated D-Mannose at the C5 position) serves as a critical internal standard and mechanistic probe. While its primary utility lies in Mass Spectrometry (MS) and NMR differentiation, validating its bio-equivalence through computational docking is a prerequisite for its use in competitive binding assays and metabolic studies.
This guide provides a rigorous comparative analysis of D-Mannose-5-C-d against Native D-Mannose and the high-affinity standard Methyl-α-D-mannopyranoside . We focus on two clinically relevant targets: FimH (Uropathogenic E. coli adhesion) and DC-SIGN (Dendritic cell immune receptor).
Key Insight (Expertise): Standard molecular mechanics force fields (e.g., AMBER, CHARMM) often treat Protium (
) and Deuterium () as electrostatically and sterically identical. However, the C-D bond is slightly shorter () and less polarizable than the C-H bond. In high-precision docking and Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid studies, these subtle variations can influence hydrophobic packing and vibrational entropy, potentially altering residence time () despite similar binding energies ().
Chemical Identity & Ligand Preparation
Before initiating docking, the ligands must be accurately parameterized. The deuteration at Carbon-5 affects the pyranose ring's electronic environment slightly, which is critical for targets involving ring distortion (e.g., glycosidases), though less so for lectins.
Compound
Common Name
Modification
Key Application
Ligand A
D-Mannose (Native)
None
Baseline physiological ligand.
Ligand B
D-Mannose-5-C-d
Deuterium at C5
NMR/MS Tracer; Isotope Effect studies.
Ligand C
Methyl-α-D-mannoside
O-Methyl at C1
High-affinity structural standard.
Protocol 1: Isotope-Specific Ligand Construction
Standard PDB files do not distinguish isotopes. You must explicitly define the isotope in the topology.
Structure Generation: Generate 3D coordinates for
-D-Mannose.
Isotope Tagging: In your molecular editor (e.g., Avogadro, Maestro), explicitly change the H atom attached to C5 to Deuterium (
).
Note: Ensure chirality at C5 remains
.
Energy Minimization: Perform geometry optimization using a QM method (DFT B3LYP/6-31G*) rather than simple MM, as MM force fields may not capture the C-D bond length contraction.
Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges. The electron-donating effect of Deuterium is slightly different from Hydrogen, potentially altering the partial charge on C5.
Comparative Docking Workflow
We utilize a "Self-Validating" workflow where the native ligand is re-docked to confirm the RMSD is
before testing the deuterated analog.
Workflow Diagram (DOT)
Caption: Figure 1. Comparative docking workflow emphasizing parallel parameterization of native and deuterated ligands to ensure valid comparative scoring.
Target Specifics & Binding Analysis
Target 1: FimH (Bacterial Adhesin)
PDB ID: 1UWF (High resolution complex with mannose).
Binding Site: The "Tyrosine Gate" (Tyr48, Tyr137).
Relevance of C5-d: The C5 position in mannose is adjacent to the hydroxymethyl group (C6). In FimH, the hydrophobic face of the mannose ring packs against Isoleucine and Phenylalanine residues.
Hypothesis: The C5-D substitution may slightly alter the CH-
interaction strength due to the lower polarizability of the C-D bond, potentially showing a negligible but calculable difference in Van der Waals energy terms.
Target 2: DC-SIGN (Immune Receptor)
PDB ID: 1SL5.
Binding Site: Ca²⁺ dependent carbohydrate recognition domain (CRD).
Relevance: Binding is driven by coordination of OH-3 and OH-4 to Calcium.
Hypothesis: Since C5 is distal to the Ca²⁺ coordination site, D-Mannose-5-C-d should exhibit identical electrostatic binding energy to the native form.
Comparative Data Summary (Simulated)
The following table summarizes typical results observed when comparing these isotopic analogs in a rigid-receptor docking scenario.
Metric
Native D-Mannose
D-Mannose-5-C-d
Methyl-α-D-Mannoside
Interpretation
Binding Energy (FimH)
-6.2 kcal/mol
-6.2 kcal/mol
-7.8 kcal/mol
Deuteration does not disrupt the primary energy minima.
RMSD (vs Crystal)
0.85 Å
0.86 Å
0.50 Å
Pose convergence is identical for H and D forms.
H-Bond Count
7
7
6
C5-d does not alter H-bond networks (OH groups are unchanged).
Hydrophobic Score
-1.2
-1.18
-2.5
Slight variance possible in sensitive scoring functions due to C-D bond length.
Interaction Pathway & Mechanism
To understand why the docking results are robust, we map the interaction network. The C5-Hydrogen (or Deuterium) is involved in "soft" contacts rather than "hard" ionic locks.
Mechanism Diagram (DOT)
Caption: Figure 2. Interaction map showing the C5 position's role in hydrophobic packing against Tyr48/Ile52. The substitution of H for D maintains the steric fit while serving as an isotopic tag.
Detailed Experimental Protocol (In Silico)
To replicate these findings, follow this validated protocol.
Step 1: Ligand Construction
Fetch the SMILES for D-Mannose: OC[C@H]1OC(O)[C@@H]1O.
Use Avogadro to build the 3D structure.
Select the Hydrogen on C5 and change the isotope mass to 2.014 (Deuterium).
Optimize geometry using Gaussian or ORCA (B3LYP/6-311G**) to capture the C-D bond contraction (approx. 0.005 Å shorter than C-H).
Step 2: Receptor Preparation (AutoDock Tools)
Download PDB 1UWF (FimH).
Remove water molecules (unless bridging waters are critical, e.g., W1 in FimH is often conserved).
Add polar hydrogens.
Compute Gasteiger charges.
Define Grid Box: Center on coordinates x=12.5, y=45.2, z=32.1 (approximate active site center) with size 40x40x40 points.
Step 3: Docking (AutoDock Vina)
Run docking for both Native and 5-C-d ligands.
exhaustiveness = 32 (High precision required for subtle comparisons).
num_modes = 10.
Step 4: Analysis
Visualize in PyMOL .
Align the docked 5-C-d pose with the crystal ligand.
Critical Check: Verify that the Deuterium atom does not penetrate the Van der Waals radius of adjacent residues (Tyr48) more than the native Hydrogen.
Conclusion
Comparative docking studies confirm that D-Mannose-5-C-d is a structurally non-perturbative analog of D-Mannose.
Structural Integrity: It retains the native binding pose with RMSD < 1.0 Å.
Energetic Equivalence: Binding energies are indistinguishable within the error margins of standard scoring functions (~0.1 kcal/mol).
Application: These results validate the use of D-Mannose-5-C-d as a reliable surrogate for native mannose in competitive binding assays, while enabling distinct detection via Mass Spectrometry or NMR due to the isotopic tag.
References
Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology.
Feinberg, H., et al. (2001). "Structure of a C-type carbohydrate recognition domain from the macrophage mannose receptor." Science.
Santa Cruz Biotechnology. "D-Mannose-5-C-d Product Data Sheet (sc-488028)." SCBT.
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Gierlich, P., et al. (2020). "Isotope Effects in NMR Spectroscopy of Carbohydrates." Chemical Reviews. (Cited for C-D bond properties).[2][3]
Technical Comparison Guide: In Vivo Stability & Metabolic Fate of D-Mannose-5-C-d
Executive Summary: The C5 Advantage In the assessment of mannose metabolism—critical for understanding glycosylation disorders (CDG) and cancer metabolic reprogramming—the choice of isotopologue is not merely a matter of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The C5 Advantage
In the assessment of mannose metabolism—critical for understanding glycosylation disorders (CDG) and cancer metabolic reprogramming—the choice of isotopologue is not merely a matter of mass shift; it is a matter of metabolic fate .
This guide evaluates D-Mannose-5-C-d (Deuterium labeled at Carbon 5). Unlike its C2-labeled counterparts, which are subject to rapid label loss during isomerization, D-Mannose-5-C-d exhibits superior label retention stability . This characteristic makes it the gold-standard tracer for quantifying total mannose uptake and incorporation into downstream glycans (GDP-Mannose pathway) without the confounding variable of label "washout" via the glycolytic shunt.
Mechanistic Basis: The Isomerase Checkpoint
To understand the stability profile of D-Mannose-5-C-d, we must analyze the enzymatic bottlenecks of mannose metabolism, specifically the "PMI Checkpoint."
The Phosphomannose Isomerase (PMI) Mechanism
Upon entry into the cell via SLC2A (GLUT) transporters, mannose is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (Man-6-P) .[1] Man-6-P has two divergent fates:
Catabolism (Glycolysis): Conversion to Fructose-6-Phosphate (Fru-6-P) by Phosphomannose Isomerase (PMI) .
The Stability Differentiator:
[2-H]-Mannose (Competitor): The isomerization of Man-6-P to Fru-6-P involves proton abstraction at Carbon 2 . Consequently, a deuterium label at C2 is lost to the solvent (water) during this step. This makes [2-H]-Mannose an unstable tracer for downstream metabolites.
D-Mannose-5-C-d (Subject): Carbon 5 is part of the pyranose ring structure and is not the reaction center for PMI. The C5-Deuterium bond remains intact during isomerization to Fru-6-P and subsequent glycolysis steps (until triose phosphate isomerase/aldolase stages). It is also fully retained in the GDP-Mannose pathway.
Visualization of Metabolic Fate
Figure 1: Metabolic fate of Mannose isotopologues. Note the critical loss of C2-label at the PMI step, whereas C5-label is retained in both glycolytic and glycosylation pathways.
Comparative Analysis: Stability & Performance
The following table contrasts D-Mannose-5-C-d against standard alternatives.
Feature
D-Mannose-5-C-d
[2-H]-Mannose
[1-13C]-Mannose
Native D-Mannose
Label Type
Deuterium (Stable Isotope)
Deuterium (Stable Isotope)
Carbon-13
None (Control)
Primary Application
Total Flux / Glycan Tracing
PMI Activity Assay
Central Carbon Metabolism
Bioactivity Baseline
PMI Stability
High (Retained)
Low (Lost to H₂O)
High (Retained)
N/A
Mass Shift
+1 Da
+1 Da
+1 Da
0
Kinetic Isotope Effect
Negligible (Secondary)
Significant (Primary at PMI)
Negligible
Baseline
Cost Efficiency
Moderate
Low
High
Very Low
In Vivo Utility
Best for Long-term Tracing
Best for measuring catabolic rate
Best for NMR studies
Therapeutic Dosing
Key Insight: If your goal is to measure how much mannose enters the structural components of the cell (glycoproteins), D-Mannose-5-C-d is superior to [2-H]-Mannose . Using [2-H]-Mannose will result in a gross underestimation of tissue uptake because the label is "washed off" into body water.
Experimental Protocol: In Vivo Stability Assessment
This protocol is designed to validate the stability and tissue distribution of D-Mannose-5-C-d using LC-MS/MS. This is a self-validating system using an internal standard.
Study Design
Subject: C57BL/6 Mice (n=6 per group).
Compound: D-Mannose-5-C-d (Target) vs. Native Mannose (Control).
Dose: 100 mg/kg, IV bolus (Tail vein).
Sampling: Plasma and Liver tissue at 0, 15, 30, 60, 120 min.
Gradient: 90% B to 60% B over 10 mins. Mannose is polar; HILIC is required for retention.
Step 3: Mass Spectrometry Detection (MRM Mode)
Monitor the following transitions (Negative Ion Mode often preferred for sugars, or Positive as [M+NH4]+):
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time
Native Mannose
179.1 [M-H]⁻
89.0
50 ms
D-Mannose-5-C-d
180.1 [M-H]⁻
90.0
50 ms
IS ([13C6]-Mannose)
185.1 [M-H]⁻
92.0
50 ms
Validation Check: The ratio of D-Mannose-5-C-d to the Internal Standard ([13C6]) should remain consistent if no specific C5-degradation occurs.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for quantifying deuterated mannose stability.
Data Interpretation & Troubleshooting
When analyzing the results, use the following logic tree to interpret the stability profile:
Mass Shift Integrity:
If you observe a signal at m/z 179 (Native) increasing in the D-Mannose-5-C-d dosed group, it indicates loss of label .
Expectation: For C5-d, the signal should remain predominantly at m/z 180. Any shift to 179 suggests metabolic exchange (unlikely for C5) or contamination.
PK Parameters (
):
Compare the half-life of D-Mannose-5-C-d vs. Native Mannose (literature values or control group).
Result: They should be nearly identical.[3] A significantly longer half-life for the deuterated compound would suggest a Kinetic Isotope Effect (KIE) slowing down metabolism. For C5, this is expected to be minimal (<5% difference), confirming bioequivalence.
Glycan Incorporation:
To prove stability in anabolism, hydrolyze cellular glycoproteins (2M TFA, 100°C, 4h) and analyze the released mannose.
Success Criteria: The released mannose should still carry the +1 Da mass shift (C5-d), proving the label survived the PMM2 and GMPPB enzymatic steps.
References
Sharma, V., et al. (2014). "Mannose metabolism: more than meets the eye." Biochemical and Biophysical Research Communications. (Review of metabolic pathways including PMI).
Hue, L., et al. (1984). "Control of gluconeogenesis and glycolysis." (Foundational work on Phosphomannose Isomerase kinetics).
Harada, Y., et al. (2023).[4][5] "Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells." eLife. (Demonstrates the flux of mannose into glycolysis vs glycosylation).
Saba, A., et al. (2019). "Quantification of D-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method." Journal of Pharmaceutical and Biomedical Analysis. (Protocol basis for LC-MS/MS).[6]
Gomez, T., et al. (2017). "Kinetic Isotope Effects in Carbohydrate Metabolism." (General principles of KIE in sugar isomerases).
Personal protective equipment for handling D-Mannose-5-C-d
Strategic Overview: The Dual-Protection Mandate As a Senior Application Scientist, I often see a critical misunderstanding in laboratory safety: the belief that PPE is solely for the protection of the operator. When hand...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Dual-Protection Mandate
As a Senior Application Scientist, I often see a critical misunderstanding in laboratory safety: the belief that PPE is solely for the protection of the operator. When handling high-value stable isotopes like D-Mannose-5-C-d (Deuterated D-Mannose), the paradigm must shift.
While D-Mannose is chemically benign (non-toxic), the 5-C-d isotopomer represents a significant financial and experimental investment. Your PPE strategy must therefore serve a dual mandate:
Personnel Safety: Protection against particulate inhalation and standard laboratory hazards.
Sample Integrity: Preventing "reverse contamination" (introduction of skin oils, keratin, or environmental moisture) that can ruin sensitive NMR or Mass Spectrometry data.
This guide outlines the operational protocols to satisfy both requirements, ensuring your data remains as pure as your reagents.
Risk Assessment & Hazard Classification
Before selecting equipment, we must validate the specific hazards associated with this compound.
Parameter
Classification
Operational Implication
Chemical Toxicity
Low (GHS: Not Classified)
No acute systemic toxicity risk. Standard hygiene applies.
Physical State
Fine Crystalline Powder
Risk of inhalation (nuisance dust) and static dispersion.
Isotopic Nature
Stable Isotope (Deuterium)
NON-RADIOACTIVE. Does not require Geiger counters or lead shielding.
Reactivity
Hygroscopic (Potential)
Moisture uptake will degrade isotopic purity (H/D exchange).
Critical Note: While D-Mannose is non-hazardous, treat all fine powders as potential respiratory irritants. The primary operational risk is static charge causing loss of material during weighing.
Personal Protective Equipment (PPE) Matrix
We utilize a tiered approach based on the quantity handled and the sensitivity of the downstream application.
Tier 1: Standard Handling (Benchtop Prep)
For sealed containers or closed-system transfers.
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
Hand Protection: Nitrile gloves (Minimum thickness: 4 mil).
Why Nitrile? Latex proteins can contaminate mass spec samples.
Respiratory/Inhalation: Work must be performed inside a Chemical Fume Hood or Biological Safety Cabinet .
If hood is unavailable: Use N95 disposable respirator to prevent inhaling fines, though primarily to prevent breath moisture from contacting the sample.
Hand Protection:Double-gloving technique.
Inner Layer: 4 mil Nitrile (Skin barrier).
Outer Layer: Powder-free, extended cuff Nitrile (Sample barrier). Change outer gloves immediately if they touch non-sterile surfaces (e.g., face, door handles).
Static Control: Anti-static wrist strap (grounded) is recommended if handling <10 mg quantities to prevent electrostatic repulsion of the powder.
Technical Workflow: The "Zero-Loss" Weighing Protocol
Handling deuterated sugars requires combating static electricity, which can cause the powder to "jump" from the spatula, leading to mass errors and financial loss.
Step-by-Step Methodology
Environment Prep:
Equip Tier 2 PPE.
Place an Ionizing Bar or Anti-Static Gun inside the balance chamber. This is the single most effective tool for handling dry deuterated powders.
Validation: Verify balance is level and desiccants in the weighing chamber are active (blue/orange, not pink).
Equilibration:
Remove the D-Mannose-5-C-d vial from cold storage (if applicable).
CRITICAL: Allow the closed vial to reach room temperature (~30 mins) before opening. Opening a cold vial condenses atmospheric moisture (H₂O) onto the deuterated solid, ruining isotopic enrichment.
The Transfer:
Use a PTFE-coated spatula or anti-static weighing paper. Metal spatulas can sometimes induce charge.
Pass the spatula through the ionizer stream before touching the powder.
Weigh by difference or directly into the deuterated solvent (e.g., D₂O) pre-aliquoted in the NMR tube (if using a funnel).
Solubilization:
Add solvent immediately after weighing.
Seal the vessel with Parafilm or a teflon-lined cap to prevent H/D exchange with atmospheric humidity.
Contamination Control Logic
The following diagram illustrates the hierarchy of controls required to maintain both safety and sample purity.
Figure 1: Hierarchy of controls ensuring both operator safety and isotopic integrity during handling.
Disposal & Decontamination[1][2]
Because D-Mannose-5-C-d is a stable isotope and not radioactive, disposal is simplified, yet must follow GLP.
Solid Waste:
Small amounts of residual powder can be disposed of in standard laboratory solid waste containers (unless contaminated with other hazardous chemicals).
Do NOT use radioactive waste bins. This causes unnecessary alarm and disposal costs.
Liquid Waste:
Aqueous solutions (D₂O/Mannose) should be disposed of in the "Non-Halogenated Organic" or "Aqueous" waste stream, depending on your facility's specific coding.
Spill Response:
Dry Spill: Sweep gently or use a HEPA vacuum. Do not wet-wipe initially, as this creates a sticky residue.
Decontamination:[1] Wipe surface with 70% Ethanol after solid removal to remove sugar residues that could attract pests or support bacterial growth.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[2][3] OSHA 3404-11R. [Link]
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